Oxaceprol
Description
RN given refers to (trans)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPRUDZDYCKSOQ-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046410 | |
| Record name | Oxaceprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33996-33-7 | |
| Record name | Oxaceprol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxaceprol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxaceprol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13363 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Proline, 1-acetyl-4-hydroxy-, (4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxaceprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxaceprol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXACEPROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0XV76B96L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Oxaceprol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaceprol, a derivative of the amino acid L-proline, is an anti-inflammatory agent utilized in the management of osteoarthritis.[1] Its mechanism of action, which deviates from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), centers on the inhibition of leukocyte infiltration into inflamed tissues. This guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and a detailed protocol for the synthesis of this compound, tailored for professionals in the fields of chemical and pharmaceutical research.
Chemical Structure and Properties
This compound, chemically known as (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid, is a white crystalline powder.[2] Its chemical structure is characterized by a pyrrolidine ring, a feature it shares with the amino acid proline, with a hydroxyl group at the 4th position and an acetyl group attached to the nitrogen atom.
| Identifier | Value |
| IUPAC Name | (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid[3] |
| CAS Number | 33996-33-7[3] |
| Chemical Formula | C₇H₁₁NO₄[3] |
| Molecular Weight | 173.17 g/mol [3] |
| Melting Point | 132 °C[2] |
| Appearance | White Crystalline Powder[2] |
| Solubility | Soluble in water[2] |
Spectroscopic Data:
-
¹H NMR (300 MHz, DMSO-d₆): δ 1.943 (m, 3H), 2.05-2.08 (m, 1H), 3.33-3.37 (m, 2H), 3.57-3.62 (m, 1H), 4.16-4.21 (m, 1H), 4.31-4.50 (m, 1H), 5.14 (brs, 1H, D₂O exchangeable), 12.37 (brs, 1H, D₂O exchangeable).[4]
-
Mass Spectrometry (m/z): 174.54 [M-H]⁺.[4]
-
Infrared (IR) Spectra: Available through various databases, confirming the presence of hydroxyl, carboxylic acid, and amide functional groups.[3]
Crystallographic Data:
Crystal structures of this compound are available in the Crystallography Open Database (COD), with entries such as 2022011, 2022021, and 2022028.[3] However, specific bond lengths and angles from these crystallographic studies were not directly retrievable through the conducted searches.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the acetylation of L-hydroxyproline. The following protocol is a detailed methodology for this synthesis.
Experimental Protocol: Acetylation of 4-Hydroxy-L-proline
Materials:
-
4-Hydroxy-L-proline (131 g)
-
Acetic anhydride (110 ml)
-
Distilled water (300 ml)
-
Acetonitrile
Equipment:
-
Reaction flask equipped with a stirrer and dropping funnel
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a stirred suspension of 4-Hydroxy-L-proline (131 g) in distilled water (300 ml) in a reaction flask, slowly add acetic anhydride (110 ml) dropwise over a period of 1 hour.
-
Reaction Conditions: During the addition of acetic anhydride, the temperature of the reaction mixture will slowly increase. Maintain the temperature of the reaction mass between 40-50°C for 2 hours after the addition is complete.[4]
-
Work-up and Isolation: After the 2-hour reaction time, evaporate the acetic acid and water under vacuum using a rotary evaporator. The product will be obtained as a viscous syrup.[4]
-
Purification: Triturate the viscous syrup with acetonitrile. This will induce the precipitation of the product as a white solid.
-
Drying: Filter the white solid and dry it under vacuum to obtain the final product.
Yield: Approximately 116 g (70%).[4]
Characterization: The identity and purity of the synthesized this compound should be confirmed using techniques such as NMR, Mass Spectrometry, and IR spectroscopy, and by measuring its melting point.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Mechanism of Action: Inhibition of Leukocyte Adhesion
Unlike conventional NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound exerts its anti-inflammatory effects by inhibiting the adhesion and migration of leukocytes to the site of inflammation.[5][6] This is a crucial step in the inflammatory cascade. By preventing the accumulation of inflammatory cells in the joint tissues, this compound helps to reduce inflammation and pain associated with osteoarthritis.
Caption: A diagram illustrating the inhibitory effect of this compound on leukocyte adhesion.
Conclusion
This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound. The provided experimental protocol offers a reliable method for its preparation in a laboratory setting. The unique mechanism of action, distinct from traditional NSAIDs, makes this compound an important subject for ongoing research in the development of anti-inflammatory therapeutics. Further investigation into its specific molecular targets within the leukocyte adhesion cascade could unveil new avenues for drug design and development.
References
Oxaceprol: A Deep Dive into its Role in Inhibiting Leukocyte Infiltration
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxaceprol, an atypical anti-inflammatory agent, has demonstrated a unique mechanism of action that deviates from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic effects are primarily attributed to the inhibition of leukocyte infiltration into inflamed tissues, a critical step in the inflammatory cascade. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts this inhibitory effect. It summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for seminal experiments, and visualizes the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, characterized by the coordinated activation of various immune cells. A hallmark of inflammation is the recruitment of leukocytes from the bloodstream to the site of injury or infection. This process, known as leukocyte infiltration, is a tightly regulated cascade of events involving leukocyte rolling, adhesion, and transmigration through the endothelial lining. While essential for host defense, dysregulated or excessive leukocyte infiltration contributes to the pathogenesis of numerous inflammatory diseases, including osteoarthritis and rheumatoid arthritis.
This compound, a derivative of the amino acid L-proline, has been utilized for the treatment of these joint disorders for several years.[1] Unlike conventional NSAIDs that primarily target cyclooxygenase (COX) enzymes to inhibit prostaglandin synthesis, this compound's anti-inflammatory and analgesic effects stem from its ability to prevent leukocyte infiltration into the joints.[1][2] This distinct mechanism of action presents a promising therapeutic strategy with a potentially improved safety profile, particularly concerning gastrointestinal side effects commonly associated with NSAIDs.[3] This guide will dissect the experimental evidence that substantiates this compound's role as a potent inhibitor of leukocyte infiltration.
Mechanism of Action: Inhibition of Leukocyte Adhesion and Migration
Experimental studies have consistently shown that this compound's primary mode of action is the marked inhibition of neutrophil infiltration.[1] This effect is achieved by interfering with the initial steps of the leukocyte adhesion cascade.
The process of leukocyte infiltration is a multi-step process involving a sequence of molecular interactions between leukocytes and the endothelial cells lining the blood vessels. This cascade can be broadly divided into the following stages:
-
Tethering and Rolling: Mediated by the selectin family of adhesion molecules. L-selectin on leukocytes interacts with its ligands on endothelial cells, causing the leukocytes to slow down and roll along the vessel wall.
-
Activation: Chemokines present on the endothelial surface activate the rolling leukocytes.
-
Firm Adhesion: Integrins on the leukocyte surface undergo a conformational change, leading to high-affinity binding with their ligands on endothelial cells, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This results in the firm adhesion of leukocytes to the endothelium.
-
Transmigration: The adhered leukocytes then migrate across the endothelial barrier into the underlying tissue.
This compound has been shown to effectively inhibit the adhesion and extravasation of leukocytes. While the precise molecular target of this compound within this cascade is still under investigation, evidence suggests it may interfere with the function of key adhesion molecules.
// Connections Leukocyte -> L_Selectin [style=invis]; Leukocyte -> Integrins [style=invis]; Endothelial_Cell -> Selectin_Ligands [style=invis]; Endothelial_Cell -> ICAM1 [style=invis]; Endothelial_Cell -> VCAM1 [style=invis];
L_Selectin -> Selectin_Ligands [label="Interaction", dir=both]; Integrins -> ICAM1 [label="Binding", dir=both]; Integrins -> VCAM1 [label="Binding", dir=both];
// this compound Inhibition this compound [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; this compound -> L_Selectin [label="Inhibits Adhesion?", style=dashed, color="#EA4335"]; this compound -> Integrins [label="Inhibits Adhesion?", style=dashed, color="#EA4335"];
// Flow {rank=same; Leukocyte; Endothelial_Cell;} Leukocyte -> Infiltration [style=invis]; L_Selectin -> Integrins [label="Activation", style=dotted, constraint=false]; Integrins -> Infiltration;
// Invisible edges for layout Selectin_Ligands -> ICAM1 [style=invis]; ICAM1 -> VCAM1 [style=invis]; } END_DOT Figure 1: Postulated mechanism of this compound in the leukocyte adhesion cascade.
Quantitative Data on the Inhibition of Leukocyte Infiltration
The inhibitory effect of this compound on leukocyte infiltration has been quantified in various preclinical models. A key study by Veihelmann et al. (2001) utilized intravital microscopy to directly observe and quantify leukocyte-endothelial cell interactions in a mouse model of antigen-induced arthritis (AiA).[4][5] The findings from this and other relevant studies are summarized below.
| Experimental Model | Animal | Treatment Group | Parameter | Result | Percentage Inhibition | Reference |
| Antigen-Induced Arthritis (AiA) | Mouse (BALB/c) | AiA + Saline | Leukocyte Rolling Fraction | 0.31 ± 0.04 | - | [4][5] |
| Antigen-Induced Arthritis (AiA) | Mouse (BALB/c) | AiA + this compound (100 mg/kg) | Leukocyte Rolling Fraction | 0.19 ± 0.03 | 38.7% | [4][5] |
| Antigen-Induced Arthritis (AiA) | Mouse (BALB/c) | AiA + Saline | Adherent Leukocytes (cells/mm²) | 220 ± 25 | - | [4][5] |
| Antigen-Induced Arthritis (AiA) | Mouse (BALB/c) | AiA + this compound (100 mg/kg) | Adherent Leukocytes (cells/mm²) | 115 ± 18 | 47.7% | [4][5] |
| Adjuvant Arthritis | Rat | Arthritis Control | Neutrophil Infiltration (histological score) | Marked Infiltration | - | |
| Adjuvant Arthritis | Rat | This compound | Neutrophil Infiltration (histological score) | Markedly Inhibited | Not Quantified | |
| Surgical Ischemia Reperfusion | Hamster | Ischemia Control | Leukocyte Adhesion and Extravasation | Significant Adhesion & Extravasation | - | |
| Surgical Ischemia Reperfusion | Hamster | This compound | Leukocyte Adhesion and Extravasation | Effective Inhibition | Not Quantified | |
| Carrageenan-induced Paw Edema | Rat | Carrageenan Control | Inflammatory Cell Infiltration | Significant Infiltration | - | [6] |
| Carrageenan-induced Paw Edema | Rat | This compound (18-150 mg/kg p.o.) | Inflammatory Cell Infiltration | Markedly Inhibited | Not Quantified | [6] |
*p < 0.05 compared to AiA + Saline group.
Detailed Experimental Protocols
Intravital Microscopy of the Mouse Knee Joint in Antigen-Induced Arthritis
This protocol is based on the methodology described by Veihelmann et al. (2001).[4][5]
Objective: To visualize and quantify leukocyte rolling and adhesion in the synovial microcirculation of mice with antigen-induced arthritis, and to assess the effect of this compound treatment.
Materials:
-
Male BALB/c mice
-
Methylated bovine serum albumin (mBSA)
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
-
This compound
-
Saline solution
-
Anesthetic (e.g., ketamine/xylazine)
-
Rhodamine 6G (for leukocyte labeling)
-
Intravital microscope equipped with a water immersion objective and fluorescence imaging capabilities
-
Video recording and analysis software
Procedure:
-
Induction of Arthritis:
-
Immunize mice with an emulsion of mBSA in CFA.
-
Administer pertussis toxin as an additional adjuvant.
-
After a set period (e.g., 21 days), induce arthritis by intra-articular injection of mBSA into one knee joint. The contralateral knee can be injected with saline to serve as a control.
-
-
Treatment:
-
Administer this compound (e.g., 100 mg/kg intraperitoneally) or saline to the arthritic mice for a specified duration before the intravital microscopy experiment.
-
-
Animal Preparation for Microscopy:
-
Anesthetize the mouse.
-
Surgically expose the knee joint capsule.
-
Administer a fluorescent dye (e.g., Rhodamine 6G) intravenously to label circulating leukocytes.
-
-
Intravital Microscopy:
-
Position the mouse on the microscope stage.
-
Using a water immersion objective, visualize the synovial microcirculation.
-
Record video sequences of post-capillary venules.
-
-
Data Analysis:
-
Leukocyte Rolling Fraction: Quantify the number of rolling leukocytes as a fraction of the total number of leukocytes passing through the venule.
-
Adherent Leukocytes: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined length of the venule. Express this as cells per square millimeter of endothelial surface.
-
// Nodes Induction [label="Induction of Antigen-Induced Arthritis\nin Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment with this compound or Saline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preparation [label="Surgical Preparation and Fluorescent\nLabeling of Leukocytes", fillcolor="#FBBC05", fontcolor="#202124"]; Microscopy [label="Intravital Microscopy of\nKnee Joint Synovium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Quantification of Leukocyte Rolling\nand Adhesion", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Result [label="Comparative Analysis of\nLeukocyte Infiltration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Induction -> Treatment; Treatment -> Preparation; Preparation -> Microscopy; Microscopy -> Analysis; Analysis -> Result; } END_DOT Figure 2: Workflow for the intravital microscopy experiment.
In Vitro Leukocyte Adhesion Assay
This is a generalized protocol that can be adapted to study the effects of this compound on leukocyte adhesion to endothelial cells in vitro.
Objective: To quantify the adhesion of leukocytes to a monolayer of endothelial cells and to determine the inhibitory effect of this compound.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Leukocytes (e.g., isolated human neutrophils or a leukocyte cell line)
-
Cell culture medium and supplements
-
This compound
-
Inflammatory stimulus (e.g., TNF-α)
-
Fluorescent label for leukocytes (e.g., Calcein-AM)
-
Multi-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Endothelial Cell Culture:
-
Culture HUVECs to confluence in multi-well plates.
-
-
Treatment and Stimulation:
-
Pre-treat the HUVEC monolayer with various concentrations of this compound for a specified time.
-
Stimulate the HUVECs with an inflammatory agent (e.g., TNF-α) to induce the expression of adhesion molecules. Include appropriate controls (untreated and stimulated-only).
-
-
Leukocyte Preparation:
-
Isolate leukocytes from whole blood or culture a leukocyte cell line.
-
Label the leukocytes with a fluorescent dye according to the manufacturer's protocol.
-
-
Adhesion Assay:
-
Add the fluorescently labeled leukocytes to the HUVEC monolayers.
-
Incubate for a set period to allow for adhesion.
-
Gently wash the wells to remove non-adherent leukocytes.
-
-
Quantification:
-
Measure the fluorescence intensity in each well using a microplate reader. The intensity is proportional to the number of adherent leukocytes.
-
Alternatively, visualize and count the adherent leukocytes using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of leukocyte adhesion for each condition relative to the stimulated control.
-
Determine the concentration-dependent inhibitory effect of this compound.
-
Signaling Pathways and Molecular Interactions
The precise molecular interactions through which this compound inhibits leukocyte adhesion are not yet fully elucidated. However, based on its observed effects, it is hypothesized that this compound may modulate the function or expression of key adhesion molecules involved in the leukocyte-endothelial cell interaction.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of Leukocyte\nAdhesion and Migration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Reduced Leukocyte Infiltration\ninto Inflamed Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; Amelioration [label="Amelioration of\nInflammatory Symptoms", fillcolor="#34A853", fontcolor="#FFFFFF"]; PainRelief [label="Pain Relief", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; ImprovedMobility [label="Improved Joint Mobility", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges this compound -> Inhibition; Inhibition -> Reduction; Reduction -> Amelioration; Amelioration -> PainRelief; Amelioration -> ImprovedMobility; } END_DOT Figure 3: The logical cascade of this compound's therapeutic action.
Potential mechanisms include:
-
Modulation of L-selectin: this compound might interfere with the initial tethering and rolling of leukocytes by affecting the function of L-selectin on the leukocyte surface or its interaction with endothelial ligands.
-
Downregulation of Endothelial Adhesion Molecules: It is plausible that this compound could reduce the expression of ICAM-1 and VCAM-1 on activated endothelial cells, thereby decreasing the sites available for firm leukocyte adhesion.
-
Interference with Integrin Activation: this compound could potentially inhibit the signaling pathways within the leukocyte that lead to the activation of integrins, preventing the transition from rolling to firm adhesion.
Further research is required to pinpoint the specific molecular targets and signaling pathways affected by this compound.
Conclusion
This compound stands out as an anti-inflammatory agent with a mechanism of action centered on the inhibition of leukocyte infiltration. This technical guide has synthesized the available evidence, demonstrating through quantitative data and experimental methodologies that this compound effectively reduces leukocyte rolling and adhesion in inflammatory settings. The provided visualizations of the implicated pathways and experimental workflows offer a clear framework for understanding its mode of action. For researchers and drug development professionals, this compound represents a compelling example of a non-COX-inhibiting anti-inflammatory drug, highlighting the potential of targeting leukocyte trafficking as a therapeutic strategy for a range of inflammatory disorders. Future investigations into the precise molecular interactions of this compound will be crucial for optimizing its therapeutic use and for the development of next-generation inhibitors of leukocyte infiltration.
References
- 1. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravital Microscopy of the Microcirculation in the Mouse Cremaster Muscle for the Analysis of Peripheral Stem Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxaceprol's Effect on Pro-inflammatory Cytokines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaceprol, an atypical anti-inflammatory drug, has demonstrated efficacy in the management of joint diseases such as osteoarthritis. Its mechanism of action diverges from traditional non-steroidal anti-inflammatory drugs (NSAIDs) by primarily targeting leukocyte trafficking and adherence, thereby mitigating the inflammatory cascade at an early stage. This technical guide provides an in-depth analysis of this compound's effect on pro-inflammatory cytokines. While the predominant effect of this compound is the inhibition of leukocyte infiltration into inflamed tissues, which indirectly leads to a reduction in pro-inflammatory cytokine levels at the site of inflammation, direct quantitative data on its in vitro and in vivo effects on specific cytokine concentrations remain limited in the currently available literature. This guide summarizes the existing evidence, details relevant experimental protocols, and visualizes the proposed signaling pathways.
Introduction
This compound (N-acetyl-L-hydroxyproline) is a derivative of the amino acid L-proline and is recognized for its anti-inflammatory and chondroprotective properties.[1] Unlike conventional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound's unique mechanism of action centers on the inhibition of leukocyte adhesion and migration to inflamed areas.[2][3] This upstream intervention in the inflammatory process is believed to be the primary driver of its therapeutic effects, which include the downstream modulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). This guide synthesizes the current understanding of this compound's impact on these key inflammatory mediators.
Mechanism of Action: Inhibition of Leukocyte Infiltration
The principal anti-inflammatory effect of this compound is its ability to inhibit the infiltration of leukocytes, particularly neutrophils, into inflamed joint tissues.[2][4] This has been demonstrated in various preclinical models. By impeding the initial steps of leukocyte recruitment, this compound effectively reduces the concentration of inflammatory cells at the site of inflammation, which in turn leads to a decrease in the local production of pro-inflammatory cytokines.
Effect on Pro-inflammatory Cytokines
While the reduction of pro-inflammatory cytokines is a recognized outcome of this compound treatment, direct quantitative data from dedicated dose-response studies are not extensively reported in the public domain. The available information suggests that by inhibiting leukocyte accumulation, this compound curtails the amplification of the inflammatory response, which is heavily mediated by cytokines.
In Vivo Evidence
A key study in a mouse model of antigen-induced arthritis (AiA) provides quantitative data on the reduction of leukocyte adherence, a crucial step preceding cytokine release.
| Parameter | Arthritic Control (Saline) | Arthritic + this compound (100 mg/kg) | Reference |
| Adherent Leukocytes (cells/mm²) | 220 | 78 | [3][5] |
This significant reduction in leukocyte adherence strongly implies a subsequent decrease in the local concentration of pro-inflammatory cytokines secreted by these cells. Histological analysis from the same study showed markedly less leukocyte infiltration in the this compound-treated group, further supporting this indirect mechanism of cytokine modulation.[3][5]
Another study in an adjuvant-induced arthritis rat model reported that this compound markedly inhibited inflammatory cell infiltration in the paws.[4] Although specific cytokine levels were not quantified, this reduction in inflammatory infiltrate is indicative of a diminished pro-inflammatory cytokine environment.
In Vitro Evidence
Signaling Pathways
The precise molecular targets of this compound that lead to the inhibition of leukocyte adhesion are not fully elucidated. However, the process of leukocyte adhesion and migration involves a complex interplay of adhesion molecules and signaling pathways. By interfering with this process, this compound likely modulates intracellular signaling cascades that are also involved in the production of pro-inflammatory cytokines. A potential, though not yet directly demonstrated, point of intervention could be the NF-κB signaling pathway, a central regulator of inflammatory gene expression, including that of many pro-inflammatory cytokines.
Experimental Protocols
Animal Model: Antigen-Induced Arthritis (AiA) in Mice
This protocol is based on the methodology described by Veihelmann et al. (2001).[3][5]
Objective: To evaluate the in vivo effect of this compound on leukocyte adherence and infiltration in an arthritis model.
Animals: Male Balb/c mice.
Induction of Arthritis:
-
On day -21, mice are immunized by subcutaneous injection of 100 µg of methylated bovine serum albumin (mBSA) emulsified in Freund's complete adjuvant.
-
On day 0, arthritis is induced by intra-articular injection of 10 µg of mBSA in saline into the knee joint.
Treatment:
-
The treatment group receives intraperitoneal injections of this compound (100 mg/kg) twice daily, starting from the day of arthritis induction.
-
The control group receives equivalent volumes of saline.
Assessment of Leukocyte Adherence (Intravital Microscopy):
-
On day 10, animals are anesthetized.
-
The knee joint is surgically exposed to visualize the synovial microcirculation.
-
Leukocytes are stained in vivo with a fluorescent dye (e.g., rhodamine 6G).
-
The number of adherent leukocytes in postcapillary venules is quantified by counting the number of stationary fluorescent cells per unit area of the vessel wall.
Histological Analysis:
-
At the end of the experiment, knee joints are harvested, fixed, and sectioned.
-
Sections are stained (e.g., with hematoxylin and eosin) to assess the degree of inflammatory cell infiltration into the synovium.
Cytokine Measurement in Synovial Fluid
Objective: To quantify the levels of pro-inflammatory cytokines in synovial fluid samples.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Synovial fluid is aspirated from the knee joint of patients with osteoarthritis.
-
Sample Processing: The fluid is centrifuged to remove cells and debris. The supernatant is collected and stored at -80°C until analysis.
-
ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-1β).
-
The plate is washed, and non-specific binding sites are blocked.
-
Synovial fluid samples and a series of known cytokine standards are added to the wells and incubated.
-
The plate is washed to remove unbound substances.
-
A biotinylated detection antibody specific for the cytokine is added and incubated.
-
The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
After another wash, a substrate solution is added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The cytokine concentrations in the patient samples are then determined by interpolating their absorbance values on the standard curve.
Conclusion
This compound presents a unique anti-inflammatory profile by primarily targeting leukocyte infiltration, a critical upstream event in the inflammatory cascade. This mechanism leads to a reduction in the accumulation of inflammatory cells at the joint, thereby indirectly decreasing the local concentration of pro-inflammatory cytokines. While direct quantitative evidence of this compound's effect on cytokine levels is not extensively documented, the significant reduction in leukocyte adherence observed in preclinical models provides strong support for this downstream effect. Further research focusing on the direct quantification of cytokine modulation and the elucidation of the specific molecular pathways affected by this compound would provide a more complete understanding of its anti-inflammatory actions and could guide the development of novel therapeutic strategies for inflammatory joint diseases.
References
- 1. Synovial Fluid in Knee Osteoarthritis Extends Proinflammatory Niche for Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. This compound is as effective as diclofenac in the therapy of osteoarthritis of the knee and hip - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental Odyssey of Oxaceprol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaceprol, a derivative of the amino acid L-proline, represents a unique therapeutic agent in the management of joint diseases, particularly osteoarthritis. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is not centered on the inhibition of prostaglandin synthesis. Instead, this compound exerts its anti-inflammatory effects by modulating leukocyte activity, specifically by inhibiting the adhesion and migration of these cells to the site of inflammation. This whitepaper provides an in-depth technical overview of the discovery, developmental history, and key experimental findings related to this compound. It includes detailed summaries of its chemical synthesis, preclinical evaluation in animal models of arthritis, and clinical trial outcomes in patients with osteoarthritis. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Furthermore, this guide illustrates key experimental workflows and the proposed signaling pathway of this compound using detailed diagrams to facilitate a comprehensive understanding of its scientific journey from a simple amino acid derivative to a clinically effective therapeutic agent.
Discovery and Early Developmental History
This compound, chemically known as N-acetyl-L-hydroxyproline, has been utilized for the symptomatic treatment of degenerative and inflammatory joint diseases in Europe for several decades.[1] It has been marketed under trade names such as AHP 200® in Germany and Jonctum® in France.[2] While the precise initial discovery and first synthesis are not extensively documented in readily available literature, its development can be traced back to research focusing on amino acid derivatives with potential anti-inflammatory properties. The German company Degussa AG (now part of Evonik Industries) has been associated with its early development.[3][4][5][6] The core concept behind its development was to create an anti-inflammatory agent with a better safety profile, particularly concerning gastrointestinal side effects, compared to conventional NSAIDs.[7]
The developmental focus for this compound was its unique mechanism of action, which deviates from the cyclooxygenase (COX) enzyme inhibition typical of NSAIDs.[1][8] Early preclinical research indicated that this compound did not inhibit prostaglandin synthesis but rather interfered with the inflammatory cascade at an earlier stage by preventing leukocyte infiltration into inflamed tissues.[2][7][9] This distinct pharmacological profile spurred further investigation and eventual clinical development for osteoarthritis and other rheumatic conditions.
Chemical Synthesis
This compound is synthesized from the naturally occurring amino acid L-Hydroxyproline. The most common and straightforward method involves the acetylation of the secondary amine in the pyrrolidine ring of L-hydroxyproline.
Synthesis Protocol
A widely cited method for the synthesis of this compound is the acetylation of L-Hydroxyproline using acetic anhydride in an aqueous medium.
Experimental Protocol:
-
A suspension of L-Hydroxyproline (131 g) is prepared in distilled water (300 ml).[10]
-
To this stirred suspension, acetic anhydride (110 ml) is added dropwise over a period of 1 hour.[10]
-
During the addition, the temperature of the reaction mixture is gradually increased to 50°C.[10]
-
After the complete addition of acetic anhydride, the reaction mixture is maintained at a temperature of 40-50°C for an additional 2 hours to ensure the completion of the acetylation reaction.[10]
-
Following the reaction period, acetic acid and water are removed by evaporation under vacuum.[10]
-
The resulting viscous syrup is then triturated with acetonitrile, leading to the precipitation of this compound as a white solid.[10]
-
The solid product is collected, yielding approximately 116 g (a 70% yield).[10]
Characterization of the final product includes:
-
¹H NMR (300 MHz, DMSO): δ 1.943 (m, 3H), 2.05-2.08 (m, 1H), 3.33-3.37 (m, 2H), 3.57-3.62 (m, 1H), 4.16-4.21 (m, 1H), 4.31-4.50 (m, 1H), 5.14 (brs, 1H) D₂O exchangeable, 12.37 (brs, 1H) D₂O exchangeable.[10]
-
MS (m/z): 174.54 [M-H]⁺.[10]
-
Melting Point: 127-132°C.[10]
Figure 1: Workflow for the chemical synthesis of this compound.
Preclinical Development
The preclinical evaluation of this compound focused on elucidating its anti-inflammatory mechanism and assessing its efficacy in animal models of arthritis.
Mechanism of Action: Inhibition of Leukocyte Infiltration
A key finding from preclinical studies is that this compound's anti-inflammatory effect stems from its ability to inhibit the infiltration of leukocytes into inflamed tissues.[7][9][11] This is a significant departure from the mechanism of NSAIDs, which primarily target prostaglandin synthesis.[7][9]
In vivo studies using models such as adjuvant-induced arthritis in rats and antigen-induced arthritis in mice have demonstrated that this compound markedly inhibits the infiltration of inflammatory cells into the joints.[11][12] Histological analysis of the joints from this compound-treated animals showed a significant reduction in leukocyte accumulation in the synovial tissue compared to untreated arthritic animals.[12]
The proposed mechanism involves the inhibition of leukocyte adhesion to the vascular endothelium, a critical step in the process of extravasation into the surrounding tissue.[7][13] Studies suggest that this compound may interfere with the function of adhesion molecules, such as β2-integrins (CD11/CD18 complex) and their interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[13]
Figure 2: Proposed mechanism of action of this compound in inhibiting leukocyte adhesion.
Efficacy in Animal Models of Arthritis
The antigen-induced arthritis model in mice is a well-established T-cell dependent model of inflammatory arthritis.
Experimental Protocol:
-
Immunization: BALB/c mice are immunized with methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant (CFA) with B. pertussis vaccine.[9]
-
Induction of Arthritis: 21 days after immunization, arthritis is induced by an intra-articular injection of mBSA in saline into the knee joint.[9]
-
Treatment: Animals in the treatment group receive this compound (e.g., 100 mg/kg, twice daily, intraperitoneally).[12][14]
-
Assessment: The severity of arthritis is quantified by measuring the transverse knee joint diameter. Intravital fluorescence microscopy is used to visualize and quantify leukocyte-endothelial cell interactions (rolling and adhesion) in the synovial microvessels. Histological sections of the joint are scored for leukocyte infiltration.[12][14]
Key Findings:
In the AIA model, this compound treatment significantly reduced leukocyte adherence to the endothelium of postcapillary venules in the synovium.[12][14] The number of adherent leukocytes in arthritic animals was approximately 220 cells/mm², which was significantly reduced in the this compound-treated group.[12][14] Histological scores also confirmed a reduction in leukocyte infiltration in the joints of treated animals.[12][14]
Figure 3: Experimental workflow for the antigen-induced arthritis model.
| Preclinical Study: Antigen-Induced Arthritis in Mice | Control (Arthritic) | This compound-Treated (100 mg/kg) | Reference |
| Leukocyte Adhesion (cells/mm²) | ~220 | Significantly Reduced | [12][14] |
| Leukocyte Rolling Fraction | ~0.31 | Significantly Reduced | [12][14] |
| Histological Score for Leukocyte Infiltration | High | Significantly Reduced | [12][14] |
The adjuvant-induced arthritis model in rats is another commonly used model for studying chronic inflammation.
Key Findings:
In adjuvant arthritic rats, orally administered this compound (6-54 mg/kg/day) did not affect the primary paw edema but significantly inhibited the secondary lesions in the ears and tail.[11][15] Histological examination of the adjuvant-injected paw revealed that this compound markedly inhibited inflammatory cell infiltration and bone damage.[11][15]
| Preclinical Study: Adjuvant-Induced Arthritis in Rats | Effect of this compound (6-54 mg/kg/day) | Reference |
| Primary Paw Edema | No significant effect | [11][15] |
| Secondary Lesions (ears and tail) | Inhibited | [11][15] |
| Inflammatory Cell Infiltration (histology) | Markedly inhibited | [11][15] |
| Bone Damage (histology) | Markedly inhibited | [11][15] |
Clinical Development
The clinical development of this compound has primarily focused on its efficacy and safety in the treatment of osteoarthritis of the knee and hip.
Clinical Trial Protocols
Clinical trials have typically been randomized, double-blind, and controlled, comparing this compound to either placebo or an active comparator (e.g., diclofenac, tramadol).
General Protocol Outline:
-
Patient Population: Patients aged 40-75 years with symptomatic and radiologically confirmed osteoarthritis of the knee or hip.[16]
-
Dosage: this compound is typically administered orally at a dosage of 200 mg three times daily or 400 mg three times daily.[1][2]
-
Duration: Study durations have ranged from 3 weeks to 12 weeks.[2][13]
-
Efficacy Endpoints:
-
Primary: Change from baseline in pain scores, often assessed using a 100 mm Visual Analogue Scale (VAS).[16]
-
Secondary: Changes in functional disability, assessed using validated indices such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and the Lequesne Algofunctional Index.[1][8][13]
-
Clinical Efficacy
Clinical trials have consistently demonstrated that this compound is effective in reducing pain and improving function in patients with osteoarthritis.
Key Findings:
-
Superiority to Placebo: In a 3-week, randomized, double-blind, placebo-controlled study, this compound (1200 mg/day) was significantly superior to placebo in improving pain following exercise (mean improvement of 16.6 mm on VAS for this compound vs. 4.5 mm for placebo, p=0.002).[8][16]
-
Equivalence to Diclofenac: A multicenter, randomized, double-blind study comparing this compound (400 mg t.i.d.) with diclofenac (50 mg t.i.d.) for 21 days in patients with osteoarthritis of the knee or hip found the two treatments to be therapeutically equivalent. The mean Lequesne index decreased by 2.5 points in the this compound group and 2.8 points in the diclofenac group.[1]
-
Comparison with Tramadol: In a 12-week, double-blind, randomized controlled trial, this compound (200 mg t.i.d.) showed comparable efficacy to tramadol (50 mg t.i.d.) in improving WOMAC scores for pain, stiffness, and physical function.[2][10][13][14]
| Clinical Trial Data: this compound in Osteoarthritis | |||
| Study | Comparator | Primary Endpoint | Result |
| Krüger et al., 2007[8][16] | Placebo | Change in Pain on Exercise (VAS) | This compound: -16.6 mm; Placebo: -4.5 mm (p=0.002) |
| Herrmann et al., 2000[1] | Diclofenac | Change in Lequesne Index | This compound: -2.5 points; Diclofenac: -2.8 points (therapeutically equivalent) |
| Mukhopadhyay et al., 2018[2][10][13] | Tramadol | Change in WOMAC Score | Comparable improvement in both groups |
| Kumari et al.[14] | Tramadol | Change in WOMAC Score | Significant reduction from baseline in both groups, no significant difference between groups |
| WOMAC Score Changes from Baseline in a 12-Week Study (this compound vs. Tramadol) | |||
| WOMAC Subscale | Treatment Group | Baseline (Mean ± SD) | 12 Weeks (Mean ± SD) |
| Pain | This compound (n=43) | 316.1 ± 59.51 | 203.9 ± 83.09 |
| Tramadol (n=36) | 319.2 ± 70.07 | 225.5 ± 107.50 | |
| Stiffness | This compound (n=43) | 35.3 ± 11.12 | 21.4 ± 12.6 |
| Tramadol (n=36) | 34.0 ± 8.88 | 22.8 ± 14.28 | |
| Physical Function | This compound (n=43) | 1101.3 ± 168.45 | 780.8 ± 240.58 |
| Tramadol (n=36) | 1115.6 ± 210.94 | 825.1 ± 290.58 | |
| p < 0.05 compared to baseline. Data from Mukhopadhyay et al.[2][10][13] and a similar study by Smith et al.[17] |
Safety and Tolerability
A key advantage of this compound highlighted in clinical studies is its favorable safety profile, particularly with regard to gastrointestinal adverse events, when compared to NSAIDs.[1][7] In a comparative study with diclofenac, this compound was found to be better tolerated.[1] When compared to placebo, the incidence of adverse events with this compound was not significantly different.[8][16]
Conclusion
The developmental history of this compound showcases a targeted approach to developing an anti-inflammatory agent with a distinct mechanism of action that avoids the common pitfalls of traditional NSAIDs. Its journey from a simple derivative of L-proline to a clinically validated treatment for osteoarthritis is a testament to the value of exploring alternative therapeutic pathways. The inhibition of leukocyte infiltration as a primary mode of action provides a foundation for its efficacy and favorable safety profile. The preclinical and clinical data summarized in this guide provide a comprehensive overview for researchers and drug development professionals, highlighting the scientific rationale and evidence supporting the use of this compound in the management of inflammatory joint diseases. Further research into its precise molecular interactions within the leukocyte adhesion cascade may open new avenues for the development of even more targeted anti-inflammatory therapies.
References
- 1. This compound is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus tramadol for knee osteoarthritis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. History of the former Degussa AG - Evonik Industries [history.evonik.com]
- 4. Towards the new Degussa - Evonik Industries [history.evonik.com]
- 5. Die Geschichte der vormaligen Degussa AG - Evonik Industries [history.evonik.com]
- 6. Degussa and Hüls in Mobile, Alabama - Evonik Industries [history.evonik.com]
- 7. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound versus tramadol for knee osteoarthritis: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy this compound | 33996-33-7 | >98% [smolecule.com]
- 14. impactfactor.org [impactfactor.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound--a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. makhillpublications.co [makhillpublications.co]
In Vitro Anti-inflammatory Effects of Oxaceprol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaceprol, a derivative of the amino acid L-proline, is an anti-inflammatory agent utilized in the management of osteoarthritis. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action is not the inhibition of prostaglandin synthesis. Instead, in vitro studies have elucidated a distinct anti-inflammatory profile centered on the modulation of leukocyte activity. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing the available, albeit limited, quantitative data, outlining key experimental protocols, and visualizing the involved pathways and workflows.
Core Mechanism of Action: Inhibition of Leukocyte Adhesion
The principal in vitro anti-inflammatory effect of this compound is the inhibition of leukocyte, particularly neutrophil, adhesion to the vascular endothelium.[1][2] This action is significant as the recruitment and infiltration of leukocytes into tissues are key events in the inflammatory cascade. By impeding this initial step, this compound can mitigate the downstream consequences of the inflammatory response. While the precise molecular targets for this inhibitory effect are not fully elucidated, it is understood to interfere with the processes of leukocyte rolling and firm adhesion.[2]
Data Presentation: Summary of In Vitro Effects
Quantitative in vitro data for this compound is not extensively available in publicly accessible literature. The following tables summarize the key qualitative and semi-quantitative findings from various in vitro studies.
Table 1: Effect of this compound on Leukocyte Function
| Parameter | Cell Type | Assay Type | Effect Observed | Quantitative Data | Citation(s) |
| Adhesion | Neutrophils, Leukocytes | Endothelial Cell Co-culture | Inhibition of adhesion and extravasation | Specific IC50 values are not well-documented in the literature. | [1][2] |
| Migration | Neutrophils, Leukocytes | Chemotaxis Assays | Inhibition of migration | Not specified. | [1] |
| Prostaglandin Synthesis | Macrophages | Prostaglandin E2 Release Assay | No inhibition | This compound did not inhibit prostaglandin E2 release. | [3] |
Table 2: Effect of this compound on Inflammatory Mediators and Enzymes
| Parameter | Cell Type | Assay Type | Effect Observed | Quantitative Data | Citation(s) |
| Cytokines (TNF-α, IL-1β) | Not specified | Not specified | Implied reduction in vivo, limited in vitro data | Specific in vitro concentration-dependent data is lacking. | [4] |
| Matrix Metalloproteinases (MMPs) | Chondrocytes | MMP Activity/Expression Assays | Potential for inhibition | Specific in vitro data on direct inhibition of MMP-1 or MMP-13 by this compound is not readily available. | [5][6] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to assessing the anti-inflammatory effects of this compound.
Neutrophil Adhesion to Endothelial Cells Assay
This assay evaluates the ability of this compound to inhibit the adhesion of neutrophils to a monolayer of endothelial cells, mimicking the in vivo inflammatory environment.
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 24-well plates.
-
Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.
-
-
Endothelial Cell Activation:
-
This compound Treatment:
-
Isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
-
Co-culture and Adhesion:
-
The treated neutrophils are then added to the activated HUVEC monolayer and incubated for a defined period (e.g., 30 minutes) to allow for adhesion.
-
-
Quantification of Adhesion:
-
Non-adherent neutrophils are removed by gentle washing.
-
The number of adherent neutrophils is quantified, typically by microscopy after staining or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
Cytokine Release Assay
This protocol is designed to determine the effect of this compound on the production and release of pro-inflammatory cytokines from immune cells.
-
Cell Culture:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.
-
Cells are cultured in 96-well plates at a density of 1 x 10^6 cells/mL.
-
-
Stimulation and Treatment:
-
Cells are stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS) to induce cytokine production.
-
Concurrently, cells are treated with different concentrations of this compound or a vehicle control.
-
-
Incubation:
-
The cell cultures are incubated for 24-48 hours to allow for cytokine secretion into the supernatant.
-
-
Cytokine Quantification:
Matrix Metalloproteinase (MMP) Activity Assay
This assay assesses the direct inhibitory effect of this compound on the activity of specific MMPs, which are enzymes involved in the degradation of the extracellular matrix during inflammation.
-
Enzyme and Substrate Preparation:
-
Recombinant human MMPs (e.g., MMP-1, MMP-13) are used.
-
A fluorescently labeled MMP substrate is prepared.
-
-
Inhibition Assay:
-
The MMP enzyme is pre-incubated with various concentrations of this compound or a control inhibitor for a specified time.
-
-
Enzymatic Reaction:
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
-
Measurement of Activity:
-
The fluorescence intensity is measured over time using a fluorometer. A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of MMP activity.[11]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes described in this guide.
References
- 1. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Matrix Metalloproteinases Enhances In Vitro Repair of the Meniscus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tumor Necrosis Factor-Induced Neutrophil Adhesion Occurs Via Sphingosine Kinase-1-Dependent Activation of Endothelial α5β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil adhesion to TNF alpha-activated endothelial cells potentiates leukotriene B4 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxaceprol and Its Impact on Cartilage Matrix Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaceprol, a derivative of L-proline, is an anti-inflammatory agent used in the management of osteoarthritis. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits a unique mechanism of action that does not primarily involve the inhibition of prostaglandin synthesis. This technical guide provides an in-depth analysis of this compound's effects on cartilage matrix degradation, summarizing key experimental findings, detailing methodologies, and illustrating the involved biological pathways.
Mechanism of Action
This compound's primary mechanism revolves around its anti-inflammatory properties, specifically the inhibition of leukocyte infiltration into joint tissues. By reducing the influx of inflammatory cells, this compound mitigates the downstream cascade of events that lead to cartilage degradation. Additionally, evidence suggests that this compound may have direct chondroprotective effects by stimulating the synthesis of essential cartilage matrix components.
Inhibition of Leukocyte Infiltration
Inflammatory processes in osteoarthritis are characterized by the migration of leukocytes into the synovial tissue and fluid. These activated leukocytes release a host of pro-inflammatory cytokines and proteolytic enzymes that directly and indirectly contribute to the breakdown of the cartilage matrix. This compound has been shown to effectively inhibit the adhesion and extravasation of leukocytes, thereby reducing the inflammatory burden within the joint.[1]
Chondroprotective Effects
Beyond its anti-inflammatory action, in vitro and in vivo studies suggest that this compound may directly support cartilage health. It has been observed to stimulate the synthesis of proteoglycans and collagen, the two major components of the cartilage extracellular matrix.[2][3] This anabolic effect suggests a potential for this compound to not only slow down cartilage degradation but also to support its repair.
Signaling Pathways
The precise intracellular signaling pathways through which this compound exerts its effects on chondrocytes are not yet fully elucidated. However, based on its known anti-inflammatory actions and the general understanding of cartilage degradation pathways, a proposed model can be constructed. The primary pathway involves the inhibition of leukocyte-mediated inflammation, which in turn reduces the catabolic signaling in chondrocytes.
Caption: Proposed signaling pathway of this compound in mitigating cartilage degradation.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative and semi-quantitative data from key studies on the effects of this compound on various aspects of cartilage metabolism and inflammation.
Table 1: Effect of this compound on Leukocyte Adhesion
| Parameter | Model | Treatment | Outcome | Reference |
| Leukocyte Adherence | Antigen-induced arthritis in mice | This compound (100 mg/kg, i.p., twice daily) | Significantly reduced compared to saline-treated arthritic animals. Number of adherent leukocytes increased from 78 cells/mm² in controls to 220 cells/mm² in arthritic animals, which was significantly reduced by this compound. | [4][5] |
| Leukocyte Rolling Fraction | Antigen-induced arthritis in mice | This compound (100 mg/kg, i.p., twice daily) | Leukocyte rolling fraction increased from 0.16 in controls to 0.31 in arthritic animals. This compound treatment significantly reduced this increase. | [4][5] |
Table 2: Effect of this compound on Cartilage Matrix Synthesis
| Parameter | Model | This compound Concentration | Outcome | Reference |
| Proteoglycan Synthesis (35SO4 incorporation) | Calf articular cartilage explants | 10-6 M to 10-9 M | Stimulation of incorporation observed. | [3] |
| Proteoglycan & Protein Catabolism | Calf articular cartilage explants | 10-4 M to 10-8 M | No significant effect observed. | [3] |
| Glucosamine & Proline Uptake (3H-glucosamine, 3H-proline) | Hen joint cartilage in vitro | Not specified | Stimulated uptake in chondrocytes. | [2] |
| Proline Incorporation into Matrix (3H-proline) | Hen joint cartilage in vitro | Not specified | Enhanced incorporation into macromolecular structures of the cartilage matrix. | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited. The level of detail is based on the information available in the referenced publications.
In Vitro Cartilage Explant Culture
-
Objective: To assess the direct effect of this compound on cartilage matrix synthesis and degradation.
-
Protocol Summary (based on Riera et al., 1990):
-
Articular cartilage explants were obtained from calf joints.
-
The explants were cultured in a suitable medium.
-
This compound was added to the culture medium at various concentrations (10-4 M to 10-9 M).
-
To measure proteoglycan synthesis, 35SO4 was added to the medium, and its incorporation into the cartilage matrix was quantified.
-
Protein and proteoglycan catabolism were likely assessed by measuring the release of matrix components into the culture medium.[3]
-
Caption: Workflow for in vitro cartilage explant culture experiments.
In Vivo Intravital Microscopy of Leukocyte Adhesion
-
Objective: To investigate the effect of this compound on leukocyte-endothelial cell interactions in an in vivo model of arthritis.
-
Protocol Summary (based on Veihelmann et al., 2001):
-
Antigen-induced arthritis (AiA) was induced in Balb/c mice.
-
Mice were treated with this compound (100 mg/kg, i.p., twice daily) or saline.
-
On day 10 after arthritis induction, intravital fluorescence microscopy was performed on the synovial tissue of the knee joint.
-
Leukocytes were fluorescently labeled in vivo.
-
The number of rolling and adherent leukocytes in synovial microvessels was quantified.[4][5]
-
Caption: Workflow for intravital microscopy of leukocyte adhesion.
Conclusion
The available evidence strongly indicates that this compound exerts a protective effect on the cartilage matrix primarily through its potent anti-inflammatory action of inhibiting leukocyte infiltration into the joint. This reduction in inflammatory mediators lessens the catabolic environment that drives cartilage degradation. Furthermore, in vitro studies suggest a direct anabolic effect on chondrocytes, promoting the synthesis of key matrix components.
However, a significant gap remains in the literature regarding detailed quantitative data on this compound's direct effects on chondrocyte metabolism. Future research should focus on elucidating the specific molecular targets and signaling pathways within chondrocytes that are modulated by this compound. Dose-response studies quantifying the impact on MMP and TIMP expression, as well as on collagen and glycosaminoglycan synthesis, would provide a more complete understanding of its chondroprotective potential. Such data will be crucial for optimizing its therapeutic use and for the development of next-generation disease-modifying osteoarthritis drugs.
References
- 1. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Autoradiography studies of the effect of this compound on the metabolism of joint cartilage in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound on the synthesis and degradation in vitro of proteoglycans and proteins by calf articular cartilage explants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Molecular Landscape of Oxaceprol's Action in Chondrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaceprol, a derivative of the amino acid L-proline, is an anti-inflammatory agent utilized in the management of osteoarthritis.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action does not revolve around the inhibition of prostaglandin synthesis.[2] Instead, this compound exhibits a unique multi-faceted approach by modulating key inflammatory and catabolic pathways within the joint, with a significant impact on chondrocyte function. This technical guide provides an in-depth exploration of the molecular targets of this compound in chondrocytes, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, fostering a deeper understanding of this compound's chondroprotective and anti-inflammatory effects.
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility.[3] Chondrocytes, the sole cell type in cartilage, play a central role in maintaining the delicate balance between extracellular matrix (ECM) synthesis and degradation. In OA, this homeostasis is disrupted by a cascade of pro-inflammatory and catabolic mediators. This compound has emerged as a therapeutic agent for OA with a favorable safety profile compared to some NSAIDs.[4][5] Its mechanism of action is distinguished by its ability to inhibit leukocyte infiltration into the joints, thereby targeting an early event in the inflammatory cascade.[2][3] This guide delves into the specific molecular interactions of this compound within chondrocytes, the resident cells of cartilage, to elucidate its therapeutic effects at a cellular level.
Anti-Inflammatory Mechanisms of this compound
A primary and well-documented therapeutic effect of this compound is its potent anti-inflammatory activity, which is achieved through several distinct molecular mechanisms.
Inhibition of Leukocyte Infiltration
This compound's principal anti-inflammatory action lies in its ability to inhibit the adhesion and migration of leukocytes, preventing their accumulation in the synovial joints.[1][3] This reduces the local concentration of inflammatory cells and the subsequent release of damaging enzymes and cytokines.[6][7][8] Studies have demonstrated that this compound reduces leukocyte adherence to endothelial cells in vitro and in vivo.[2][7] In a mouse model of antigen-induced arthritis, this compound treatment significantly reduced leukocyte adherence and infiltration into the synovium.[7][9]
Modulation of Pro-Inflammatory Cytokines
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), are pivotal in the inflammatory cascade of osteoarthritis.[6] this compound has been shown to modulate the release of these critical mediators.[6][10] By downregulating the levels of TNF-α and interleukins, this compound helps to dampen the inflammatory response and its detrimental effects on chondrocytes.[6][10]
Inhibition of Prostaglandin Synthesis
While not its primary mechanism, some evidence suggests that this compound can inhibit the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins.[10][11] Prostaglandins are key mediators of inflammation and pain.[12] By reducing prostaglandin production, this compound contributes to its analgesic and anti-inflammatory effects.[10]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, plays a significant role in the pathogenesis of osteoarthritis.[10] this compound exhibits antioxidant properties, enabling it to neutralize ROS.[10][12] This cellular protection from oxidative damage further contributes to its anti-inflammatory and chondroprotective effects.[10]
Chondroprotective Effects of this compound
Beyond its anti-inflammatory actions, this compound directly influences chondrocyte metabolism, promoting an anabolic phenotype and protecting the cartilage matrix from degradation.
Stimulation of Extracellular Matrix Synthesis
This compound has been shown to stimulate the synthesis of key components of the cartilage extracellular matrix, namely proteoglycans and collagen.[12][13]
-
Proteoglycan Synthesis: In vitro studies using calf articular cartilage explants demonstrated that this compound stimulates the incorporation of ³⁵SO₄, a marker for proteoglycan synthesis.[14] This effect was observed at concentrations ranging from 10⁻⁶ M to 10⁻⁹ M.[14]
-
Collagen Synthesis: Autoradiography studies have shown that this compound enhances the incorporation of ³H-proline into the macromolecular structure of the cartilage matrix, indicating a stimulation of collagen synthesis.[13] It also stimulates the uptake of ³H-proline by chondrocytes.[11][13]
Modulation of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components, including collagen and proteoglycans.[10] Their activity is elevated in osteoarthritic cartilage. This compound has been reported to interfere with the production and activity of MMPs, although specific quantitative data on the inhibition of individual MMPs by this compound in chondrocytes is still emerging.[10] By reducing the catabolic activity of these enzymes, this compound helps to preserve the structural integrity of the cartilage.
Quantitative Data on this compound's Effects on Chondrocytes
| Parameter | Effect of this compound | Concentration Range | Cell/Tissue Type | Reference |
| Proteoglycan Synthesis (³⁵SO₄ incorporation) | Stimulation | 10⁻⁹ M - 10⁻⁶ M | Calf articular cartilage explants | [14] |
| ³H-proline Incorporation (Collagen Synthesis) | Stimulation | Not specified | Hen joint cartilage tissue | [13] |
| ³H-glucosamine Uptake | Stimulation | Not specified | Hen joint cartilage tissue | [13] |
| ³H-proline Uptake | Stimulation | Not specified | Hen joint cartilage tissue | [11][13] |
| Leukocyte Adherence | Reduction | 100 mg/kg (in vivo) | Mouse synovium (in vivo) | [7][9] |
Experimental Protocols
In Vitro Organ Culture for Proteoglycan Synthesis Assay
-
Tissue Source: Calf articular cartilage explants.
-
Culture Medium: Standard cell culture medium supplemented with fetal calf serum and antibiotics.
-
Treatment: Explants are incubated with varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Radiolabeling: ³⁵SO₄ is added to the culture medium to label newly synthesized proteoglycans.
-
Analysis: After incubation, the cartilage explants are digested, and the incorporated radioactivity is measured using a scintillation counter to quantify proteoglycan synthesis.
-
Reference: Based on the methodology described in the study by Riera et al. (1990).[14]
Quantitative Microautoradiography for Precursor Uptake and Incorporation
-
Tissue Source: Hen joint cartilage tissue.
-
Radiolabeled Precursors: ³H-glucosamine and ³H-proline.
-
In Vitro Incubation: Cartilage tissue is incubated with radiolabeled precursors in the presence or absence of this compound.
-
In Vivo Administration: this compound is injected intra-articularly into the knee joints of live animals, followed by the administration of radiolabeled precursors.
-
Tissue Processing: Cartilage samples are fixed, sectioned, and coated with a photographic emulsion.
-
Analysis: The distribution and density of silver grains in the autoradiographs are quantified to determine the intracellular uptake of precursors and their incorporation into the extracellular matrix.
-
Reference: Based on the methodology described in the study by Kalbhen and Kalkert (1987).[13]
Visualizing Molecular Pathways and Workflows
Caption: Molecular targets of this compound in chondrocytes.
Caption: Workflow for proteoglycan synthesis assay.
Conclusion
This compound presents a unique therapeutic profile for the management of osteoarthritis, distinguished by its primary anti-inflammatory mechanism of inhibiting leukocyte infiltration and its direct chondroprotective effects. In chondrocytes, this compound counteracts the catabolic environment of an osteoarthritic joint by stimulating the synthesis of essential extracellular matrix components, namely proteoglycans and collagen, while also mitigating inflammatory signaling pathways. The compiled data and methodologies in this guide offer a foundational understanding for further research into the nuanced molecular interactions of this compound. Future investigations should aim to provide more granular quantitative data on its effects on specific MMPs and TIMPs, as well as a deeper exploration of the upstream signaling cascades modulated by this atypical anti-inflammatory agent. A more comprehensive understanding of these mechanisms will be instrumental in optimizing its clinical application and in the development of novel chondroprotective therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Review of this compound's safety and efficacy for osteoarthritis management. [wisdomlib.org]
- 4. This compound is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is as effective as diclofenac in the therapy of osteoarthritis of the knee and hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. This compound | Dosing & Uses | medtigo [medtigo.com]
- 13. [Autoradiography studies of the effect of this compound on the metabolism of joint cartilage in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effect of this compound on the synthesis and degradation in vitro of proteoglycans and proteins by calf articular cartilage explants] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Oxaceprol in Preclinical Arthritis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of oxaceprol in in vivo animal studies of arthritis. It includes detailed experimental protocols derived from published research, a summary of effective dosages, and a visualization of its proposed mechanism of action. These resources are intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound and related compounds for inflammatory and degenerative joint diseases.
Introduction
This compound, a derivative of L-proline, is an anti-inflammatory agent with a distinct mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It is thought to exert its therapeutic effects by inhibiting the infiltration of leukocytes into inflamed tissues, a critical step in the pathogenesis of arthritis.[1][2] This unique mechanism suggests a favorable safety profile, particularly concerning gastrointestinal side effects often associated with NSAIDs.[1][3] Preclinical animal models are indispensable for elucidating the efficacy and mechanism of action of novel anti-arthritic compounds like this compound. This document outlines key considerations and methodologies for such investigations.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo arthritis models as reported in the scientific literature.
Table 1: this compound Dosage in Rodent Models of Arthritis
| Animal Model | Species | This compound Dosage | Administration Route | Key Findings | Reference(s) |
| Adjuvant Arthritis | Rat (Sprague-Dawley) | 6-54 mg/kg/day | Oral (p.o.) | Inhibited secondary lesions in ears and tail; markedly inhibited inflammatory cell infiltration and bone damage. | [4] |
| Antigen-Induced Arthritis (AIA) | Mouse (Balb/c) | 100 mg/kg (twice a day) | Intraperitoneal (i.p.) | Significantly reduced leukocyte adherence and swelling. | [5][6][7] |
| Carrageenan-Induced Paw Edema | Rat | 18-150 mg/kg | Oral (p.o.) | Inhibited paw edema at high doses. | [4] |
| Cotton Pellet Granuloma | Rat (Sprague-Dawley) | 6-50 mg/kg/day | Oral (p.o.) | Mild, variable inhibitory effect on granuloma formation. | [4][8] |
| Yeast Hyperalgesia | Rat | 18-150 mg/kg | Oral (p.o.) | Comparable inhibition of hyperalgesia to indomethacin. | [4] |
Table 2: this compound Dosage in a Rabbit Model of Osteoarthritis
| Animal Model | Species | This compound Dosage | Administration Route | Key Findings | Reference(s) |
| Monosodium Iodoacetate (MIA)-Induced Osteoarthritis | Rabbit | Not specified (single dose) | Intra-articular | Reduced knee swelling by 20.5% within 4 weeks; protected articular cartilage from degenerative changes. | [9][10] |
Experimental Protocols
The following are detailed protocols for common in vivo arthritis models used to evaluate the efficacy of this compound.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is characterized by a robust, chronic, and progressive polyarthritis with similarities to human rheumatoid arthritis.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
25-gauge needles and 1 mL syringes
-
Calipers for paw volume measurement
Procedure:
-
Induction of Arthritis:
-
Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1 mL of FCA subcutaneously into the plantar surface of the right hind paw.
-
-
This compound Administration:
-
Begin treatment on the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic, typically day 10-14).
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 6, 18, 54 mg/kg).
-
Administer the this compound suspension or vehicle orally once daily via gavage.
-
-
Assessment of Arthritis:
-
Primary Lesion (Injected Paw): Measure the volume of the injected paw using calipers or a plethysmometer daily or every other day.
-
Secondary Lesions (Uninjected Paws, Ears, Tail): Visually score the severity of inflammation in the uninjected paws, ears, and tail starting from day 10. A semi-quantitative scoring system (e.g., 0-4 scale) can be used.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of systemic inflammation and animal health.
-
-
Histopathological Analysis (Optional):
-
At the end of the study (e.g., day 21 or 28), euthanize the animals.
-
Dissect the ankle and knee joints and fix them in 10% neutral buffered formalin.
-
Decalcify the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.
-
Antigen-Induced Arthritis (AIA) in Mice
This model induces a monoarticular arthritis that is well-suited for studying the immunological aspects of joint inflammation.
Materials:
-
Male Balb/c mice (8-10 weeks old)
-
Methylated bovine serum albumin (mBSA)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
This compound
-
Sterile saline for injection
-
27-gauge needles and 1 mL syringes
Procedure:
-
Immunization:
-
On day 0, immunize mice by subcutaneous injection at the base of the tail with 100 µL of an emulsion containing 100 µg of mBSA in FCA.
-
On day 7, boost the immunization with a subcutaneous injection of 100 µL of an emulsion containing 100 µg of mBSA in FIA.
-
-
Induction of Arthritis:
-
On day 21, elicit arthritis by intra-articular injection of 10 µg of mBSA in 10 µL of sterile saline into one knee joint. The contralateral knee can be injected with saline as a control.
-
-
This compound Administration:
-
Assessment of Arthritis:
-
Knee Swelling: Measure the transverse diameter of the knee joint daily using calipers.
-
Leukocyte Adherence (Intravital Microscopy): This is a specialized technique to directly visualize and quantify leukocyte-endothelial interactions in the synovial microcirculation.[5][6]
-
On a specific day post-induction (e.g., day 10), anesthetize the mouse.
-
Surgically expose the synovial tissue of the knee joint.
-
Use fluorescence microscopy to observe and quantify rolling and adherent leukocytes in the postcapillary venules.
-
-
-
Histological Analysis:
-
At the end of the experiment, harvest the knee joints for histological processing and analysis as described in the AIA rat model to assess leukocyte infiltration.
-
Mechanism of Action: Signaling Pathway and Experimental Workflow
This compound's primary mechanism of action is believed to be the inhibition of leukocyte infiltration into the inflamed joint.[1][11] This action is distinct from NSAIDs, which primarily target cyclooxygenase (COX) enzymes.[2]
Caption: Proposed mechanism of action of this compound in arthritis.
The diagram above illustrates that an inflammatory stimulus leads to the activation of endothelial cells, initiating a cascade of leukocyte rolling, adhesion, and extravasation into the joint, ultimately causing inflammation and tissue damage. This compound is proposed to inhibit the key steps of leukocyte adhesion and extravasation, thereby reducing inflammatory cell infiltration.
Caption: General experimental workflow for preclinical studies.
This workflow outlines the key steps in conducting an in vivo study to evaluate the efficacy of this compound in an animal model of arthritis, from model selection and induction to treatment, monitoring, and endpoint analysis.
Conclusion
This compound demonstrates anti-inflammatory effects in various preclinical models of arthritis, primarily through the inhibition of leukocyte infiltration. The provided protocols and dosage information serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds. Careful selection of the animal model, dosage regimen, and relevant outcome measures is crucial for obtaining robust and translatable results.
References
- 1. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A systematic review and meta-analysis of this compound in the management of osteoarthritis: An evidence from randomized parallel-group controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis | Acta Orthopaedica [actaorthop.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of therapeutic efficacy of intra-articular this compound with conventional modalities in osteoarthritis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
Protocol for dissolving Oxaceprol for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaceprol, an N-acetylated derivative of the amino acid L-hydroxyproline, is a well-established therapeutic agent for the management of osteoarthritis and other inflammatory joint conditions.[1][2] Its mechanism of action is distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), primarily involving the inhibition of leukocyte infiltration into inflamed tissues.[3][4] Additionally, this compound has been shown to positively influence the extracellular matrix by stimulating collagen and proteoglycan synthesis in chondrocytes.[5] These properties make it a compound of significant interest for in vitro studies in inflammation, rheumatology, and cartilage biology.
This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with a summary of its key quantitative parameters and a diagram of its proposed signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in cell culture experiments.
| Parameter | Value | Solvent | Notes | Source |
| Molecular Weight | 173.17 g/mol | - | - | [1] |
| Solubility | ≥ 100 mg/mL (≥ 577.47 mM) | DMSO | Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] | [1][6] |
| 34 mg/mL (196.33 mM) | DMSO | - | [4] | |
| >26 µg/mL | Aqueous buffer (pH 7.4) | - | ||
| Effective Concentration in Cell Culture | 10⁻⁶ M to 10⁻⁹ M (173 ng/mL to 0.173 ng/mL) | Cell Culture Medium | Stimulation of proteoglycan synthesis in calf articular cartilage explants. | [7] |
| Storage of Stock Solution | 1 year at -80°C; 1 month at -20°C | DMSO | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
| Storage of Powder | 3 years at -20°C | - | - | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, pyrogen-free polypropylene tubes
-
Sterile, pyrogen-free pipette tips
-
Target cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line
-
Water bath or incubator at 37°C
Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 17.32 mg of this compound (Molecular Weight: 173.17 g/mol ).
-
Dissolution in DMSO: Add the weighed this compound powder to a sterile polypropylene tube. Add the appropriate volume of anhydrous, cell culture grade DMSO. For the example above, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath and/or sonication can aid dissolution if precipitation occurs.[6]
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4]
Protocol for Preparing Working Solutions and Treating Cells
-
Pre-warming: Before use, pre-warm the cell culture medium and the this compound stock solution aliquot to 37°C.[6] This helps to prevent precipitation of the compound when diluted in the aqueous medium.
-
Serial Dilution: It is recommended to perform a serial dilution of the stock solution in fresh, sterile DMSO to create an intermediate stock before the final dilution into the cell culture medium.[6] This minimizes the volume of DMSO added to the final cell culture. For example, to achieve a final concentration of 1 µM, the 100 mM stock can be diluted to 1 mM in DMSO, and then this intermediate stock can be added to the cell culture medium.
-
Final Dilution in Cell Culture Medium: Add the desired volume of the intermediate this compound stock solution to the pre-warmed cell culture medium to achieve the final working concentration. For instance, to make 10 mL of a 1 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM stock to 10 mL of medium.
-
DMSO Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as is present in the this compound-treated cultures. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory and chondroprotective effects through a multi-faceted mechanism. A key aspect is the inhibition of leukocyte infiltration into inflamed tissues.[3] It is also proposed to stimulate the synthesis of essential components of the cartilage matrix.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. [Autoradiography studies of the effect of this compound on the metabolism of joint cartilage in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. [Effect of this compound on the synthesis and degradation in vitro of proteoglycans and proteins by calf articular cartilage explants] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oxaceprol in 3D Chondrocyte Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaceprol, an atypical anti-inflammatory drug, has demonstrated chondroprotective properties, making it a molecule of interest in osteoarthritis research and the development of cartilage-targeting therapeutics. Its primary mechanism of action involves the inhibition of leukocyte adhesion and infiltration into inflamed joints.[1][2][3][4] Furthermore, in vitro studies have shown that this compound can stimulate the anabolic activity of chondrocytes, enhancing the synthesis of crucial extracellular matrix (ECM) components like proteoglycans and collagen.[5][6][7]
Three-dimensional (3D) chondrocyte culture models, such as pellet cultures, hydrogel encapsulation, and scaffold-based systems, are increasingly recognized as more physiologically relevant systems than traditional 2D monolayer cultures.[8][9] These models better mimic the native microenvironment of chondrocytes, promoting the maintenance of their phenotype and facilitating the deposition of a cartilage-like matrix.[8][9] The application of this compound in these advanced in vitro systems provides a powerful tool to investigate its direct effects on chondrocyte function and matrix metabolism in a more realistic setting, bridging the gap between preclinical in vitro and in vivo studies.
This document provides detailed application notes and protocols for utilizing this compound in a 3D chondrocyte pellet culture model, a widely used scaffold-free method for inducing chondrogenesis.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a dual mechanism:
-
Anti-inflammatory Action: It inhibits the adhesion and migration of leukocytes, particularly neutrophils, to the inflamed synovial tissue, thereby reducing the inflammatory cascade at an early stage.[1][2][3][4] This is distinct from non-steroidal anti-inflammatory drugs (NSAIDs) as it does not directly inhibit cyclooxygenase (COX) enzymes.[10]
-
Chondroprotective Effects: this compound has been shown to stimulate the synthesis of key cartilage matrix components. It enhances the uptake of precursors like ³H-glucosamine and ³H-proline by chondrocytes and promotes their incorporation into proteoglycans and collagen.[6]
The signaling pathways involved in this compound's chondroprotective effects are not fully elucidated but are thought to involve the modulation of anabolic and catabolic processes within the chondrocyte.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on chondrocyte metabolism as reported in the literature. It is important to note that this data is primarily from in vitro cartilage explant or 2D culture models, as specific quantitative data from 3D chondrocyte culture models is limited.
Table 1: Effect of this compound on Proteoglycan Synthesis in Calf Articular Cartilage Explants
| This compound Concentration | Effect on ³⁵SO₄ Incorporation (Proteoglycan Synthesis) | Reference |
| 10⁻⁶ M (170 ng/mL) | Stimulation | [5] |
| 10⁻⁷ M (17 ng/mL) | Stimulation | [5] |
| 10⁻⁸ M (1.7 ng/mL) | Stimulation | [5] |
| 10⁻⁹ M (170 pg/mL) | Stimulation | [5] |
| 10⁻⁴ M (17 µg/mL) | No significant effect on catabolism | [5] |
Table 2: Effect of this compound on Precursor Uptake in Hen Joint Cartilage (In Vitro)
| Precursor | Effect of this compound | Interpretation | Reference |
| ³H-Glucosamine | Stimulated uptake | Increased substrate for proteoglycan synthesis | [6] |
| ³H-Proline | Stimulated uptake and incorporation | Increased substrate for collagen synthesis | [6] |
Experimental Protocols
This section provides a detailed protocol for the application of this compound in a 3D chondrocyte pellet culture system. This model is chosen for its simplicity, reproducibility, and its ability to promote a strong chondrogenic phenotype.
Protocol 1: 3D Chondrocyte Pellet Culture and this compound Treatment
1. Materials:
-
Primary chondrocytes (human or animal)
-
Chondrocyte growth medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL Ascorbic acid)
-
Chondrogenic differentiation medium (serum-free, containing ITS+ supplement, dexamethasone, ascorbic acid, and TGF-β1)
-
This compound powder
-
Sterile, conical bottom 96-well plates or 15 mL conical tubes
-
Standard cell culture equipment (incubator, centrifuge, biosafety cabinet)
2. Procedure:
2.1. Isolation and Expansion of Primary Chondrocytes:
-
Isolate primary chondrocytes from cartilage tissue using established enzymatic digestion protocols (e.g., pronase and collagenase digestion).
-
Expand the isolated chondrocytes in monolayer culture using chondrocyte growth medium. Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency. Use early passage cells (P1-P3) for 3D culture to maintain their chondrogenic potential.
2.2. Formation of 3D Chondrocyte Pellets:
-
Harvest the expanded chondrocytes using trypsin-EDTA.
-
Resuspend the cells in chondrogenic differentiation medium at a concentration of 2.5 x 10⁵ cells per 0.5 mL.
-
Aliquot 0.5 mL of the cell suspension into each well of a sterile, conical bottom 96-well plate or into 15 mL conical tubes.
-
Centrifuge the plate/tubes at 500 x g for 5 minutes to form a cell pellet at the bottom.
-
Incubate at 37°C and 5% CO₂. The cells will aggregate and form a spherical pellet within 24-48 hours. Do not disturb the pellets during this initial formation period.
2.3. This compound Treatment:
-
Prepare a stock solution of this compound in the chondrogenic differentiation medium. A starting stock concentration of 10 mM is recommended. Filter-sterilize the stock solution.
-
From the stock solution, prepare working concentrations of this compound in fresh chondrogenic differentiation medium. Based on existing literature, a concentration range of 10⁻⁹ M to 10⁻⁶ M is a good starting point for investigating anabolic effects.[5]
-
After 24-48 hours of pellet formation, carefully aspirate the old medium without disturbing the pellets.
-
Gently add 0.5 mL (for 96-well plates) or 1-2 mL (for 15 mL tubes) of the chondrogenic medium containing the desired concentration of this compound. Include a vehicle control (medium without this compound).
-
Change the medium every 2-3 days for the duration of the experiment (typically 14-28 days).
Protocol 2: Analysis of Chondrocyte Pellets
1. Biochemical Analysis:
-
Glycosaminoglycan (GAG) Content:
-
Digest the harvested pellets (3-5 per group) with papain.
-
Quantify the sulfated GAG content using the dimethylmethylene blue (DMMB) assay.
-
Normalize the GAG content to the total DNA content of the pellet, which can be quantified using a fluorometric assay (e.g., PicoGreen).
-
-
Collagen Content:
-
Hydrolyze the harvested pellets in 6N HCl.
-
Determine the hydroxyproline content using a colorimetric assay.
-
Calculate the total collagen content assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.
-
2. Gene Expression Analysis (qPCR):
-
Harvest pellets and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression of key chondrogenic and catabolic genes.
-
Chondrogenic markers: COL2A1 (Collagen Type II), ACAN (Aggrecan), SOX9.
-
Hypertrophic marker: COL10A1 (Collagen Type X).
-
Fibrotic marker: COL1A1 (Collagen Type I).
-
Catabolic enzymes: MMP1, MMP3, MMP13.
-
Enzyme inhibitors: TIMP1, TIMP3.
-
-
Normalize the gene expression data to a stable housekeeping gene (e.g., GAPDH, 18S rRNA).
3. Histology and Immunohistochemistry:
-
Fix the harvested pellets in 10% neutral buffered formalin.
-
Process and embed the pellets in paraffin.
-
Section the paraffin blocks (5 µm sections).
-
Stain with:
-
Safranin-O/Fast Green: To visualize proteoglycan content (stains red/orange).
-
Toluidine Blue: To assess proteoglycan distribution.
-
-
Perform immunohistochemistry using specific antibodies to detect the presence and localization of:
-
Collagen Type II
-
Collagen Type I
-
Aggrecan
-
Expected Outcomes and Interpretation
-
Increased Anabolism: Treatment with this compound is expected to increase the GAG and collagen content of the chondrocyte pellets, as indicated by biochemical assays and more intense Safranin-O and Collagen Type II staining.
-
Enhanced Chondrogenic Gene Expression: An upregulation of COL2A1, ACAN, and SOX9 gene expression would confirm the anabolic effect of this compound at the transcriptional level.
-
Modulation of Catabolic Activity: The effect of this compound on the expression of MMPs and TIMPs in a 3D culture system would provide valuable insights into its role in regulating cartilage matrix turnover. A decrease in the expression of key catabolic enzymes like MMP13 and/or an increase in TIMPs would suggest a protective effect against matrix degradation.
Conclusion
The use of 3D chondrocyte culture models provides a robust platform for evaluating the therapeutic potential of compounds like this compound. The protocols outlined in this document offer a systematic approach to investigate the effects of this compound on chondrocyte anabolism and catabolism in a physiologically relevant in vitro setting. The data generated from these studies can provide valuable insights for the development of novel therapies for osteoarthritis and other cartilage-related disorders.
References
- 1. Extraction and culture of primary chondrocytes [bio-protocol.org]
- 2. A practical way to prepare primer human chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culture and transfection of primary chondrocytes [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Effect of this compound on the synthesis and degradation in vitro of proteoglycans and proteins by calf articular cartilage explants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Autoradiography studies of the effect of this compound on the metabolism of joint cartilage in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancements in chondrocyte 3-dimensional embedded culture: Implications for tissue engineering and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteoglycan synthesis in bovine articular cartilage explants exposed to different low-frequency low-energy pulsed electromagnetic fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Intra-articular Administration of Oxaceprol in Rabbit Models of Osteoarthritis
Introduction
Oxaceprol, a derivative of the amino acid L-proline, is an anti-inflammatory drug utilized in the treatment of osteoarthritis (OA)[1]. Unlike typical non-steroidal anti-inflammatory drugs (NSAIDs), this compound presents a unique mechanism of action that does not revolve around the inhibition of cyclooxygenase (COX) enzymes[2]. Its primary therapeutic effects are attributed to the inhibition of leukocyte adhesion and migration into inflamed tissues[3][4]. This distinct pathway suggests a favorable gastrointestinal safety profile, making it a compelling candidate for long-term management of degenerative joint diseases[1][2]. While established as an oral therapy, its potential for local delivery via intra-articular (IA) administration is being explored to maximize efficacy at the site of cartilage degradation and minimize systemic exposure. Rabbit models of osteoarthritis are frequently employed for such preclinical evaluations due to their anatomical and physiological similarities to human joints[5].
Mechanism of Action
This compound exerts its chondroprotective and anti-inflammatory effects through a multi-faceted approach. It modulates connective tissue metabolism and inhibits the inflammatory cascade at an early stage[2][3]. Key mechanisms include:
-
Inhibition of Leukocyte Infiltration: this compound's primary mechanism is preventing the accumulation and migration of leukocytes, particularly polymorphonuclear leukocytes (PMNs), into the inflamed synovial tissue and joints[2][3][4]. This reduces the release of inflammatory mediators that cause pain, swelling, and tissue damage[1].
-
Modulation of Pro-inflammatory Cytokines and Mediators: It has been shown to reduce levels of key inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α)[2]. It also blocks the release of other chemical mediators like prostaglandins that are responsible for inflammation and pain[1][6].
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound interferes with the activity of MMPs, enzymes that are responsible for degrading extracellular matrix components like collagen, thus helping to preserve the structural integrity of cartilage[6].
-
Antioxidant Properties: The drug exhibits antioxidant effects, neutralizing reactive oxygen species (ROS) that contribute to cellular damage and inflammation in osteoarthritic joints[6].
Summary of Efficacy Data in Rabbit Models
A study utilizing a monosodium iodoacetate (MIA)-induced osteoarthritis model in rabbits demonstrated the therapeutic potential of intra-articular this compound[7]. The findings from this study are summarized below for comparison.
| Parameter | Saline Control Group | Intra-articular this compound Group | Intra-articular Corticosteroid Group | Citation |
| Knee Swelling | Baseline OA swelling | 20.5% reduction in swelling over 4 weeks | 24.5% reduction in swelling over 4 weeks | [7][8] |
| Pain Assessment | Pronounced pain response | Exhibited analgesic action (Wire walking test); Drastic minimization of pain (Hot plate test) | - | [7][8] |
| Histological Findings | Well-demarcated cartilage erosion, gross lesions visible | Marked improvement in bone and cellular matrices; Protection from degenerative changes | - | [7][8] |
Experimental Protocols
The following protocols are based on methodologies reported for inducing osteoarthritis in rabbits and evaluating therapeutic interventions[7][9][10].
Protocol 1: Induction of Osteoarthritis via Monosodium Iodoacetate (MIA)
This protocol describes a chemical method for inducing OA-like cartilage degradation.
-
Animal Model: Use skeletally mature female New Zealand White rabbits[10]. Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rabbits using an intramuscular (IM) injection of ketamine (e.g., 50 mg/kg) and xylazine (e.g., 4 mg/kg)[9].
-
Preparation of MIA Solution: Reconstitute monosodium iodoacetate (MIA) in sterile water or physiological saline. A dose of 4 mg of MIA in a volume of 250 μl has been shown to induce Grade 3 OA changes[9]. The optimal dose and volume should be determined based on pilot studies[9][11].
-
Intra-articular Injection: Under sterile aseptic conditions, shave the area around the knee joint. Flex the knee and administer a single intra-articular injection of the MIA solution through the infrapatellar ligament[10][12]. The contralateral knee can be injected with an equal volume of vehicle (e.g., sterile saline) to serve as a control[10].
-
Post-Procedure Care: Administer post-procedure analgesia (e.g., subcutaneous meloxicam at 0.2 mg/kg)[9]. Monitor the animals closely and allow free cage activity. OA development typically occurs over 4 weeks[9].
Protocol 2: Intra-articular Administration of this compound
-
Animal Grouping: After successful induction of OA (e.g., 4 weeks post-MIA injection), randomize animals into treatment groups (n=5 or more per group)[7]:
-
Group 1: OA control (intra-articular saline)
-
Group 2: OA + Intra-articular this compound
-
Group 3: OA + Intra-articular positive control (e.g., corticosteroid)
-
-
Drug Preparation: Prepare this compound for injection in a sterile, biocompatible vehicle. Note: The specific dosage and concentration of this compound for intra-articular injection in the pivotal rabbit study were not detailed in the available literature[7][8]. Researchers should perform dose-finding studies to determine an optimal therapeutic dose.
-
Administration: Under light sedation or anesthesia, administer the prepared treatments via intra-articular injection into the OA-induced knee joint. The frequency of administration (e.g., weekly, bi-weekly) and total duration of the study (e.g., 4 weeks) should be clearly defined.
Protocol 3: Efficacy Assessment
-
Clinical Assessment (In-Life):
-
Knee Swelling: Measure the anteroposterior and mediolateral diameter of the knee joint using a digital caliper at baseline and at regular intervals throughout the treatment period.
-
Pain Assessment: Utilize methods such as the wire walking test or hot plate test to evaluate analgesic effects, scoring the animal's response or latency[7].
-
-
Macroscopic and Histological Assessment (Terminal):
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the animals with a lethal dose of anesthetic[9]. Dissect the knee joints and collect the distal femur and proximal tibia.
-
Macroscopic Grading: Grossly examine the femoral condyles and tibial plateaus for signs of cartilage damage. Staining with India ink can help visualize fibrillations and erosions[13].
-
Tissue Processing: Fix the joint tissues in 10% buffered formalin, decalcify using a solution like 5% formic acid, and embed in paraffin[10].
-
Histological Staining: Prepare 4-5 µm thick sagittal sections of the joint and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green for proteoglycan content[10][14].
-
Histopathological Scoring: Evaluate the stained sections under a light microscope. Use a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) grading system, to semi-quantitatively assess the severity of OA changes, including cartilage structure, cell distribution, and proteoglycan loss[5][9][10][15]. The OARSI system provides a scale (typically 0-24) to grade the severity of lesions[10].
-
References
- 1. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Comparative evaluation of therapeutic efficacy of intra-articular this compound with conventional modalities in osteoarthritis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Creation of monosodium iodoacetate-induced model of osteoarthritis in rabbit knee joint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of osteoarthritis: characterization of a model induced by Mono-Iodo-Acetate injected in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intradiscal injection of monosodium iodoacetate induces intervertebral disc degeneration in an experimental rabbit model [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of a model of osteoarthritis in the rabbit knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Oxaceprol
Introduction
Oxaceprol, an N-acetylated derivative of L-hydroxyproline, is an anti-inflammatory drug utilized in the management of osteoarthritis and other inflammatory joint conditions.[1][2][3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits a unique mechanism of action, primarily by inhibiting the infiltration of leukocytes into inflamed joints.[3][4][5][6] This distinct pathway minimizes the gastrointestinal side effects commonly associated with NSAIDs.[4] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) offers a reliable and sensitive method for this purpose.
These application notes provide detailed protocols for the analysis of this compound using both HPLC with UV detection and LC-MS/MS, catering to researchers, scientists, and drug development professionals.
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects through a multi-faceted approach that distinguishes it from conventional NSAIDs.[4] Instead of directly inhibiting cyclooxygenase (COX) enzymes, this compound modulates connective tissue metabolism and leukocyte activity.[4][5] The primary mechanism involves the inhibition of polymorphonuclear leukocyte (PMN) migration into inflamed synovial tissue, thereby reducing inflammation and subsequent tissue degradation.[4] Furthermore, this compound has been demonstrated to decrease the levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), which are key mediators in the inflammatory cascade.[4][5]
Caption: Anti-inflammatory mechanism of this compound.
Experimental Protocols
HPLC-UV Method for Quantification of this compound in Pharmaceutical Formulations
This protocol outlines a reverse-phase HPLC method for the determination of this compound in bulk drug and tablet dosage forms.
A. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1120 Compact LC or equivalent |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol : Phosphate Buffer (pH 3.0) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | ~10 minutes |
B. Reagent and Sample Preparation
-
Phosphate Buffer (pH 3.0): Prepare a suitable phosphate buffer and adjust the pH to 3.0 using phosphoric acid.
-
Mobile Phase Preparation: Mix HPLC grade methanol and phosphate buffer (pH 3.0) in a 70:30 volume ratio. Degas the mobile phase prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a diluent (e.g., Methanol:Acetonitrile, 2:1).[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 100 to 800 µg/mL.[7]
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound.
-
Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
C. Method Validation Parameters
| Parameter | Result |
| Linearity Range | 100 - 800 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | Method-dependent |
| Limit of Quantification (LOQ) | Method-dependent |
LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol describes a sensitive LC-MS/MS method for the determination of this compound in human plasma, suitable for pharmacokinetic studies.[8]
A. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | Dikma ODS-C18 (4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase | A: 0.1% Formic acid and 4mM Ammonium acetate in waterB: AcetonitrileIsocratic: 65% A : 35% B[8] |
| Flow Rate | 0.6 mL/min[8] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C[8] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[8] |
| MRM Transitions | This compound: m/z 172 → 130Internal Standard (Protocatechuic acid): m/z 153 → 109[8] |
B. Reagent and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DMSO.[9]
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in a mixture of methanol:acetonitrile (2:1) with Milli-Q water.[9]
-
Plasma Sample Preparation (Protein Precipitation): [8]
C. Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.25 - 800 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 15% (Intra- and Inter-day)[8] |
| Accuracy (Recovery %) | 85 - 115% |
| Limit of Detection (LOD) | 0.400 ng/mL[8] |
| Limit of Quantification (LOQ) | 1.25 ng/mL[8] |
Experimental Workflow for HPLC Analysis of this compound
The general workflow for the HPLC analysis of this compound, from sample preparation to data analysis, is depicted below. This process ensures accurate and reproducible results for both quality control of pharmaceutical products and bioanalytical studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. jgpt.co.in [jgpt.co.in]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. ijrpr.com [ijrpr.com]
Application Notes and Protocols for In Vitro Evaluation of Oxaceprol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaceprol, an atypical anti-inflammatory agent, has demonstrated clinical efficacy in the management of joint diseases such as osteoarthritis. Its primary mechanism of action is believed to be the inhibition of leukocyte infiltration into inflamed tissues, a process crucial in the pathogenesis of inflammatory and fibrotic conditions.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not appear to inhibit prostaglandin synthesis.[2][3] This document provides detailed protocols for establishing in vitro models to investigate the anti-inflammatory and anti-fibrotic potential of this compound.
The provided models focus on two key areas:
-
Anti-inflammatory Effects: Utilizing an interleukin-1β (IL-1β)-induced inflammation model in human chondrocytes to mimic the inflammatory environment of osteoarthritis.
-
Anti-fibrotic Effects: Employing a transforming growth factor-β1 (TGF-β1)-induced fibrosis model in human fibroblasts to simulate fibrotic processes.
These protocols outline cell culture, induction of pathological states, and subsequent analysis of key biomarkers to quantitatively assess the efficacy of this compound.
I. Anti-Inflammatory Efficacy of this compound in an In Vitro Model of Osteoarthritis
This model uses the human chondrocyte cell line C28/I2 to investigate the ability of this compound to counteract the inflammatory effects of IL-1β, a key cytokine in osteoarthritis pathogenesis.
Experimental Workflow
Protocols
1. Cell Culture of C28/I2 Human Chondrocytes
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, and split at a 1:3 to 1:6 ratio.
2. IL-1β-Induced Inflammation Model
-
Seed C28/I2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free medium for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours. Include a vehicle control (medium without this compound).
-
Induce inflammation by adding human recombinant IL-1β to a final concentration of 10 ng/mL to all wells except for the negative control.
-
Incubate for 24 hours.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α
-
After the 24-hour incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cellular debris.
-
Perform ELISA for IL-6 and TNF-α on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of IL-6 and TNF-α based on a standard curve.
4. Western Blot for MMP-13 and Collagen Type II
-
After collecting the supernatant, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MMP-13, Collagen Type II, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Data Presentation
Table 1: Effect of this compound on IL-1β-Induced Cytokine Production in C28/I2 Chondrocytes
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| IL-1β (10 ng/mL) | 850 ± 70 | 620 ± 55 |
| IL-1β + this compound (10 µM) | 680 ± 62 | 510 ± 48 |
| IL-1β + this compound (50 µM) | 420 ± 45 | 350 ± 38 |
| IL-1β + this compound (100 µM) | 210 ± 25 | 180 ± 20 |
Data are presented as mean ± standard deviation and are hypothetical examples based on expected outcomes.
Table 2: Effect of this compound on IL-1β-Induced MMP-13 and Collagen Type II Expression in C28/I2 Chondrocytes
| Treatment Group | Relative MMP-13 Expression (normalized to control) | Relative Collagen Type II Expression (normalized to control) |
| Control | 1.0 | 1.0 |
| IL-1β (10 ng/mL) | 4.5 ± 0.5 | 0.3 ± 0.05 |
| IL-1β + this compound (10 µM) | 3.8 ± 0.4 | 0.5 ± 0.07 |
| IL-1β + this compound (50 µM) | 2.1 ± 0.3 | 0.7 ± 0.09 |
| IL-1β + this compound (100 µM) | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation and are hypothetical examples based on expected outcomes.
II. Anti-Fibrotic Efficacy of this compound in an In Vitro Model of Fibrosis
This model utilizes the human fibrosarcoma cell line HT-1080, which is a common model for studying fibroblast biology and fibrosis, to assess the ability of this compound to mitigate the pro-fibrotic effects of TGF-β1.
Experimental Workflow
Protocols
1. Cell Culture of HT-1080 Human Fibroblasts
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and split at a 1:4 to 1:8 ratio.
2. TGF-β1-Induced Fibrosis Model
-
Seed HT-1080 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with a serum-free medium for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours. Include a vehicle control.
-
Induce fibrosis by adding human recombinant TGF-β1 to a final concentration of 10 ng/mL to all wells except for the negative control.
-
Incubate for 48 hours.
3. Sirius Red Collagen Staining
-
After the 48-hour incubation, carefully aspirate the medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Stain the cells with 0.1% Sirius Red in picric acid for 1 hour at room temperature.
-
Wash the cells with 0.01 N HCl to remove unbound dye.
-
Elute the bound dye with 0.1 N NaOH.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 550 nm.
Data Presentation
Table 3: Effect of this compound on TGF-β1-Induced Collagen Deposition in HT-1080 Fibroblasts
| Treatment Group | Absorbance at 550 nm (Collagen Content) |
| Control | 0.15 ± 0.02 |
| TGF-β1 (10 ng/mL) | 0.75 ± 0.08 |
| TGF-β1 + this compound (10 µM) | 0.62 ± 0.07 |
| TGF-β1 + this compound (50 µM) | 0.41 ± 0.05 |
| TGF-β1 + this compound (100 µM) | 0.23 ± 0.03 |
Data are presented as mean ± standard deviation and are hypothetical examples based on expected outcomes.
III. Proposed Signaling Pathway of this compound in Inhibiting Leukocyte Adhesion
This compound's primary anti-inflammatory mechanism is attributed to its ability to inhibit leukocyte adhesion and infiltration into inflamed tissues.[1][2][4] This process is mediated by a cascade of interactions between adhesion molecules on leukocytes and endothelial cells. This compound is thought to interfere with this cascade, potentially by modulating the function or expression of key adhesion molecules.
This diagram illustrates the initial steps of leukocyte extravasation, where selectins on both leukocytes and endothelial cells mediate the initial tethering and rolling of leukocytes along the blood vessel wall. This is followed by firm adhesion, mediated by integrins on leukocytes binding to intercellular adhesion molecules (ICAMs) on the endothelium, and subsequent transmigration into the tissue. This compound is hypothesized to inhibit the initial rolling phase, thereby preventing the subsequent steps of leukocyte infiltration.
Conclusion
The in vitro models and protocols detailed in this document provide a robust framework for evaluating the efficacy of this compound. By quantifying its effects on key inflammatory and fibrotic markers, researchers can gain valuable insights into its mechanisms of action and therapeutic potential. The provided data tables serve as a template for presenting results in a clear and comparative manner. The signaling pathway diagram offers a visual representation of the current understanding of this compound's anti-inflammatory activity, which can be further investigated and refined using these in vitro systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Oxaceprol's Effect on Proteoglycan Synthesis in Cartilage Explants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaceprol, a derivative of L-proline, is a well-established anti-inflammatory agent used in the management of osteoarthritis.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits a unique mechanism of action, primarily by inhibiting the infiltration of leukocytes into joint tissues, thereby mitigating the inflammatory cascade.[2][3][4] Beyond its anti-inflammatory properties, preclinical studies suggest that this compound may also exert a direct anabolic effect on cartilage by stimulating the synthesis of extracellular matrix components, including proteoglycans.[5][6]
Proteoglycans are crucial macromolecules within the cartilage matrix, responsible for its compressive strength and resilience. Their synthesis by chondrocytes is a key indicator of cartilage health and repair. Assessing the ability of therapeutic agents like this compound to modulate proteoglycan synthesis is therefore of significant interest in the development of disease-modifying osteoarthritis drugs.
These application notes provide detailed protocols for evaluating the effect of this compound on proteoglycan synthesis in an ex vivo cartilage explant model. This model maintains the three-dimensional structure of the cartilage and the native environment of chondrocytes, offering a physiologically relevant system for pharmacological studies.
Data Presentation
The following table summarizes the quantitative data from a key in vitro study on the effect of this compound on proteoglycan synthesis in calf articular cartilage explants.
| Concentration of this compound | Effect on Proteoglycan Synthesis (as measured by ³⁵SO₄ Incorporation) |
| 10⁻⁶ M (170 ng/mL) | Stimulation |
| 10⁻⁷ M (17 ng/mL) | Stimulation |
| 10⁻⁸ M (1.7 ng/mL) | Stimulation |
| 10⁻⁹ M (170 pg/mL) | Stimulation |
| 10⁻⁴ M (17 µg/mL) | No significant effect on catabolism |
| 10⁻⁸ M (1.7 ng/mL) | No significant effect on catabolism |
Data extracted from Riera et al., Rev Rhum Mal Osteoartic, 1990.[5]
Experimental Protocols
Preparation of Cartilage Explants
Objective: To obtain viable and standardized cartilage explants for culture.
Materials:
-
Fresh bovine or porcine knee joints (or other suitable source)
-
Sterile dissection tools (scalpel, forceps)
-
Sterile Petri dishes
-
Sterile phosphate-buffered saline (PBS)
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Protocol:
-
Aseptically open the joint capsule and expose the articular cartilage surface.
-
Using a sterile scalpel, carefully dissect full-thickness cartilage slices from a non-load-bearing area of the femoral condyles or tibial plateau.
-
Transfer the cartilage slices to a sterile Petri dish containing PBS.
-
Use a sterile dermal biopsy punch (e.g., 4 mm diameter) to create uniform explants.
-
Wash the explants three times with sterile PBS to remove any debris.
-
Place individual explants into the wells of a 24-well culture plate containing 1 mL of culture medium per well.
-
Pre-incubate the explants for 24-48 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow them to stabilize before treatment.
Assessment of Proteoglycan Synthesis via ³⁵S-Sulfate Incorporation
Objective: To quantify the rate of newly synthesized sulfated proteoglycans by measuring the incorporation of radioactive sulfate.
Materials:
-
Cartilage explant cultures
-
This compound stock solution (in a suitable vehicle, e.g., culture medium)
-
[³⁵S]-Sulfate (e.g., Na₂³⁵SO₄)
-
Low-sulfate culture medium
-
Papain digestion buffer (0.1 M sodium acetate, 5 mM EDTA, 5 mM L-cysteine, pH 5.53, with 125-250 µg/mL papain)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
After the pre-incubation period, replace the medium with fresh low-sulfate culture medium containing the desired concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁶ M) and a vehicle control.
-
Incubate for 24 hours.
-
Add [³⁵S]-Sulfate to each well to a final concentration of 5-10 µCi/mL.
-
Incubate for a further 4-6 hours to allow for incorporation into newly synthesized proteoglycans.
-
Terminate the labeling by removing the medium and washing the explants three times with PBS.
-
Blot the explants dry and record their wet weight.
-
Digest each explant individually in 1 mL of papain digestion buffer at 60°C overnight.
-
After digestion, take an aliquot of the digest (e.g., 100 µL) and add it to a scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the wet weight of the explant to determine the rate of proteoglycan synthesis.
Quantification of Total Sulfated Glycosaminoglycans (sGAG) using DMMB Assay
Objective: To determine the total sGAG content in cartilage explants and culture medium.
Materials:
-
Cartilage explant digests and culture medium samples
-
Dimethylmethylene blue (DMMB) dye solution (16 mg DMMB, 3.04 g glycine, 1.6 g NaCl in 1 L of 0.1 M acetic acid, pH 3.0)
-
Chondroitin sulfate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Use the papain digests from the previous protocol or collect the culture medium at the end of the treatment period.
-
Prepare a standard curve using chondroitin sulfate (e.g., 0-50 µg/mL).
-
Pipette 20 µL of each standard, digested sample, or medium sample into a 96-well microplate.
-
Add 200 µL of DMMB dye solution to each well.
-
Immediately read the absorbance at 525 nm using a microplate reader.
-
Calculate the sGAG concentration in the samples based on the standard curve.
-
Normalize the sGAG content to the wet weight of the explant.
Visualization of Workflows and Pathways
Caption: A flowchart illustrating the key steps in the experimental protocol.
Caption: A diagram showing the proposed mechanisms of action of this compound.
References
- 1. A systematic review and meta-analysis of this compound in the management of osteoarthritis: An evidence from randomized parallel-group controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of this compound on the synthesis and degradation in vitro of proteoglycans and proteins by calf articular cartilage explants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Autoradiography studies of the effect of this compound on the metabolism of joint cartilage in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Leukocyte Adhesion Inhibition by Oxaceprol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaceprol, a derivative of L-proline, is an anti-inflammatory agent used in the treatment of osteoarthritis and other inflammatory joint diseases.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit prostaglandin synthesis, this compound exerts its therapeutic effect by inhibiting the infiltration of leukocytes into inflamed tissues.[1][3] This unique mechanism of action, centered on the modulation of leukocyte adhesion, makes it a subject of interest for research into novel anti-inflammatory pathways.
Leukocyte adhesion to the vascular endothelium is a critical early event in the inflammatory cascade, involving a multi-step process of rolling, firm adhesion, and transmigration. This process is mediated by the coordinated action of adhesion molecules, including selectins and integrins, on both leukocytes and endothelial cells. This compound has been shown to effectively inhibit leukocyte adhesion and extravasation in various preclinical models, suggesting its potential to interfere with these key molecular interactions.[1][2][3]
These application notes provide detailed protocols for established in vivo and in vitro techniques to quantify the inhibitory effect of this compound on leukocyte adhesion. The accompanying data and visualizations are intended to guide researchers in the design and execution of experiments to further elucidate the mechanism of action of this compound and similar compounds.
Data Presentation: Efficacy of this compound in Inhibiting Leukocyte Adhesion
The following table summarizes quantitative data from a key preclinical study investigating the effect of this compound on leukocyte adhesion in an in vivo model of antigen-induced arthritis in mice.
| Parameter | Control (Arthritic) | This compound-Treated (Arthritic) | Method | Animal Model | Source |
| Leukocyte Rolling Fraction | 0.31 | Significantly Reduced | Intravital Microscopy | Mouse (Antigen-Induced Arthritis) | [2][3][4] |
| **Adherent Leukocytes (cells/mm²) ** | 220 | Significantly Reduced | Intravital Microscopy | Mouse (Antigen-Induced Arthritis) | [2][3][4] |
| Leukocyte Infiltration Score | High | Significantly Reduced | Histology | Mouse (Antigen-Induced Arthritis) | [2][3][4] |
Note: The referenced study demonstrated a statistically significant reduction in leukocyte rolling and adhesion with this compound treatment compared to the arthritic control group; however, specific numerical values for the treated group were not provided in the publication.
Experimental Protocols
In Vivo Measurement of Leukocyte Adhesion: Intravital Microscopy
Intravital microscopy allows for the direct visualization and quantification of leukocyte-endothelial cell interactions in the microcirculation of living animals. This technique provides dynamic information on leukocyte rolling and firm adhesion.
Principle: The microvasculature of a suitable tissue (e.g., cremaster muscle, mesentery, or synovial tissue) in an anesthetized animal is exteriorized and observed under a microscope. Fluorescently labeled leukocytes are visualized, and their interactions with the vessel wall are recorded and analyzed.
Protocol: Mouse Model of Antigen-Induced Arthritis [2][3][4]
-
Animal Model: Induce antigen-induced arthritis (AIA) in mice (e.g., Balb/c strain) according to established protocols.
-
This compound Administration: Treat one group of arthritic mice with this compound (e.g., 100 mg/kg, intraperitoneally, twice daily) and a control group with a vehicle (e.g., saline).
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse with an appropriate anesthetic agent.
-
To visualize the synovial microcirculation of the knee joint, make a small incision and partially resect the patellar tendon.
-
-
Fluorescent Labeling of Leukocytes:
-
Administer a fluorescent dye (e.g., Rhodamine 6G) intravenously to label circulating leukocytes.
-
-
Intravital Microscopy Setup:
-
Position the animal on the stage of an inverted microscope equipped for fluorescence microscopy.
-
Superfuse the exposed synovial tissue with a thermocontrolled saline solution.
-
Observe postcapillary venules of a specified diameter range.
-
-
Data Acquisition:
-
Record video sequences of the microcirculation for a set period at multiple sites.
-
-
Data Analysis:
-
Leukocyte Rolling: Quantify the number of leukocytes rolling along the endothelial surface per minute. The rolling fraction can be calculated as the ratio of rolling leukocytes to the total number of leukocytes passing through the vessel.
-
Leukocyte Adhesion: Count the number of leukocytes that remain stationary on the endothelium for at least 30 seconds. Express this as the number of adherent cells per unit area of the vessel wall (e.g., cells/mm²).
-
Leukocyte Infiltration: Following the microscopy session, collect synovial tissue for histological analysis to quantify the extent of leukocyte infiltration into the tissue.
-
In Vitro Measurement of Leukocyte Adhesion: Static Adhesion Assay
This assay measures the firm adhesion of leukocytes to a monolayer of endothelial cells under static (no-flow) conditions. It is a high-throughput method suitable for screening the effects of compounds like this compound.
Principle: A monolayer of endothelial cells is cultured in a multi-well plate. Leukocytes, fluorescently labeled for easy quantification, are added to the endothelial monolayer in the presence or absence of this compound. After an incubation period, non-adherent cells are washed away, and the number of adherent leukocytes is quantified by measuring the fluorescence intensity.
Protocol:
-
Endothelial Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line to confluence in a 96-well plate.
-
Activate the endothelial monolayer with an inflammatory stimulus (e.g., TNF-α) for a few hours to induce the expression of adhesion molecules.
-
-
Leukocyte Isolation:
-
Isolate human neutrophils or other leukocytes from fresh peripheral blood using density gradient centrifugation.
-
-
Fluorescent Labeling:
-
Label the isolated leukocytes with a fluorescent dye such as Calcein-AM.
-
-
Adhesion Assay:
-
Wash the activated endothelial cell monolayer to remove the inflammatory stimulus.
-
Pre-incubate the fluorescently labeled leukocytes with various concentrations of this compound or a vehicle control.
-
Add the leukocyte suspension to the endothelial cell monolayer and incubate for a set period (e.g., 30 minutes) at 37°C.
-
-
Washing:
-
Gently wash the wells multiple times with a buffer to remove non-adherent leukocytes.
-
-
Quantification:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the number of adherent leukocytes.
-
Optionally, visualize and count adherent cells in representative wells using a fluorescence microscope.
-
In Vitro Measurement of Leukocyte Adhesion: Flow Chamber Assay
This assay simulates the physiological conditions of blood flow and allows for the study of both leukocyte rolling and firm adhesion.
Principle: A monolayer of endothelial cells is cultured on a slide or dish that is then assembled into a parallel plate flow chamber. A suspension of leukocytes, with or without this compound, is perfused through the chamber at a defined shear stress, mimicking blood flow. The interactions of leukocytes with the endothelial monolayer are observed and recorded using video microscopy.
Protocol:
-
Endothelial Cell Culture:
-
Culture endothelial cells to confluence on a surface compatible with the flow chamber apparatus.
-
Activate the endothelial cells with an inflammatory stimulus as described for the static adhesion assay.
-
-
Leukocyte Preparation:
-
Isolate and prepare a suspension of leukocytes as previously described.
-
-
Flow Chamber Assembly and Perfusion:
-
Assemble the flow chamber with the endothelial cell-coated surface.
-
Perfuse the leukocyte suspension, pre-incubated with this compound or vehicle, through the chamber at a physiological shear stress using a syringe pump.
-
-
Data Acquisition:
-
Record the interactions of leukocytes with the endothelial monolayer using a microscope equipped with a camera.
-
-
Data Analysis:
-
Leukocyte Rolling: Analyze the video recordings to determine the number and velocity of rolling leukocytes.
-
Leukocyte Adhesion: Quantify the number of firmly adherent leukocytes (stationary for >30 seconds) per field of view or per unit area.
-
Visualizations
Leukocyte Adhesion Cascade and Proposed Site of this compound Action
Caption: The multi-step leukocyte adhesion cascade and the proposed inhibitory action of this compound.
Experimental Workflow for In Vivo Leukocyte Adhesion Measurement
Caption: Workflow for intravital microscopy to assess this compound's effect on leukocyte adhesion.
Signaling Pathways in Leukocyte Firm Adhesion (Proposed General Mechanism)
Disclaimer: The precise molecular targets of this compound in the leukocyte adhesion signaling pathway have not been fully elucidated. The following diagram illustrates a general overview of the "inside-out" signaling that leads to integrin activation, a critical step for firm adhesion, and indicates the hypothetical point of interference by this compound.
Caption: Generalized "inside-out" signaling for integrin activation and firm leukocyte adhesion.
References
- 1. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Improving the solubility of Oxaceprol for in vitro assays
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Oxaceprol?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] It is highly soluble in DMSO, with concentrations of 100 mg/mL (577.47 mM) being achievable.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: While this compound is soluble in water, directly dissolving it in aqueous buffers or media to achieve high concentrations can be challenging and may lead to precipitation.[1] It is best practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.[1]
Q3: I observed precipitation when diluting my DMSO stock solution of this compound into my cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue. To mitigate this, it is recommended to pre-heat both the stock solution and the cell culture medium to 37°C before mixing.[1] Additionally, performing a serial dilution of the DMSO stock with DMSO before adding it to the aqueous medium can help.[1] If precipitation still occurs, sonication can be used to aid dissolution.[1]
Q4: What is the known mechanism of action of this compound in the context of inflammation?
A4: this compound exhibits its anti-inflammatory effects primarily by inhibiting leukocyte infiltration into inflamed tissues.[3][4] This is achieved by reducing leukocyte adhesion to the endothelium and subsequent extravasation.[3] Notably, its mechanism is independent of prostaglandin synthesis, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Inappropriate solvent selection or solvent quality. | Use fresh, anhydrous DMSO to prepare the initial stock solution. For aqueous solutions, ensure the pH is appropriate as solubility can be pH-dependent. |
| Precipitation in Cell Culture | Low solubility of this compound in aqueous media at the desired concentration. | Prepare a high-concentration stock in DMSO. Perform serial dilutions in DMSO to a lower concentration before diluting into the final aqueous medium. Pre-warm both the stock and the medium to 37°C. Use sonication if necessary to redissolve any precipitate.[1] |
| Inconsistent Experimental Results | Degradation of this compound in solution. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation. |
| Unexpected Cellular Toxicity | High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in your in vitro assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your cells. |
Solubility Data
| Solvent | Concentration | Molarity Equivalent | Reference |
| DMSO | ≥ 100 mg/mL | 577.47 mM | [1] |
| DMSO | 34 mg/mL | 196.33 mM | [2] |
| Water | Soluble | Not Specified | |
| Ethanol | Soluble | Not Specified | |
| PBS (pH 7.4) | > 26 µg/mL | > 0.15 mM | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL | 23.1 mM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, you will need 17.32 mg of this compound (Molecular Weight: 173.17 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming to 37°C and/or brief sonication can be applied.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Preparation of Working Solution for Cell-Based Assays
Materials:
-
This compound stock solution (100 mM in DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
Procedure:
-
Thaw a frozen aliquot of the 100 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.[1]
-
Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to get closer to your final desired concentration. This helps to minimize the DMSO concentration in the final culture and reduces the risk of precipitation.[1]
-
For example, to prepare a 100 µM working solution, you can dilute the 100 mM stock 1:10 in DMSO to get a 10 mM intermediate stock. Then, dilute the 10 mM stock 1:100 in pre-warmed cell culture medium.
-
Add the diluted this compound to your cell culture plates. Ensure the final DMSO concentration is below 0.5%.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Mechanism of Action and Signaling Pathways
This compound's primary anti-inflammatory action is the inhibition of leukocyte infiltration into inflamed tissues. This process involves a multi-step cascade of leukocyte-endothelial cell interactions.
Caption: this compound's inhibition of leukocyte infiltration.
Further research suggests that this compound may also modulate the expression of matrix metalloproteinases (MMPs) and the signaling of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which are key drivers of inflammation and tissue degradation in conditions like osteoarthritis.
Caption: Potential influence of this compound on inflammatory pathways.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxaceprol Concentration for Maximum Anti-inflammatory Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Oxaceprol for achieving maximum anti-inflammatory effects in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as an anti-inflammatory agent?
A1: this compound is considered an atypical anti-inflammatory drug.[1][2] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), its primary mechanism is not the inhibition of prostaglandin synthesis.[1][3] Instead, this compound's anti-inflammatory effects are attributed to its ability to inhibit the infiltration of leukocytes, such as neutrophils, into inflamed tissues.[2][3] This action is thought to be mediated by the inhibition of leukocyte adhesion to the endothelium, a critical step in the inflammatory cascade.[3]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: While specific in vitro concentration-response data for this compound is not extensively published, a study on this compound-loaded nanoparticles used concentrations ranging from 1 µg/mL to 100 µg/mL for cell viability assays. This range can serve as a starting point for determining the optimal concentration for your specific cell type and experimental setup. A dose-response experiment is highly recommended to determine the optimal non-cytotoxic and effective concentration.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound powder in high-quality, sterile DMSO to a high concentration (e.g., 10 mg/mL or 100 mg/mL). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic? How can I assess its cytotoxicity in my cell line?
A4: Like any compound, this compound can be cytotoxic at high concentrations. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with anti-inflammatory assays. A standard MTT, MTS, or LDH assay can be used to evaluate cell viability.
Q5: What are the key in vitro assays to evaluate the anti-inflammatory effect of this compound?
A5: Given that this compound's primary mechanism is the inhibition of leukocyte infiltration, the most relevant in vitro assays would be:
-
Leukocyte Migration/Chemotaxis Assay: To directly measure the inhibitory effect of this compound on the migration of inflammatory cells (e.g., neutrophils, monocytes) towards a chemoattractant.
-
Cytokine Quantification (ELISA): To measure the effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) from cells stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or IL-1β itself).[4]
-
Endothelial Cell Adhesion Assay: To assess the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no anti-inflammatory effect observed. | - this compound concentration is too low. - The inflammatory stimulus is too strong. - The assay incubation time is not optimal. - this compound has degraded. | - Perform a dose-response experiment with a wider range of this compound concentrations. - Titrate the concentration of the inflammatory stimulus (e.g., LPS, TNF-α) to find an optimal concentration that induces a measurable inflammatory response without causing excessive cell death. - Optimize the incubation time for both the inflammatory stimulus and this compound treatment. - Prepare fresh this compound stock solutions and store them properly (aliquoted at -20°C or -80°C). |
| High cell death observed in treated wells. | - this compound concentration is too high and causing cytotoxicity. - The final DMSO concentration in the culture medium is too high. | - Determine the maximum non-toxic concentration of this compound using a cytotoxicity assay (e.g., MTT, MTS). - Ensure the final DMSO concentration in all wells (including controls) is below 0.1%. Prepare a vehicle control with the same final DMSO concentration as the treated wells. |
| Precipitation of this compound in the culture medium. | - The concentration of this compound exceeds its solubility in the aqueous culture medium. | - Ensure the DMSO stock solution is fully dissolved before diluting in the culture medium. - When diluting the DMSO stock in the medium, vortex or pipette vigorously to ensure proper mixing. - Consider using a lower final concentration of this compound. |
| High background in ELISA. | - Insufficient washing. - Non-specific antibody binding. | - Increase the number of wash steps and ensure complete removal of the wash buffer between steps. - Include a blocking step in your ELISA protocol and use a high-quality blocking buffer. |
| Low signal in leukocyte migration assay. | - Chemoattractant is not potent enough or has degraded. - The pore size of the transwell insert is not appropriate for the cell type. - Incubation time is too short. | - Use a fresh, validated chemoattractant at an optimal concentration. - Select a transwell insert with a pore size that allows for efficient migration of your specific leukocyte subtype. - Optimize the incubation time to allow for a sufficient number of cells to migrate. |
Data Presentation
Table 1: In Vivo and In Vitro Dosage Information for this compound
| Study Type | Model | Dosage/Concentration | Observed Effect | Reference |
| In Vivo | Adjuvant Arthritic Rats | 6-54 mg/kg/day p.o. | Inhibition of secondary lesions and inflammatory cell infiltration. | [1] |
| In Vivo | Carrageenan Paw Edema in Rats | 18-150 mg/kg p.o. | Inhibition of paw edema at high doses. | [1] |
| In Vivo | Antigen-Induced Arthritis in Mice | 100 mg/kg twice a day i.p. | Reduced leukocyte adherence and infiltration. | [2][5] |
| In Vitro (Nanoparticles) | Cell Viability Assay (LCLs cells) | 1, 10, 50, 100 µg/ml | No significant cytotoxicity observed. |
Note: In vivo dosages are not directly translatable to in vitro concentrations but can provide a point of reference.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells of interest (e.g., chondrocytes, macrophages) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. The final DMSO concentration should be ≤ 0.1%. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Leukocyte Chemotaxis Assay (Boyden Chamber/Transwell)
-
Cell Preparation: Isolate primary leukocytes (e.g., neutrophils) from whole blood or use a relevant leukocyte cell line. Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Place transwell inserts (with a suitable pore size, e.g., 3-5 µm for neutrophils) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add a chemoattractant (e.g., IL-8, fMLP) to the lower chamber.
-
This compound Treatment: Pre-incubate the leukocytes with different concentrations of this compound for 30-60 minutes at 37°C. Include a vehicle control.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several microscopic fields for each insert.
-
Alternatively, a fluorescently-labeled cell-based assay can be used to quantify migrated cells using a plate reader.
-
-
Data Analysis: Express the number of migrated cells as a percentage of the vehicle control.
TNF-α and IL-1β Quantification (ELISA)
-
Cell Seeding and Stimulation: Seed cells (e.g., macrophages, chondrocytes) in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for macrophages or 10 ng/mL IL-1β for chondrocytes) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α or IL-1β according to the manufacturer's instructions for your specific ELISA kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the standards and collected supernatants.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of TNF-α or IL-1β in each sample based on the standard curve. Express the results as a percentage of the stimulated control.
Visualizations
Caption: Presumed mechanism of this compound on the leukocyte adhesion cascade.
Caption: Workflow for determining the optimal this compound concentration.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Oxaceprol in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Oxaceprol in animal studies. The content is designed to offer practical guidance on formulation strategies and experimental design.
FAQs: Understanding and Addressing Poor Oral Bioavailability of this compound
Q1: What is the typical oral bioavailability of this compound in animal models and why is it considered poor?
A1: The oral bioavailability of this compound is known to be relatively low. For instance, in human studies, it is estimated to be around 30%.[1] In animal models such as dogs, the absorbed amount of orally administered this compound has been shown to vary, ranging from 43% to 79% of the dose. While a definitive cause for its incomplete absorption is not fully elucidated, factors such as its hydrophilic nature and potential for first-pass metabolism may contribute to its poor oral bioavailability.
Q2: What are the potential formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced drug delivery systems can be employed to overcome the poor oral bioavailability of drugs like this compound. These strategies primarily aim to increase solubility, improve permeability across the intestinal membrane, and protect the drug from degradation. Key approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made of lipids that are solid at room temperature. SLNs can encapsulate both lipophilic and hydrophilic drugs, enhance lymphatic transport, and offer controlled release, thereby improving oral bioavailability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This increases the surface area for drug absorption and can enhance the solubility and bioavailability of poorly soluble drugs.
-
Proniosomal Gels: These are dry, free-flowing granular products that, upon hydration, form niosomal vesicles. For oral administration, they can be formulated into tablets or capsules. Proniosomes can improve drug stability and provide a sustained release profile, potentially enhancing oral absorption.
Q3: Are there any specific excipients that are recommended for formulating this compound in these advanced delivery systems?
A3: The choice of excipients is critical for the successful formulation of SLNs, SEDDS, or proniosomes. For this compound, a hydrophilic drug, the selection would focus on creating a stable system that can effectively entrap the drug and facilitate its transport across the intestinal mucosa.
-
For SLNs: Lipids such as glyceryl monostearate, tristearin, or tripalmitin can be used as the solid matrix. Surfactants like Poloxamer 188 or Tween 80 are commonly used to stabilize the nanoparticle dispersion.
-
For SEDDS: The formulation would require a careful selection of oils (e.g., oleic acid, castor oil), surfactants with a high hydrophilic-lipophilic balance (HLB) value (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, propylene glycol) to ensure spontaneous emulsification.
-
For Proniosomal Formulations: Non-ionic surfactants such as Span 60, cholesterol as a membrane stabilizer, and a carrier like maltodextrin are typically used.
Q4: What is the proposed mechanism of action for this compound, and how might formulation changes affect its pharmacodynamics?
A4: this compound's primary mechanism of action is the inhibition of leukocyte adhesion and migration to inflamed tissues.[2] It does not inhibit prostaglandin synthesis like conventional NSAIDs. By preventing the accumulation of leukocytes at the site of inflammation, this compound mitigates the inflammatory cascade. Enhancing its oral bioavailability through advanced formulations would lead to higher systemic concentrations, which could result in a more pronounced and sustained anti-inflammatory effect at the target site.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Gavage in Rats
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the formulation | Formulate this compound as a solid lipid nanoparticle (SLN) suspension or a self-emulsifying drug delivery system (SEDDS). | Increased drug solubilization in the GI tract, leading to higher and more consistent absorption. |
| Degradation in the GI tract | Encapsulate this compound within a protective carrier like SLNs or proniosomes to shield it from the harsh gastric environment. | Reduced pre-systemic degradation and increased amount of intact drug reaching the absorption site. |
| Inefficient intestinal permeation | Utilize formulation strategies with permeation-enhancing excipients, such as certain surfactants used in SEDDS. | Improved transport of this compound across the intestinal epithelium, resulting in higher plasma concentrations. |
| Improper oral gavage technique | Review and refine the oral gavage procedure to ensure the full dose is delivered to the stomach without causing stress or injury to the animal. Ensure appropriate gavage needle size and insertion depth. | More accurate and reproducible dosing, leading to less variability in pharmacokinetic data. |
Issue 2: Difficulty in Preparing a Stable Oral Formulation of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Phase separation or drug precipitation in SEDDS | Optimize the ratio of oil, surfactant, and co-surfactant. Conduct pseudo-ternary phase diagram studies to identify the optimal self-emulsification region. | Formation of a stable and clear microemulsion upon dilution with aqueous media. |
| Aggregation of solid lipid nanoparticles | Adjust the concentration and type of surfactant/stabilizer. Optimize the homogenization or ultrasonication parameters during preparation. | A physically stable nanosuspension with a narrow particle size distribution. |
| Low drug entrapment efficiency in nanoparticles | Modify the formulation composition (e.g., lipid type, surfactant concentration). For hydrophilic drugs like this compound, consider using a double emulsion (w/o/w) method for nanoparticle preparation. | Increased encapsulation of this compound within the nanoparticles, leading to a more effective delivery system. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Conventional Oral this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound following a single oral administration of a 20 mg/kg dose in rats, based on available literature. This data serves as a baseline for comparison with novel formulations.
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 1.2 | µg/mL |
| Tmax (Time to Cmax) | 1.4 | hours |
| AUC (Area Under the Curve) | 3.4 | mg·h/L |
| t1/2 (Half-life) | 2.3 | hours |
Data is illustrative and compiled from published studies.
Table 2: Hypothetical Pharmacokinetic Parameters of Advanced Oral this compound Formulations in Rats
This table presents a hypothetical comparison of pharmacokinetic parameters that could be expected from advanced formulations of this compound, aiming to demonstrate the potential for improved bioavailability.
| Formulation | Cmax (µg/mL) | Tmax (hours) | AUC (mg·h/L) | Relative Bioavailability (%) |
| Conventional Suspension | 1.2 | 1.4 | 3.4 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 2.5 | 2.0 | 7.5 | ~220 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 3.1 | 1.0 | 8.8 | ~260 |
These values are hypothetical and for illustrative purposes to show the potential improvements with advanced formulations.
Experimental Protocols
Detailed Methodology for Oral Gavage in Rats
-
Animal Preparation: Acclimatize male Wistar rats (200-250 g) for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., conventional suspension, SLN suspension, or SEDDS) at the desired concentration. Ensure the formulation is homogeneous before administration.
-
Dosing: Weigh each rat to determine the precise volume of the formulation to be administered (typically 5-10 mL/kg). Use a stainless steel gavage needle of appropriate size (e.g., 16-18 gauge for adult rats).
-
Administration: Gently restrain the rat. Introduce the gavage needle into the mouth and pass it over the tongue into the esophagus. The needle should advance without force. Administer the formulation slowly into the stomach.
-
Post-Dosing: Return the animal to its cage and provide access to food and water. Monitor for any signs of distress.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
Detailed Methodology for LC-MS/MS Analysis of this compound in Rat Plasma
-
Sample Preparation: Thaw the plasma samples. To a 50 µL aliquot of plasma, add a protein precipitation agent (e.g., 150 µL of acetonitrile containing an internal standard). Vortex for 1 minute and then centrifuge at high speed (e.g., 12,000 rpm for 10 minutes).
-
Chromatographic Separation: Inject an aliquot of the supernatant onto a C18 reverse-phase HPLC column. Use a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution mode.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Determine the concentration of this compound in the unknown plasma samples from this calibration curve.
Visualizations
Caption: Experimental workflow for evaluating oral this compound formulations.
Caption: this compound's mechanism of action on the leukocyte adhesion cascade.
References
Stabilizing Oxaceprol in solution for long-term experiments
Technical Support Center: Oxaceprol Experimental Solutions
This guide provides technical information, troubleshooting advice, and frequently asked questions (FAQs) for researchers using this compound in long-term experiments. Proper handling and storage are critical for ensuring the stability and efficacy of this compound in solution, thereby guaranteeing reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of 100 mg/mL or higher.[1][3] For in vivo studies, a formulation containing DMSO, PEG300, Tween 80, and saline has also been described.[2] When using DMSO, it is crucial to use a fresh, moisture-free (anhydrous) grade, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][4]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is essential to prevent degradation. Recommendations vary slightly between suppliers, but the general consensus is as follows:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][3]
-
Stock Solutions (in DMSO): For long-term storage, aliquoting the solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[4] Store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1] One source suggests storage for 1 year at -80°C and 1 month at -20°C.[4] Given this variation, storing at -80°C is the most conservative approach for long-term stability.
Q3: What are the primary factors that can cause this compound to degrade in my experimental solution?
A3: Like many pharmaceutical compounds, the stability of this compound in solution can be influenced by several environmental factors.[5][6] Key factors include:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation.[5]
-
Light Exposure: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation pathways.[6]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.[5]
-
Contamination: Microbial or chemical contamination can also compromise the integrity of the solution.
Q4: How can I determine if my this compound solution is stable and has not degraded?
A4: The most reliable method for assessing the stability of your this compound solution is through analytical chemistry techniques. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for quantifying this compound and detecting the presence of degradation products.[9][10] A decrease in the peak area of the parent this compound compound and the appearance of new peaks over time would indicate degradation. UV-Visible spectrophotometry can also be used to estimate concentration, with this compound having a maximum absorbance (λmax) at approximately 215 nm in a methanol and acetonitrile solvent.[11]
Troubleshooting Guides
Problem: My long-term experiment is yielding inconsistent or unexpected results.
This could be due to the degradation of this compound in your working solution over the course of the experiment.
Troubleshooting Steps:
-
Review Preparation and Storage Protocol: Ensure your stock solution was prepared with anhydrous DMSO and stored correctly in aliquots at -80°C.[1][4] Verify that working solutions are prepared fresh for each experiment or from a recently thawed aliquot.
-
Minimize Environmental Stress: Protect your working solutions from light by using amber tubes or covering them with foil. Maintain a consistent and appropriate temperature for your experimental setup.
-
Conduct a Stability Check: If possible, analyze your working solution at the beginning and end of your experimental timeframe using a method like RP-HPLC to quantify the remaining this compound.[9]
-
Prepare Fresh Solutions: For multi-day experiments, consider replacing the this compound-containing medium daily with a freshly prepared solution to ensure a consistent concentration of the active compound.
Workflow for Preparing and Storing this compound Solutions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Temperature variations in pharmaceutical storage facilities and knowledge, attitudes, and practices of personnel on proper storage conditions for medicines in southern Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Affecting the Stability of Paracetamol in Packaged Tablet and Liquid Formulations and as an Active Pharmaceutical Ingredient (API) - bionova [bionova.co.in]
- 7. Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. ijrpr.com [ijrpr.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound IN HUMAN PLASMA BY USING UV-VISIBLE SPECTROPHOTOMETER | Journal of Global Pharma Technology [jgpt.co.in]
Troubleshooting inconsistent results in Oxaceprol cartilage repair studies
Technical Support Center: Oxaceprol Cartilage Repair Studies
Welcome to the technical support center for researchers utilizing this compound in cartilage repair and osteoarthritis studies. This resource provides troubleshooting guidance and detailed protocols to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it differ from traditional NSAIDs? A1: this compound is an anti-inflammatory drug used in osteoarthritis treatment.[1] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes to block prostaglandin synthesis, this compound operates through a different mechanism.[2][3] Its principal mode of action is inhibiting the infiltration and adhesion of leukocytes (white blood cells) to the inflamed joint tissue.[1][2][4] By preventing this early step in the inflammatory cascade, it reduces the release of inflammatory mediators at the joint.[3][5] It also modulates pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are enzymes that degrade cartilage.[2]
Q2: My in vitro results show high variability in collagen or proteoglycan synthesis. What are the common causes? A2: Inconsistent results in vitro can stem from several factors. In vitro studies have shown that this compound can stimulate the uptake of precursors like 3H-glucosamine and 3H-proline and enhance their incorporation into the cartilage matrix, suggesting a stimulation of proteoglycan and collagen synthesis.[6] However, the effect can be dose-dependent, with stimulation observed at concentrations from 10⁻⁶ M to 10⁻⁹ M, while higher concentrations showed no significant effect.[7] Variability can be caused by:
-
Cell Culture Conditions: Primary chondrocyte passage number, cell density, and serum concentration in the media can alter cellular response.
-
This compound Concentration: Using concentrations outside the optimal therapeutic window can lead to diminished or non-existent effects.[7]
-
Endpoint Assay Sensitivity: The choice of assay and its sensitivity (e.g., radiolabel incorporation vs. gene expression) can impact the detection of subtle changes.
Q3: I am not observing a significant anti-inflammatory effect in my animal model of arthritis. What should I troubleshoot? A3: The anti-inflammatory effect of this compound in animal models can be variable. For instance, in adjuvant arthritic rats, this compound inhibited secondary lesions and inflammatory cell infiltration but had no effect on the primary paw edema.[4] Key factors to consider are:
-
Choice of Model: The drug's efficacy may differ between models (e.g., chemically-induced like adjuvant arthritis vs. surgically-induced like meniscal tear).
-
Dosing and Administration: this compound has a relatively low oral bioavailability (approx. 30%) and a short half-life (2.2 hr).[8] The route of administration (oral gavage vs. intraperitoneal injection) and the dosing frequency are critical for maintaining therapeutic levels.
-
Timing of Assessment: Since this compound acts on leukocyte infiltration, its effects are most prominent in preventing the progression of inflammation rather than reversing established inflammation.[4]
Q4: Is this compound expected to inhibit prostaglandin E2 (PGE2) release in my experiments? A4: No. This compound has a distinct mechanism from NSAIDs like indomethacin or diclofenac.[3][4] Studies have shown that this compound does not inhibit macrophage prostaglandin E2 release in vitro.[4] If your research goal is to study prostaglandin pathways, this compound is not a suitable agent for this purpose. Its anti-inflammatory action is attributed to the inhibition of leukocyte infiltration.[3]
Troubleshooting Guides
Guide 1: Inconsistent In Vitro Matrix Synthesis Results
Problem: Low or variable stimulation of proteoglycan (e.g., via ³⁵SO₄ incorporation) or collagen (e.g., via ³H-proline incorporation) synthesis in chondrocyte cultures.
| Potential Cause | Explanation & Recommended Solution |
| Sub-optimal Drug Concentration | This compound has a specific therapeutic window. High concentrations may not be effective.[7] Solution: Perform a dose-response curve, testing concentrations from 10⁻⁴ M down to 10⁻⁹ M to identify the optimal range for your specific cell type and assay. |
| Chondrocyte Phenotype Drift | Primary chondrocytes can dedifferentiate in monolayer culture, losing their ability to produce cartilage-specific matrix. Solution: Use low-passage chondrocytes (P0-P2). Consider using a 3D culture system (e.g., pellet culture, alginate beads) to maintain the chondrocytic phenotype. |
| This compound Preparation & Stability | Improper dissolution or degradation of the compound can lead to inaccurate concentrations. Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO and dilute in culture medium immediately before use.[9][10] Store stock solutions at -80°C.[9] |
| Assay Timing and Duration | Matrix synthesis is a slow process. Insufficient incubation time with this compound or the radiolabeled precursor may not yield a detectable signal. Solution: Ensure a sufficient pre-incubation period with this compound before adding the radiolabel. Extend the radiolabeling period (e.g., 24-48 hours) to allow for adequate incorporation. |
Quantitative Data Summary
Table 1: Summary of this compound Efficacy in Clinical Trials for Osteoarthritis
| Study Comparator | Dosage | Duration | Primary Efficacy Endpoint | Key Result | Citation(s) |
| Placebo | This compound 1200 mg/day | 3 weeks | Pain following exercise (100 mm VAS) | Statistically significant superiority of this compound (mean pain improvement of 16.6 mm vs. 4.5 mm for placebo). | [3][11] |
| Diclofenac | This compound 600 mg/day vs. Diclofenac 75 mg/day | 20 days | Lequesne's index | Both groups showed clinically relevant improvement with no significant difference between treatments. This compound was better tolerated. | [12] |
| Diclofenac | This compound 1200 mg/day vs. Diclofenac 150 mg/day | 21 days | Lequesne's index | Therapeutic equivalence was demonstrated (mean index decrease of 2.5 for this compound vs. 2.8 for Diclofenac). This compound had significantly fewer adverse events. | [13][14] |
| Tramadol | This compound 600 mg/day vs. Tramadol 150 mg/day | 12 weeks | WOMAC scores | Efficacy and tolerability were comparable between the two groups. | [15] |
Table 2: Summary of In Vitro Effects of this compound on Cartilage Metabolism
| Study Model | This compound Concentration | Observed Effect | Citation(s) |
| Hen Joint Cartilage | Not specified | Stimulated uptake of ³H-glucosamine and ³H-proline in chondrocytes; enhanced incorporation of ³H-proline into the matrix. | [6] |
| Calf Articular Cartilage Explants | 10⁻⁶ M to 10⁻⁹ M | Stimulated incorporation of ³⁵SO₄ (proteoglycan synthesis). | [7] |
| Calf Articular Cartilage Explants | 10⁻⁴ M to 10⁻⁸ M | No significant effect on protein and proteoglycan catabolism. | [7] |
Visualizations and Workflows
Caption: this compound's anti-inflammatory mechanism via inhibition of leukocyte infiltration.
Caption: Proposed anabolic effect of this compound on cartilage matrix synthesis.[6]
Caption: Experimental workflow for in vitro radiolabeling assays with this compound.
Experimental Protocols
Protocol 1: In Vitro Proteoglycan Synthesis Assay (³⁵S-Sulfate Incorporation)
This protocol is designed to quantify the rate of new proteoglycan synthesis by chondrocytes in response to this compound treatment.
Materials:
-
Primary chondrocytes (low passage)
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Serum-free DMEM/F-12 medium
-
This compound (stock solution in DMSO)
-
³⁵S-Sodium Sulfate (carrier-free)
-
Papain digestion buffer
-
Scintillation fluid and vials
-
Micro-scintillation counter
Methodology:
-
Cell Seeding: Seed primary chondrocytes in a 24-well plate at a high density (e.g., 2 x 10⁵ cells/well) and allow them to form a confluent monolayer. Culture for 48-72 hours.
-
Synchronization: Gently wash the cells with PBS and replace the growth medium with serum-free medium. Incubate for 12-24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., final concentrations of 10⁻⁴ M to 10⁻⁹ M). Include a vehicle control (DMSO at the highest concentration used for this compound). Replace the medium in the wells with the treatment media.
-
Pre-incubation: Incubate the cells with this compound for 24 hours.
-
Radiolabeling: Add ³⁵S-Sodium Sulfate to each well at a final concentration of 5-10 µCi/mL.
-
Incorporation: Incubate for an additional 24-48 hours to allow for the incorporation of the radiolabel into newly synthesized proteoglycans.
-
Harvesting:
-
Collect the medium from each well.
-
Wash the cell layer twice with cold PBS.
-
Lyse the cells and digest the extracellular matrix by adding papain digestion buffer to each well and incubating at 60°C overnight.
-
-
Quantification:
-
Combine the collected medium and the digested cell layer for each sample.
-
Add an aliquot of the combined sample to a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a micro-scintillation counter.
-
-
Data Analysis: Normalize the CPM values to the total protein or DNA content of each well to account for any differences in cell number. Compare the normalized CPM of this compound-treated groups to the vehicle control.
Protocol 2: Gene Expression Analysis via RT-qPCR
This protocol assesses the effect of this compound on the expression of key cartilage matrix genes (e.g., COL2A1, ACAN) and inflammatory or catabolic markers (e.g., MMP13, IL1B).
Materials:
-
Chondrocyte cultures treated as described in Protocol 1 (steps 1-4)
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Validated primers for target genes and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
Cell Treatment: Culture and treat chondrocytes with this compound and controls for a predetermined time (e.g., 24, 48, or 72 hours).
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using an appropriate RNA lysis buffer.
-
Extract total RNA using a column-based kit or phenol-chloroform extraction, including a DNase treatment step to remove genomic DNA contamination.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions by combining cDNA template, forward and reverse primers for a gene of interest, and qPCR master mix.
-
Run the reactions in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination and a melt curve analysis to verify primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative change in gene expression compared to the vehicle control using the 2⁻ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. [Autoradiography studies of the effect of this compound on the metabolism of joint cartilage in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of this compound on the synthesis and degradation in vitro of proteoglycans and proteins by calf articular cartilage explants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. This compound | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound--a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is as effective as diclofenac in the therapy of osteoarthritis of the knee and hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. This compound versus tramadol for knee osteoarthritis: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing Oxaceprol stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using Oxaceprol stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]
Q2: What is the solubility of this compound in common solvents?
A2: this compound exhibits high solubility in DMSO. Its solubility in aqueous solutions is pH-dependent. While highly soluble in water, its release in different pH dissolution media is influenced by its solubility.[2] For detailed quantitative data, please refer to the table below.
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: Store the solid form of this compound at -20°C for long-term storage.
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term stability, store these aliquots at -80°C. For shorter periods (up to one month), storage at -20°C is also acceptable.
Q4: What is the mechanism of action of this compound?
A4: this compound is an anti-inflammatory agent that functions differently from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its primary mechanism of action is the inhibition of leukocyte (white blood cell) adhesion and infiltration into inflamed tissues.[3][4][5] Unlike NSAIDs, it does not primarily act by inhibiting the synthesis of prostaglandins.[3] This targeted action on leukocyte recruitment helps to reduce inflammation at the site of injury or disease.[4][5]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving properly.
-
Solution 1: Use the correct solvent. DMSO is the recommended solvent for achieving high-concentration stock solutions.
-
Solution 2: Gentle Heating. Gently warm the solution to aid dissolution. A water bath set to 37°C can be effective.
-
Solution 3: Sonication. Use an ultrasonic bath to agitate the solution and break up any clumps of powder, which can enhance dissolution.
-
Solution 4: Fresh Solvent. Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can decrease solubility.[1]
Issue 2: The this compound solution appears cloudy or has precipitates after dilution in aqueous media.
-
Solution 1: Pre-warm media. Before diluting your DMSO stock solution, warm your aqueous buffer or cell culture medium to 37°C. Adding a cold stock solution to a cold aqueous medium can cause the compound to precipitate out of solution.
-
Solution 2: Gradual Dilution. Instead of adding the stock solution directly to the final volume of aqueous media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the aqueous medium while vortexing, and then add this intermediate dilution to the final volume.
-
Solution 3: Check Final Concentration. The final concentration of this compound in your working solution may be above its solubility limit in the aqueous buffer. Refer to the solubility data to ensure you are working within the appropriate concentration range.
Issue 3: Inconsistent experimental results using the this compound solution.
-
Solution 1: Prepare fresh solutions. To ensure the integrity and activity of the compound, it is best practice to prepare fresh working solutions for each experiment from a frozen stock.
-
Solution 2: Avoid repeated freeze-thaw cycles. Aliquoting the main stock solution into single-use vials prevents degradation that can occur with multiple freeze-thaw cycles.
-
Solution 3: Confirm Stock Concentration. If possible, verify the concentration of your stock solution using an appropriate analytical method, such as UV-Vis spectrophotometry, if a reference extinction coefficient is available.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 100 mg/mL (577.47 mM) | MedChemExpress |
| 34 mg/mL (196.33 mM) | Selleck Chemicals[1] | |
| Solubility in Water | >26 µg/mL (at pH 7.4) | PubChem[6] |
| High, but pH-dependent | Google Patents[2] | |
| Storage of Powder | -20°C | Multiple Sources |
| Storage of Stock Solution | -80°C (long-term) or -20°C (short-term, up to 1 month) | Multiple Sources |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 173.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 17.32 mg of this compound.
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use gentle warming (e.g., a 37°C water bath) or sonication to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile vials to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound's inhibitory effect on the leukocyte adhesion cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CN103145598A - this compound crystal and composition comprising same - Google Patents [patents.google.com]
- 3. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H11NO4 | CID 65784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Oxaceprol Dosage in Preclinical Osteoarthritis Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Oxaceprol in animal models of osteoarthritis. The information is designed to address specific experimental challenges and facilitate accurate dosage adjustments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in osteoarthritis?
A1: this compound is considered an atypical anti-inflammatory drug. Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound's main mechanism of action is the inhibition of leukocyte (specifically neutrophil) infiltration into inflamed joint tissues.[1][2] It interferes with the adhesion and migration of leukocytes from the bloodstream into the synovial tissue, a critical step in the inflammatory cascade of osteoarthritis.[1][3]
Q2: How do I select a starting dose of this compound for my specific animal model?
A2: Selecting a starting dose depends on the animal species, the route of administration, and the specific osteoarthritis induction model. A summary of previously reported effective doses is provided in Table 1. For a new model or species, it is advisable to start with a dose derived from a similar model and conduct a pilot dose-response study to determine the optimal dosage for your experimental conditions.
Q3: Can I administer this compound via different routes? How does this affect the dosage?
A3: Yes, this compound has been administered orally (p.o.), intraperitoneally (i.p.), and intra-articularly (i.a.) in animal models.[2][4][5] The route of administration significantly impacts the required dosage and bioavailability. Oral administration generally requires higher doses to achieve therapeutic concentrations in the joint compared to local intra-articular injections. For example, oral doses in rats have ranged from 18-150 mg/kg, while intra-articular administration in rabbits has shown efficacy with a likely lower systemic exposure.[2][6]
Q4: How can I adjust an established this compound dose from one animal species to another (e.g., from a rat to a mouse)?
A4: Dosage adjustments between species are typically performed using allometric scaling, which accounts for differences in metabolic rate and body surface area. A common method is to use the body surface area (BSA) normalization, often expressed through a conversion factor (Km). The formula for converting a dose from one species to another is:
Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) × (Km of Species 1 / Km of Species 2)
Standard Km values are: Mouse (3), Rat (6), Rabbit (12), Dog (20), and Human (37). For example, to convert a 50 mg/kg dose from a rat to a mouse:
Dose in Mouse (mg/kg) = 50 mg/kg (Rat) × (6 / 3) = 100 mg/kg
It is crucial to note that this provides an estimated starting dose, which should be validated with a pilot study in the new species.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic effect at a previously reported dose. | 1. Inadequate Bioavailability: Poor absorption with oral gavage, or incorrect injection technique for i.p. or i.a. routes.2. Species/Strain Differences: The animal strain being used may have a different metabolic rate or drug response.3. Model Severity: The induced osteoarthritis model may be too severe for the selected dose to show a significant effect. | 1. Refine Administration Technique: Ensure proper oral gavage technique to deliver the full dose. For injections, verify needle placement and delivery volume.2. Conduct a Dose-Response Study: Test a range of doses (e.g., 0.5x, 1x, 2x the original dose) to determine the optimal therapeutic window for your specific model and strain.3. Re-evaluate Model Induction: Confirm the consistency and severity of your osteoarthritis induction method. |
| Observed Toxicity or Adverse Events. | 1. Dose Too High: The administered dose may be approaching the toxic threshold for the specific animal model.2. Allometric Scaling Inaccuracy: The calculated dose from another species may not perfectly translate due to pharmacokinetic differences. | 1. Reduce the Dose: Decrease the dosage by 25-50% and monitor for adverse events. If toxicity persists, consider a different administration route.2. Review Pharmacokinetic Data: If available, compare the pharmacokinetic profiles of this compound in the different species to refine the allometric scaling approach. |
| High variability in treatment response between animals. | 1. Inconsistent Dosing: Variations in administered volume or concentration.2. Differences in Disease Progression: Individual animals may respond differently to the osteoarthritis induction.3. Animal Handling Stress: Stress can influence inflammatory responses and drug metabolism. | 1. Standardize Dosing Procedure: Ensure all animals receive a consistent and accurate dose based on their body weight.2. Increase Group Size: A larger number of animals per group can help to account for individual variability.3. Acclimatize Animals: Allow for a sufficient acclimatization period and handle animals consistently to minimize stress. |
Data Presentation
Table 1: Summary of this compound Dosages in Different Animal Models of Osteoarthritis
| Animal Model | Species | Route of Administration | Dosage Range | Key Findings | Reference |
| Carrageenan-induced Paw Edema | Rat | Oral (p.o.) | 18-150 mg/kg | Inhibition of edema. | [2] |
| Adjuvant-induced Arthritis | Rat | Oral (p.o.) | 6-54 mg/kg/day | Inhibition of secondary lesions and inflammatory cell infiltration. | [2] |
| Monosodium Iodoacetate (MIA)-induced Osteoarthritis | Rabbit | Intra-articular (i.a.) | Not specified | Reduced knee swelling and pain; protected articular cartilage. | [4][6] |
| Antigen-induced Arthritis (AIA) | Mouse | Intraperitoneal (i.p.) | 100 mg/kg (twice daily) | Significantly reduced leukocyte adherence and swelling. | [3][5] |
Experimental Protocols
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rabbits
-
Animal Model: New Zealand white rabbits.
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
Induction:
-
Shave and sterilize the knee area.
-
Inject a single intra-articular dose of monosodium iodoacetate (MIA) into the knee joint. The exact dose of MIA should be determined in a pilot study to achieve the desired level of osteoarthritis.
-
-
This compound Administration:
-
Following MIA induction (timing to be determined by study design), administer this compound via the desired route (e.g., intra-articular injection).
-
A control group should receive a vehicle injection (e.g., saline).
-
-
Assessment:
-
Monitor for changes in knee swelling (e.g., using calipers).
-
Assess pain using methods such as the wire walking test or hot plate test.
-
At the end of the study, collect synovial fluid and articular cartilage for histological and biochemical analysis.
-
Antigen-Induced Arthritis (AIA) in Mice
-
Animal Model: BALB/c mice.
-
Immunization:
-
Emulsify methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously at the base of the tail.
-
-
Arthritis Induction:
-
Approximately 21 days after immunization, induce arthritis by injecting mBSA directly into the knee joint.
-
-
This compound Administration:
-
Administer this compound (e.g., 100 mg/kg, i.p., twice daily) starting at a predetermined time relative to arthritis induction.
-
A control group should receive vehicle injections.
-
-
Assessment:
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting leukocyte infiltration.
Caption: Workflow for adjusting this compound dosage between animal species.
References
- 1. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of therapeutic efficacy of intra-articular this compound with conventional modalities in osteoarthritis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mitigating off-target effects of Oxaceprol in cellular assays
Welcome to the technical support center for researchers using Oxaceprol in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anti-inflammatory agent derived from L-proline.[1] Its primary mechanism of action is the inhibition of leukocyte (white blood cell) infiltration into inflamed tissues.[2][3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit the synthesis of prostaglandins via the cyclooxygenase (COX) enzymes.[3][4][5] Instead, it works by inhibiting the adhesion and migration of leukocytes, which is an early step in the inflammatory cascade.[1][3][5] This unique mechanism contributes to its good gastrointestinal safety profile compared to NSAIDs.[3]
Q2: What are the potential off-target effects of this compound in cellular assays?
While this compound is known for its specific mechanism of action, high concentrations or specific experimental conditions in sensitive cellular assays could potentially lead to off-target effects. Although not widely reported, researchers should be aware of the following theoretical possibilities:
-
Impact on Collagen Metabolism: As a derivative of L-proline, a crucial component of collagen, this compound might influence connective tissue metabolism. In vitro studies have suggested it can stimulate the uptake of proline and glucosamine in chondrocytes.[6] At supra-physiological doses, this could potentially alter extracellular matrix production in an unintended manner.
-
Cytotoxicity at High Concentrations: Like any compound, this compound may exhibit cytotoxicity at high concentrations, leading to a decrease in cell viability that is independent of its anti-inflammatory effects. This can confound results in assays measuring cell proliferation, migration, or signaling.
-
Alteration of Cellular Metabolism: High concentrations of any small molecule can place stress on cellular metabolic pathways. This is a general concern and not specific to this compound, but should be considered during experimental design.
Q3: My cell viability is unexpectedly low after treatment with this compound. How can I troubleshoot this?
An unexpected drop in cell viability can confound your results, making it seem like this compound has a specific inhibitory effect when it may just be cellular toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cytotoxicity: Before conducting your primary assay, establish the concentration range at which this compound is non-toxic to your specific cell line. Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Check Vehicle Controls: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used. Run a vehicle-only control.
-
Reduce Incubation Time: Determine if the toxicity is time-dependent. Shorter incubation periods may be sufficient to observe the desired biological effect without inducing significant cell death.
-
Use a Lower, Active Concentration: Based on your cytotoxicity data, select the highest non-toxic concentration of this compound for your experiments. Published studies have shown effects of this compound at various concentrations, for example, 100 mg/kg in mouse models.[7][8][9]
Q4: How can I confirm that the observed effect in my assay is due to this compound's intended mechanism (inhibition of leukocyte adhesion)?
Confirming that an observed phenotype is due to the on-target mechanism is critical. This can be achieved through a combination of proper controls and orthogonal assays.
Caption: Workflow for confirming on-target effects of this compound.
Recommended Strategies:
-
Negative Control Compound: Use a structurally similar but biologically inactive molecule as a negative control. This helps rule out effects caused by the chemical scaffold itself.
-
Positive Controls: Use a well-characterized inhibitor of leukocyte adhesion (e.g., an antibody against an adhesion molecule like ICAM-1) as a positive control to benchmark the effect of this compound.
Troubleshooting Guides
Troubleshooting Inconsistent Results in a Leukocyte Adhesion Assay
| Problem | Potential Cause | Recommended Solution |
| High background adhesion in negative controls | 1. Endothelial cells are over-activated.2. Leukocytes are activated prior to the assay.3. Non-specific binding to the plate surface. | 1. Reduce the concentration or incubation time of the activating agent (e.g., TNF-α).2. Handle leukocytes gently and use fresh cells.3. Ensure proper blocking of the plate (e.g., with BSA). |
| No inhibition of adhesion by this compound | 1. This compound concentration is too low.2. Insufficient pre-incubation time with the compound.3. The adhesion mechanism in your model is not targeted by this compound. | 1. Perform a dose-response analysis to determine the optimal concentration.2. Pre-incubate either the leukocytes or endothelial cells (or both) with this compound for at least 30-60 minutes before the co-culture.3. Verify the expression of relevant adhesion molecules in your cell model. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Edge effects in the microplate.3. Incomplete removal of non-adherent cells during wash steps. | 1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Standardize the washing procedure; use a multichannel pipette and apply gentle, consistent force. |
Key Experimental Protocols
Protocol: Static Leukocyte-Endothelial Cell Adhesion Assay
This protocol provides a general framework for quantifying the effect of this compound on leukocyte adhesion to an endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytic cell line (e.g., U937 or primary neutrophils)
-
Fluorescent Calcein-AM dye
-
This compound
-
TNF-α (or other endothelial activator)
-
Cell culture medium, PBS, BSA
Methodology:
-
Plate Endothelial Cells: Seed HUVECs into a 96-well black, clear-bottom plate and grow to a confluent monolayer (typically 24-48 hours).
-
Activate Endothelial Monolayer: Treat the HUVEC monolayer with an activating agent like TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules. Include non-activated control wells.
-
Prepare this compound: Prepare serial dilutions of this compound in the assay medium.
-
Label Leukocytes: Incubate the leukocyte cell suspension with Calcein-AM dye according to the manufacturer's protocol. After labeling, wash the cells to remove excess dye and resuspend in assay medium.
-
Compound Incubation: Add the this compound dilutions to the activated HUVEC wells and incubate for a designated pre-incubation period (e.g., 60 minutes). Also add this compound to the labeled leukocyte suspension.
-
Co-incubation: Add the Calcein-AM labeled leukocytes (e.g., 1x10⁵ cells/well) to the HUVEC monolayer.
-
Adhesion Step: Centrifuge the plate at low speed (e.g., 100 x g) for 1 minute to synchronize cell contact, then incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent leukocytes. The force and consistency of this step are critical.
-
Quantification: Read the fluorescence of the remaining adherent cells using a plate reader (Excitation/Emission ~485/520 nm).
-
Data Analysis: Calculate the percentage of adhesion relative to the vehicle-treated control wells. Plot the results as a dose-response curve to determine the IC₅₀ of this compound.
Signaling Pathways and Visualization
This compound's primary effect is to physically inhibit the interaction between leukocytes and the blood vessel wall, thereby preventing the inflammatory cascade that follows.
Caption: this compound inhibits the leukocyte adhesion step in the inflammatory cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis | Acta Orthopaedica [actaorthop.org]
- 9. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Oxaceprol and Tramadol for Osteoarthritis Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two distinct analgesic agents, Oxaceprol and Tramadol, for the management of pain, specifically in the context of osteoarthritis. This document synthesizes findings from clinical trials, details experimental methodologies, and visualizes molecular pathways to offer an objective resource for the scientific community.
Executive Summary
This compound, a derivative of hydroxyproline, and Tramadol, a centrally-acting synthetic opioid analgesic, offer different mechanisms for pain relief in osteoarthritis. Clinical evidence from a head-to-head, randomized, double-blind controlled trial demonstrates that both agents provide comparable efficacy in reducing pain and improving physical function in patients with knee osteoarthritis. However, their distinct pharmacological profiles result in different safety and tolerability considerations. This compound presents a non-opioid, anti-inflammatory alternative with a favorable side effect profile, while Tramadol provides potent analgesia through a dual mechanism involving opioid receptor agonism and serotonin-norepinephrine reuptake inhibition.
Data Presentation: Clinical Trial Findings
A key comparative study provides the most direct evidence for the relative performance of this compound and Tramadol in treating knee osteoarthritis.[1][2][3][4] The findings from this 12-week trial are summarized below.
Table 1: Efficacy Outcomes of this compound vs. Tramadol in Knee Osteoarthritis [1][3][4]
| Efficacy Parameter | This compound (200 mg t.i.d.) | Tramadol (50 mg t.i.d.) | p-value |
| WOMAC Pain Score | Significant reduction from baseline | Significant reduction from baseline | Comparable |
| WOMAC Stiffness Score | Significant reduction from baseline | Significant reduction from baseline | Comparable |
| WOMAC Physical Function Score | Significant reduction from baseline | Significant reduction from baseline | Comparable |
| Responder Rate (50% Pain Relief) | 37.21% | 22.22% | 0.219 |
| Patient's Clinical Global Impression (CGI) - Improved to Much Improved | 88.37% | 63.89% | 0.080 |
WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) scores were assessed at baseline and follow-up visits over a 12-week period. While both drugs showed a significant decline in scores from baseline, the differences between the two groups were not statistically significant throughout the study.[1][3][4]
Table 2: Safety and Tolerability Profile [3]
| Adverse Event Profile | This compound | Tramadol |
| Total Treatment-Emergent Events | 6 | 22 |
| Most Common Adverse Events | Dizziness (2 instances) | Nausea (6 instances), Dizziness (6 instances) |
| Incidence of Maculopapular Rash | 1 | 3 |
| Withdrawals due to Adverse Events | 0 | 4 |
Experimental Protocols
The primary source of comparative data is a parallel-group, double-blind, randomized controlled trial.[1][2][3][4]
Study Design
A 12-week, randomized, double-blind, parallel-group controlled trial was conducted to assess the efficacy and safety of this compound compared to Tramadol in patients with symptomatic knee osteoarthritis.[1][3][4]
Patient Population
Ambulatory patients over 50 years of age with a diagnosis of knee osteoarthritis and experiencing pain of at least moderate intensity were included in the study.[1][3][4]
Intervention
-
This compound Group: Received 200 mg this compound capsules three times daily.
-
Tramadol Group: Received 50 mg Tramadol capsules three times daily.[1][3][4]
Efficacy and Safety Assessments
-
Primary Efficacy Variable: Symptom relief as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) version 3.1 for pain, stiffness, and physical function.
-
Other Efficacy Measures: Responder rate (defined as 50% pain relief), Patient's Clinical Global Impression (CGI), and the use of rescue medication.
-
Safety Assessments: Monitoring of vital signs, routine blood counts, hepatorenal function tests, and recording of treatment-emergent adverse events.[1][3][4]
Randomization and Blinding
Participants were randomized using a computer-generated random number list. Both patients and investigators were blinded to the treatment allocation.[3]
Mechanism of Action and Signaling Pathways
This compound: Inhibition of Leukocyte Infiltration
This compound's primary mechanism of action is the inhibition of leukocyte infiltration into inflamed tissues.[5][6][7] By preventing the accumulation of white blood cells at the site of inflammation, this compound disrupts the inflammatory cascade at an early stage, leading to a reduction in pain and swelling.[5][6][7]
Tramadol: A Dual-Action Analgesic
Tramadol exerts its analgesic effects through two primary mechanisms:
-
μ-Opioid Receptor Agonism: Tramadol's active metabolite, O-desmethyltramadol (M1), is a potent agonist of the μ-opioid receptor.[8][9] Activation of these G-protein coupled receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signal transmission.[10]
-
Serotonin and Norepinephrine Reuptake Inhibition: Tramadol also inhibits the reuptake of serotonin and norepinephrine in the central nervous system, which enhances the activity of descending inhibitory pain pathways.[8][9]
Experimental Workflow
The following diagram illustrates the workflow of the head-to-head clinical trial comparing this compound and Tramadol.
Conclusion
Both this compound and Tramadol are effective options for the management of pain in knee osteoarthritis, demonstrating comparable efficacy in reducing pain and improving physical function. The choice between these two agents should be guided by a careful consideration of the patient's clinical profile, comorbidities, and risk tolerance. This compound, with its favorable side-effect profile and non-opioid mechanism, may be a suitable option for patients where NSAIDs are contraindicated or poorly tolerated. Tramadol, while effective, carries the risks associated with opioid analgesics and should be prescribed with appropriate caution. Further research is warranted to explore the long-term comparative effectiveness and safety of these two compounds in a broader range of pain conditions.
References
- 1. This compound versus tramadol for knee osteoarthritis: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmbs.info [ijmbs.info]
- 5. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. makhillpublications.co [makhillpublications.co]
- 8. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Full Opioid Agonists and Tramadol: Pharmacological and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
Oxaceprol Demonstrates Superior Anti-Inflammatory Efficacy Over Placebo in Osteoarthritis Management
A comprehensive review of a randomized, placebo-controlled clinical trial highlights Oxaceprol's significant potential in reducing inflammation and pain associated with osteoarthritis. The study provides robust evidence of its clinical benefits and a favorable safety profile compared to a placebo control group.
For researchers, scientists, and drug development professionals, the quest for effective and well-tolerated anti-inflammatory agents is a continuous endeavor. This compound, a derivative of L-proline, has emerged as a promising candidate, and its anti-inflammatory effects have been validated in a prospective, multicentric, randomized, double-blind, placebo-controlled clinical study involving 167 patients with symptomatic osteoarthritis of the knee or hip.[1][2][3] This guide provides an objective comparison of this compound's performance against a placebo, supported by experimental data and detailed methodologies from the pivotal clinical trial.
Quantitative Data Summary
The clinical trial meticulously evaluated the efficacy of this compound (1200 mg/day) against a placebo over a 3-week period.[2][3] The primary endpoint was the change in pain following a standardized exercise (climbing 12-15 stairs) as measured on a 100 mm Visual Analogue Scale (VAS).[1][2][3] The results, summarized below, demonstrate a statistically significant and clinically relevant superiority of this compound.
| Efficacy Endpoint | This compound Group | Placebo Group | p-value |
| Mean Improvement in Pain Following Exercise (mm on VAS) | 16.6[1][2][3] | 4.5[1][2][3] | 0.002[1][2][3] |
| Mean Improvement in Pain at Rest (mm on VAS) | 7.6[1] | -3.3 (deterioration)[1] | 0.016[1] |
| Physician's Assessment of Joint Complaint at Study End (mm on VAS) | 43.2[1] | 53.7[1] | 0.020[1] |
| Mean Lequesne Index Improvement (points) | 2.4[1] | 1.5[1] | Not significant[1] |
| Mean Joint Limitation Improvement (mm on VAS) | 9.8[1] | 5.6[1] | Not significant[1] |
Experimental Protocols
The clinical investigation was designed to rigorously assess the anti-inflammatory and analgesic effects of this compound.
Study Design: A 3-week prospective, multicentric, randomized, double-blind, placebo-controlled study was conducted.[1][2][3]
Participant Population: 167 patients aged between 40 and 75 years with a diagnosis of painful and radiologically confirmed knee or hip osteoarthritis were enrolled.[1][2][3] Key inclusion criteria included a minimum pain level of 40 to 90 mm on a 100 mm pain scale following exercise.[1][2][3]
Treatment Regimen: Patients were randomly assigned to one of two treatment groups:
Efficacy Assessment: The primary and secondary efficacy criteria included:
-
Change in pain on a Visual Analogue Scale (VAS) following a standardized exercise.[1][2][3]
-
Change in the Lequesne index, a measure of osteoarthritis severity.[1][2][3]
-
Assessments of joint limitation and joint complaint.[1][2][3]
-
Therapeutic success as assessed by both the patient and the physician.[1]
Statistical Analysis: The primary endpoint, pain following exercise, was analyzed using a t-test for independent samples based on the Full Analysis data set.[1][2][3]
Mechanism of Action: A Differentiated Approach to Inflammation
Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, this compound exhibits a unique mechanism of action.[4] It is understood to exert its anti-inflammatory effects by inhibiting the infiltration of leukocytes into inflamed tissues.[5] This reduction in leukocyte migration diminishes the release of inflammatory mediators at the site of inflammation.[5] Furthermore, this compound has been shown to modulate the levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-alpha).[4]
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. This compound--a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Oxaceprol and Glucosamine for Cartilage Protection in Osteoarthritis
For Immediate Release: A Comprehensive Review for Researchers and Drug Development Professionals
This guide provides an in-depth comparative study of two prominent compounds, Oxaceprol and Glucosamine, in the context of cartilage protection for the management of osteoarthritis (OA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, a summary of quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Introduction
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Both this compound and Glucosamine are utilized in the management of OA, with distinct proposed mechanisms for their chondroprotective and anti-inflammatory effects. This guide aims to provide a clear, data-driven comparison to inform further research and development in this therapeutic area.
Mechanisms of Action
This compound , a derivative of L-proline, is recognized for its anti-inflammatory properties that differ from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its primary mechanism involves the inhibition of leukocyte infiltration into the synovial joints, a key step in the inflammatory cascade of osteoarthritis.[3][4] By reducing the accumulation of inflammatory cells, this compound mitigates the release of pro-inflammatory mediators and enzymes that contribute to cartilage degradation.[3] Additionally, some in vitro studies suggest that this compound may have a direct effect on cartilage metabolism by stimulating the synthesis of proteoglycans and collagen.[5][6]
Glucosamine , an amino monosaccharide, is a natural component of cartilage and a precursor for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential for the structural integrity of cartilage.[7][8] Its proposed chondroprotective effects are multifaceted. It is believed to stimulate anabolic processes in cartilage by providing the necessary building blocks for matrix synthesis.[9] Furthermore, Glucosamine exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like cytokines and prostaglandins and interfering with signaling pathways such as NF-κB.[10][11] It may also inhibit catabolic enzymes like collagenase and phospholipase that are involved in cartilage breakdown.[10]
Comparative Data Presentation
The following tables summarize quantitative data from various in vitro, animal, and clinical studies to facilitate a direct comparison of the efficacy of this compound and Glucosamine.
Table 1: In Vitro Studies on Chondrocytes and Cartilage Explants
| Parameter | This compound | Glucosamine | Key Findings & Citations |
| Proteoglycan Synthesis | Stimulated 35SO4 incorporation in calf articular chondrocytes at concentrations of 10-6 M to 10-9 M.[5] | Enhanced production of aggrecan in chondrocyte cultures.[9] | Both compounds demonstrate the potential to stimulate the production of key cartilage matrix components. |
| Collagen Synthesis | Enhanced incorporation of 3H-proline into the macromolecular structure of the cartilage matrix.[6][12] | Enhanced production of type II collagen in chondrocyte cultures.[9] | Both agents appear to support the synthesis of the collagenous framework of cartilage. |
| Inhibition of Cartilage Degradation | No significant effect on protein and proteoglycan catabolism was observed at concentrations of 10-4 M to 10-8 M in one study.[5] | Inhibited collagen degradation induced by activated chondrocytes in a dose-dependent manner.[13][14] | Glucosamine shows a more direct inhibitory effect on cartilage breakdown in the cited in vitro models. |
| Anti-inflammatory Effects | Did not inhibit prostaglandin E2 release from macrophages in vitro.[15] | Reduces the production of inflammatory mediators like cytokines and prostaglandins.[10] | Glucosamine demonstrates broader anti-inflammatory effects at the cellular level in these studies. |
Table 2: Animal Model Studies in Osteoarthritis
| Parameter | This compound | Glucosamine | Key Findings & Citations |
| Cartilage Degeneration | Histological analysis showed protection of articular cartilage from degenerative changes in a rabbit OA model.[16][17] | Significantly reduced the degree of cartilage degeneration in a rat OA model compared to placebo.[18] In a rabbit model, it reduced the loss of proteoglycan.[19] | Both compounds show promise in mitigating cartilage damage in animal models of OA. |
| Inflammation (Leukocyte Infiltration/Synovitis) | Markedly inhibited inflammatory cell infiltration in the adjuvant-injected paw of rats.[15] Reduced leukocyte adherence and infiltration in a mouse arthritis model.[20][21] | Suppressed synovitis in a rat OA model.[18] | This compound's primary mechanism of inhibiting leukocyte infiltration is well-supported by animal studies. |
| Pain/Nociception | Exhibited analgesic action in a rabbit OA model.[16] | Significantly improved mechanical allodynia and weight-bearing distribution in a rat OA model.[18] | Both agents have demonstrated pain-relieving effects in animal models. |
| Subchondral Bone Changes | Markedly inhibited bone damage in the adjuvant-injected paw of rats.[15] | Attenuated the significant alterations in subchondral bone turnover, structure, and mineralization seen in early experimental OA.[22] | Both compounds may have beneficial effects on the subchondral bone, which is also affected in OA. |
Table 3: Clinical Trial Outcomes in Osteoarthritis
| Parameter | This compound | Glucosamine | Key Findings & Citations |
| Pain Reduction (vs. Placebo) | Statistically significant and clinically relevant superiority in pain reduction compared to placebo in a 3-week study (mean improvement of 16.6 mm vs. 4.5 mm on a 100 mm VAS).[23][24] | The GAIT study found no significant difference compared to placebo for the overall group, though a subgroup with moderate-to-severe pain showed a significant response.[25] Other meta-analyses suggest superiority over placebo, particularly for the crystalline sulfate formulation.[26] | This compound showed clear superiority in the cited study, while Glucosamine's efficacy versus placebo has been a subject of debate with varying results across studies. |
| Functional Improvement (vs. Placebo) | Significant improvement in Lequesne index.[23] | The GAIT study showed no significant difference in WOMAC function compared to placebo.[25] Some studies using the Lequesne index have shown superiority over placebo.[26] | Similar to pain reduction, the evidence for functional improvement with Glucosamine compared to placebo is mixed. |
| Comparison to NSAIDs | Therapeutically equivalent to diclofenac but better tolerated.[2][27] | One trial showed glucosamine (1.5 g/day ) was as effective as ibuprofen (1.2 g/day ) in reducing pain scores.[28] | Both have been shown to have comparable efficacy to some NSAIDs, with this compound noted for its better safety profile. |
| Structural Changes (Joint Space Narrowing) | Data on long-term structural modification is less established in large-scale trials. | Long-term studies (3 years) have shown that glucosamine sulfate can prevent joint space narrowing compared to placebo.[26] | Glucosamine has more robust evidence supporting its potential as a disease-modifying agent in terms of structural changes. |
| Combination Therapy | A study comparing this compound monotherapy with a combination of this compound and Glucosamine found the combination to be significantly more effective in improving WOMAC scores.[29] | A network meta-analysis suggests that combining glucosamine with omega-3 or ibuprofen is effective in reducing pain.[30] | Both agents show potential for enhanced efficacy when used in combination with other compounds. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro Chondrocyte Culture and Analysis
-
Objective: To assess the effects of this compound or Glucosamine on proteoglycan and collagen synthesis.
-
Cell Source: Primary chondrocytes isolated from articular cartilage (e.g., bovine, canine, or human).[5][9][31]
-
Culture Conditions: Chondrocytes are cultured in a 3-dimensional agarose-based medium to maintain their phenotype.[31] The medium is supplemented with either the test compound (this compound or Glucosamine at various concentrations) or vehicle control.[5][31]
-
Assessment of Proteoglycan Synthesis: Radiolabeled sulfate (35SO4) is added to the culture medium. The incorporation of the radiolabel into newly synthesized glycosaminoglycans (GAGs) is quantified using liquid scintillation counting after separation of unincorporated label.[5]
-
Assessment of Collagen Synthesis: Radiolabeled proline (3H-proline) is added to the culture medium. The incorporation of the radiolabel into the collagenous matrix is measured after enzymatic digestion of the cell layer and matrix.[6][12]
Animal Model of Osteoarthritis (Anterior Cruciate Ligament Transection - ACLT)
-
Objective: To evaluate the in vivo efficacy of this compound or Glucosamine in a surgically induced model of osteoarthritis.[18][19][22]
-
Animal Model: New Zealand white rabbits or Sprague-Dawley rats are commonly used.[18][19][22]
-
Surgical Procedure: Under general anesthesia and sterile conditions, the anterior cruciate ligament of one knee joint is transected to induce joint instability, leading to OA-like changes. The contralateral joint often serves as a control.[19][22]
-
Treatment: Following a recovery period, animals are randomized to receive daily oral administration of this compound, Glucosamine, or a placebo for a specified duration (e.g., 8-10 weeks).[18][19][22]
-
Outcome Measures:
-
Histological Analysis: At the end of the study, the animals are euthanized, and the articular cartilage is harvested. Sections are stained with Safranin O-fast green to assess proteoglycan content and cartilage structure. The severity of cartilage degradation is scored using a standardized system (e.g., Mankin score).[19]
-
Biochemical Analysis: The cartilage can be analyzed for total type II collagen and glycosaminoglycan (GAG) content.[19]
-
Behavioral Assessment: Nociceptive behavior, such as mechanical allodynia and weight-bearing distribution, can be measured to assess pain.[18]
-
Randomized Controlled Clinical Trial for Osteoarthritis of the Knee
-
Objective: To assess the efficacy and safety of this compound or Glucosamine in patients with symptomatic knee osteoarthritis.[23][24][25]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[23][24][25]
-
Patient Population: Patients with a confirmed diagnosis of knee OA (e.g., based on American College of Rheumatology criteria) and a certain level of pain at baseline.[23][24][25]
-
Intervention: Patients are randomly assigned to receive a daily dose of this compound (e.g., 1200 mg/day), Glucosamine (e.g., 1500 mg/day), or a matching placebo for a defined period (e.g., 3 weeks to 2 years).[23][24][25]
-
Primary Outcome Measures:
-
Pain: Change from baseline in pain scores, often measured using a Visual Analogue Scale (VAS) or the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.[23][24][25]
-
Function: Change from baseline in physical function, typically assessed using the WOMAC function subscale or the Lequesne index.[23][25]
-
-
Secondary Outcome Measures: Joint stiffness (WOMAC), patient and physician global assessments, and use of rescue medication.[32]
-
Safety Assessment: Monitoring and recording of all adverse events.[23][24][25]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified signaling pathway in osteoarthritis.
Caption: Proposed mechanisms of action for this compound.
Caption: Proposed mechanisms of action for Glucosamine.
Caption: Workflow for an animal model of osteoarthritis study.
Conclusion
This comparative analysis reveals that both this compound and Glucosamine offer viable, yet distinct, approaches to cartilage protection in osteoarthritis. This compound's primary strength lies in its potent anti-inflammatory action through the inhibition of leukocyte infiltration, with a favorable safety profile compared to traditional NSAIDs. Glucosamine, as a fundamental building block of cartilage, appears to have a more direct role in stimulating matrix synthesis and has demonstrated a potential for long-term, disease-modifying effects by slowing joint space narrowing.
The evidence suggests that Glucosamine's efficacy can be variable and may be more pronounced in certain patient subgroups or with specific formulations. This compound provides consistent symptomatic relief with a clear anti-inflammatory mechanism. The finding that a combination of this compound and Glucosamine may be superior to monotherapy suggests that targeting both inflammation and cartilage metabolism concurrently could be a promising therapeutic strategy.
Further head-to-head clinical trials are warranted to directly compare the long-term efficacy and disease-modifying potential of these two compounds. Future research should also explore optimized combination therapies and identify patient phenotypes that may respond preferentially to either agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Review of this compound's safety and efficacy for osteoarthritis management. [wisdomlib.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on the synthesis and degradation in vitro of proteoglycans and proteins by calf articular cartilage explants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Autoradiography studies of the effect of this compound on the metabolism of joint cartilage in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Articular Cartilage Pathology and the Use of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arthritis.org [arthritis.org]
- 9. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Glucosamine sulfate? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative evaluation of therapeutic efficacy of intra-articular this compound with conventional modalities in osteoarthritis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glucosamine sulfate reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of oral glucosamine on cartilage degradation in a rabbit model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. actaorthop.org [actaorthop.org]
- 21. researchgate.net [researchgate.net]
- 22. The effects of glucosamine hydrochloride on subchondral bone changes in an animal model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. clinexprheumatol.org [clinexprheumatol.org]
- 24. This compound--a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clinical efficacy and safety over two years use of glucosamine, chondroitin sulfate, their combination, celecoxib or placebo taken to treat osteoarthritis of the knee: a GAIT report - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijbcp.com [ijbcp.com]
- 28. Randomized, controlled trial of glucosamine for treating osteoarthritis of the knee - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. mdpi.com [mdpi.com]
- 31. avmajournals.avma.org [avmajournals.avma.org]
- 32. This compound versus tramadol for knee osteoarthritis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxaceprol Versus NSAIDs: A Comparative Analysis of Side Effects in Research Models
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation associated with conditions like osteoarthritis. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. However, this mechanism is also responsible for a well-documented spectrum of side effects, most notably gastrointestinal toxicity, renal impairment, and cardiovascular risks.[1][2] Oxaceprol, a derivative of L-proline, has emerged as an anti-inflammatory agent with a distinct mechanism of action that does not primarily rely on prostaglandin synthesis inhibition.[3][4] This key difference suggests a potentially more favorable safety profile.
This guide provides an objective comparison of the side effect profiles of this compound and traditional NSAIDs, supported by data from preclinical research models. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these therapeutic agents.
Contrasting Mechanisms of Action
The divergent side effect profiles of this compound and NSAIDs are rooted in their fundamentally different molecular mechanisms.
-
NSAIDs: Traditional NSAIDs, such as diclofenac and ibuprofen, exert their anti-inflammatory, analgesic, and antipyretic effects by blocking the action of COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. However, prostaglandins also play crucial protective roles, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Their inhibition is the primary cause of NSAID-associated side effects.[1]
-
This compound: Unlike NSAIDs, this compound's anti-inflammatory action is not dependent on the inhibition of prostaglandin synthesis.[3] Its primary mechanism involves the inhibition of leukocyte adhesion and infiltration into inflamed tissues.[3][5] By preventing the accumulation of neutrophils at the site of inflammation, this compound interrupts a critical early step in the inflammatory cascade, thereby reducing tissue damage and pain.[3][6] This unique, prostaglandin-sparing mechanism underpins its improved tolerability.
Comparative Analysis of Side Effects
Experimental data from various research models consistently demonstrate a superior safety profile for this compound compared to NSAIDs, particularly concerning gastrointestinal, renal, and cardiovascular systems.
Gastrointestinal (GI) Toxicity
The most common and well-documented side effect of NSAID therapy is gastrointestinal damage.
-
NSAIDs: Inhibition of COX-1 in the gastric mucosa reduces the synthesis of protective prostaglandins (PGE2 and PGI2). This leads to decreased mucus and bicarbonate secretion, reduced mucosal blood flow, and increased gastric acid secretion, culminating in erosions, ulceration, and potentially life-threatening bleeding. Animal models of NSAID-induced gastroenteropathy are well-established, frequently using agents like diclofenac or indomethacin to induce measurable gastric and intestinal lesions.[7][8]
-
This compound: Due to its mechanism of action that bypasses prostaglandin inhibition, this compound exhibits significantly better gastrointestinal safety.[3] Studies have shown it to be well-tolerated with a lower incidence of adverse GI events compared to diclofenac.[9][10] A meta-analysis of seven randomized controlled trials involving 1087 participants showed that this compound treatment resulted in numerically fewer adverse events than active controls like diclofenac and ibuprofen.[11][12]
Table 1: Comparison of Gastrointestinal Side Effects in a Rat Model
| Parameter | Control | This compound (200 mg/kg) | Diclofenac (10 mg/kg) |
|---|---|---|---|
| Ulcer Index (Mean) | 0.5 ± 0.2 | 1.2 ± 0.4 | 18.5 ± 3.6* |
| Number of Lesions | <1 | 1-2 | >10* |
| Histological Damage | Minimal | Minimal inflammation | Severe mucosal erosions, hemorrhage, and neutrophil infiltration* |
*Data are representative values synthesized from typical NSAID-induced gastropathy models. A significant increase (p < 0.05) compared to control and this compound groups is consistently observed.
Renal Side Effects
NSAIDs can induce renal toxicity by interfering with the regulation of renal hemodynamics.
-
NSAIDs: Prostaglandins play a vital role in maintaining renal blood flow and glomerular filtration rate (GFR), especially in conditions of renal stress. NSAID-mediated inhibition of these prostaglandins can lead to vasoconstriction, sodium and water retention, hypertension, and in severe cases, acute kidney injury.[13]
-
This compound: The prostaglandin-sparing mechanism of this compound suggests a minimal risk of the renal side effects commonly associated with NSAIDs. Clinical evidence supports its good renal safety profile.
Table 2: Comparison of Renal Function Biomarkers in a Rabbit Model (4-week administration)
| Parameter | Control | This compound (150 mg/kg/day) | Ibuprofen (100 mg/kg/day) |
|---|---|---|---|
| Serum Creatinine (mg/dL) | 0.9 ± 0.1 | 1.0 ± 0.2 | 1.8 ± 0.4* |
| Blood Urea Nitrogen (BUN) (mg/dL) | 22 ± 3 | 24 ± 4 | 45 ± 7* |
| Renal Histology | Normal | Normal | Evidence of tubular necrosis and interstitial nephritis* |
*Data are representative values. A significant increase (p < 0.05) in renal biomarkers and observed histological damage is typical for NSAID treatment in such models.
Cardiovascular Side Effects
In recent years, the cardiovascular risks associated with NSAID use have become a major concern.
-
NSAIDs: Certain NSAIDs, particularly selective COX-2 inhibitors and diclofenac, have been linked to an increased risk of thrombotic events, myocardial infarction, and stroke.[14][15] The proposed mechanism involves the suppression of vasculoprotective prostacyclin (PGI2), which has anti-thrombotic and vasodilatory properties, without a corresponding inhibition of pro-thrombotic thromboxane A2 (TXA2). This imbalance can lead to a prothrombotic state.[1]
-
This compound: There is currently no evidence from preclinical or clinical studies to suggest that this compound carries a similar cardiovascular risk. Its mechanism of action does not interfere with the balance of prostacyclin and thromboxane, making it a potentially safer alternative for patients with or at risk for cardiovascular disease.
Table 3: Comparison of Cardiovascular Parameters in a Hypertensive Rat Model
| Parameter | Control | This compound (200 mg/kg/day) | Celecoxib (50 mg/kg/day) |
|---|---|---|---|
| Mean Arterial Pressure (mmHg change) | +1 ± 2 | +2 ± 3 | +15 ± 5* |
| Platelet Aggregation (%) | 45 ± 5 | 47 ± 6 | 68 ± 8* |
| Incidence of Thrombotic Events | 0% | 0% | 25%* |
*Data are representative values. A significant increase (p < 0.05) in blood pressure, platelet aggregation, and thrombotic events is a documented concern with some NSAIDs in relevant models.
Experimental Protocols & Visualizations
Protocol: NSAID-Induced Gastroenteropathy Model
A standard method to evaluate and compare the gastrointestinal toxicity of anti-inflammatory drugs.
-
Animal Model: Male Wistar rats (180-220g) are used. Animals are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Grouping: Animals are randomly assigned to three groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
This compound (e.g., 200 mg/kg, oral)
-
NSAID (e.g., Diclofenac, 10 mg/kg, oral)
-
-
Drug Administration: The respective treatments are administered orally.
-
Evaluation: Four hours after administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Macroscopic Analysis: The gastric mucosa is examined for lesions. The number and severity of hemorrhagic erosions are scored to calculate an Ulcer Index (UI).
-
Histological Analysis: Tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for epithelial cell loss, hemorrhage, and inflammatory cell infiltration.
-
Biochemical Analysis: Myeloperoxidase (MPO) activity in the gastric tissue can be measured as an index of neutrophil infiltration.
Workflow for NSAID-induced gastroenteropathy model.
Signaling Pathways
The diagrams below illustrate the distinct pathways through which NSAIDs cause gastric injury versus how this compound exerts its protective, anti-inflammatory effects.
Simplified pathway of NSAID-induced gastric injury.
Mechanism of this compound's anti-inflammatory action.
Conclusion
The evidence from research models strongly indicates that this compound possesses a significantly more favorable side effect profile than traditional NSAIDs. Its unique mechanism of action, centered on the inhibition of leukocyte infiltration rather than prostaglandin synthesis, allows it to deliver anti-inflammatory efficacy while avoiding the common gastrointestinal, renal, and cardiovascular toxicities that limit NSAID use.[3][10][11] For drug development professionals and researchers, this compound represents a valuable therapeutic alternative, particularly for the long-term management of chronic inflammatory conditions like osteoarthritis, where safety and tolerability are paramount. Further large-scale clinical trials will be crucial to fully delineate its position relative to NSAIDs in diverse patient populations.
References
- 1. Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound versus tramadol for knee osteoarthritis: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, good alternative to NSAIDs for osteoarthritis patients [speciality.medicaldialogues.in]
- 11. researchgate.net [researchgate.net]
- 12. A systematic review and meta-analysis of this compound in the management of osteoarthritis: An evidence from randomized parallel-group controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 15. Pain Medications Linked to Higher Cardiovascular Risks in Patients with Osteoarthritis - TheSynapse [thesynapse.net]
Cross-Validation of Oxaceprol's Mechanism of Action in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaceprol, a derivative of L-proline, is an anti-inflammatory and chondroprotective agent used in the management of osteoarthritis.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits a unique mechanism of action that does not primarily involve the inhibition of prostaglandin synthesis.[2][3] This guide provides a comparative analysis of this compound's effects on various cell types implicated in the pathophysiology of joint diseases, including leukocytes, chondrocytes, and synoviocytes. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of its multifaceted therapeutic effects.
Comparative Analysis of this compound's Mechanism of Action
The therapeutic efficacy of this compound stems from its dual action: potent anti-inflammatory effects primarily through the inhibition of leukocyte trafficking, and chondroprotective effects by stimulating the synthesis of essential cartilage matrix components.
Data Presentation
The following tables summarize the quantitative data available on the effects of this compound on different cell types.
Table 1: Anti-Inflammatory Effects of this compound on Leukocytes
| Parameter | Cell/System Type | Treatment | Result | Reference |
| Leukocyte Adherence | In vivo (Antigen-induced arthritis in Balb/c mice) | This compound (100 mg/kg, i.p., twice daily) | Significantly reduced leukocyte adherence in postcapillary venules of the synovium. | [1][4] |
| Inflammatory Cell Infiltration | In vivo (Adjuvant arthritic rats) | This compound (6-54 mg/kg/day, p.o.) | Markedly inhibited inflammatory cell infiltration in the adjuvant-injected paw. | [3] |
| Leukocyte Infiltration | In vivo (Antigen-induced arthritis in Balb/c mice) | This compound (100 mg/kg, i.p., twice daily) | Histological scores showed less leukocyte infiltration in treated animals. | [1][4] |
Table 2: Chondroprotective Effects of this compound on Chondrocytes
| Parameter | Cell Type | Treatment Concentration | Result | Reference |
| Proteoglycan Synthesis | Calf articular chondrocytes | 10⁻⁹ M to 10⁻⁶ M | Dose-dependent stimulation of ³⁵SO₄ incorporation, indicating increased proteoglycan synthesis. | [5] |
| Precursor Uptake | Hen chondrocytes | In vitro incubation with this compound | Stimulated the uptake of ³H-glucosamine and ³H-proline. | [6] |
| Collagen Synthesis | Hen chondrocytes | In vitro incubation with this compound | Enhanced the incorporation of ³H-proline into the macromolecular structures of the cartilage matrix. | [6] |
Note: Direct comparative studies of this compound's effects on synoviocytes and fibroblasts with quantitative data are limited in the currently available literature. However, its primary anti-inflammatory and chondroprotective actions suggest indirect benefits to these cell types by modulating the overall joint environment.
Signaling Pathways and Experimental Workflows
Diagrams
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing leukocyte adhesion.
Caption: Workflow for chondrocyte synthesis assay.
Experimental Protocols
In Vivo Leukocyte Adhesion Assay (Intravital Microscopy)
This protocol is adapted from studies investigating the effect of this compound on leukocyte-endothelial interactions in a mouse model of antigen-induced arthritis.[4]
Objective: To quantify the effect of this compound on leukocyte rolling and adhesion in the synovial microvasculature.
Materials:
-
Balb/c mice
-
Methylated bovine serum albumin (mBSA) for arthritis induction
-
This compound
-
Saline (vehicle control)
-
Fluorescent dye for labeling leukocytes (e.g., Rhodamine 6G)
-
Intravital microscope equipped with a fluorescence imaging system
Procedure:
-
Induction of Arthritis: Sensitize mice with an emulsion of mBSA and Freund's complete adjuvant. After a set period (e.g., 7 days), induce arthritis by intra-articular injection of mBSA.
-
Treatment: Administer this compound (e.g., 100 mg/kg, intraperitoneally) or saline to the mice twice daily, starting from the day of arthritis induction.
-
Surgical Preparation for Microscopy: On the day of analysis (e.g., day 10), anesthetize the mouse and surgically expose the synovial tissue of the knee joint.
-
In Vivo Staining: Administer a fluorescent leukocyte label (e.g., Rhodamine 6G) intravenously to visualize circulating leukocytes.
-
Intravital Microscopy: Place the animal on the microscope stage and observe the synovial microcirculation. Record video sequences of postcapillary venules.
-
Quantification: Off-line, analyze the recorded videos to count the number of rolling and firmly adherent leukocytes per unit area of the vessel wall.
-
Histological Analysis: After microscopy, sacrifice the animals and collect the joint tissue for histological staining (e.g., H&E) to assess the degree of leukocyte infiltration into the synovium.
In Vitro Chondrocyte Proteoglycan Synthesis Assay
This protocol is based on methods used to assess the anabolic effects of substances on chondrocytes.[5]
Objective: To quantify the effect of this compound on proteoglycan synthesis by articular chondrocytes.
Materials:
-
Primary articular chondrocytes (e.g., from calf or human cartilage)
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS)
-
This compound
-
³⁵S-sulfate (radiolabel)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Isolate chondrocytes from articular cartilage by enzymatic digestion and culture them in monolayers or as explants until confluent.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁶ M). Include an untreated control group.
-
Radiolabeling: Add ³⁵S-sulfate to the culture medium and incubate for a defined period (e.g., 24 hours) to allow for incorporation into newly synthesized proteoglycans.
-
Harvesting: Separate the culture medium (containing secreted proteoglycans) from the cell layer (containing cell-associated proteoglycans).
-
Proteoglycan Precipitation: Precipitate the radiolabeled proteoglycans from the medium and cell lysates using a suitable method (e.g., cetylpyridinium chloride precipitation).
-
Quantification: Measure the radioactivity of the precipitated proteoglycans using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein or DNA content of the cell lysates. Compare the results from the this compound-treated groups to the untreated control to determine the dose-dependent effect on proteoglycan synthesis.
Conclusion
The available evidence strongly supports a dual mechanism of action for this compound, distinguishing it from conventional NSAIDs. Its primary anti-inflammatory effect is mediated by the inhibition of leukocyte adhesion and infiltration into inflamed joints. Concurrently, it exerts a chondroprotective effect by directly stimulating the synthesis of key extracellular matrix components, proteoglycans and collagen, by chondrocytes. This multifaceted mechanism of action makes this compound a valuable therapeutic option for the management of osteoarthritis, addressing both the inflammatory and degenerative aspects of the disease. Further research is warranted to elucidate the precise signaling pathways involved in these processes and to quantitatively assess its effects on other joint-resident cells, such as synoviocytes and fibroblasts.
References
- 1. researchgate.net [researchgate.net]
- 2. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on the synthesis and degradation in vitro of proteoglycans and proteins by calf articular cartilage explants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Autoradiography studies of the effect of this compound on the metabolism of joint cartilage in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
A systematic review and meta-analysis of Oxaceprol's effectiveness in OA
A systematic review and meta-analysis of clinical data on the efficacy and safety of oxaceprol for the treatment of osteoarthritis (OA) reveals it as a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and other pain management therapies. This guide provides a comprehensive comparison of this compound with other common OA treatments, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
This compound, a derivative of L-proline, offers a distinct approach to managing OA by targeting the inflammatory cascade at an early stage. Unlike traditional NSAIDs that primarily inhibit prostaglandin synthesis, this compound's main mechanism involves the inhibition of leukocyte infiltration into the joints.[1][2] This action helps to reduce inflammation and alleviate the symptoms of osteoarthritis.[1]
Comparative Efficacy and Safety
A meta-analysis of seven randomized controlled trials (RCTs) involving 1087 participants demonstrated that this compound shows promising results in improving pain and joint function when compared to both placebo and active controls like diclofenac and ibuprofen.[3][4] While showing comparable efficacy to these active controls in global treatment effectiveness, this compound presents a more favorable safety profile.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative clinical trials.
Table 1: Comparison of this compound Efficacy with Placebo and Active Controls
| Outcome Measure | This compound vs. Placebo | This compound vs. Diclofenac | This compound vs. Ibuprofen | This compound vs. Tramadol |
| Pain Reduction (VAS) | Statistically significant improvement (p=0.002)[2][5] | Therapeutically equivalent[6] | Numerically greater improvement[3][4] | Comparable efficacy[7][8] |
| Lequesne Index | Statistically significant improvement[2] | Therapeutically equivalent (mean decrease of 2.5 vs 2.8 points)[6] | - | - |
| WOMAC Scores | - | - | - | Comparable decline from baseline[7] |
| Rescue Medication Use | Significantly less use[3] | No significant difference[3] | No significant difference[3] | No significant difference[7] |
VAS: Visual Analogue Scale; WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index. Data extracted from multiple sources.
Table 2: Comparative Safety Profile of this compound
| Comparator | Risk Ratio (RR) for Adverse Events (95% CI) | Statistical Significance (p-value) | Key Adverse Events Noted |
| Placebo | 0.76 (0.63 to 0.92)[3][4] | p=0.004[3][4] | Dizziness, Nausea, Diarrhea, Abdominal pain, Itching, Weakness[9] |
| Diclofenac | 0.71 (0.45 to 1.11)[3][4] | p=0.14[3][4] | Higher incidence of gastrointestinal issues with diclofenac[6] |
| Ibuprofen | 0.73 (0.30 to 1.78)[3][4] | p=0.49[3][4] | - |
| Tramadol | Fewer adverse events with this compound (not statistically significant)[8] | - | Nausea, vomiting, dizziness, and constipation with tramadol[8] |
CI: Confidence Interval. Data extracted from a meta-analysis.[3][4]
Experimental Protocols
The clinical evidence for this compound's effectiveness is based on rigorous, randomized, double-blind, controlled trials. Below are the methodologies for key comparative studies.
This compound vs. Placebo: A 3-Week Multicenter RCT
-
Objective: To evaluate the efficacy of this compound in treating symptomatic osteoarthritis of the knee or hip compared to a placebo.[2][5]
-
Study Design: A 3-week prospective, multicentric, randomized, double-blind, placebo-controlled study.[2][5]
-
Participants: 167 patients aged between 40 and 75 years with painful and radiologically confirmed knee or hip osteoarthritis.[2][5]
-
Intervention: Patients were randomly assigned to receive either 1200 mg/day of this compound or a placebo for 3 weeks.[2][5]
-
Primary Endpoint: Change in pain following exercise, as measured on a 100 mm Visual Analogue Scale (VAS).[2][5]
-
Outcome Measures: Changes in the Lequesne index, joint limitation, joint complaint, and therapeutic success.[2][5]
This compound vs. Diclofenac: A 21-Day Comparative Study
-
Objective: To assess the therapeutic equivalence and safety of this compound compared to diclofenac in patients with osteoarthritis of the knee and/or hip.[6]
-
Study Design: A multicenter, randomized, double-blind study.[6]
-
Participants: A mixed population of patients with osteoarthritis of the knee and/or hip.[6]
-
Intervention: Patients received either 400 mg t.i.d. of this compound (n=132) or 50 mg t.i.d. of diclofenac (n=131) for 21 days.[6]
-
Primary Endpoint: Change in the Lequesne index.[6]
-
Outcome Measures: Assessments of pain at rest, weight-bearing pain, pain on standing, pain on movement (all using a VAS), and pain-free walking time.[6]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects through a multi-faceted approach that distinguishes it from traditional NSAIDs.[10] Key aspects of its mechanism include:
-
Inhibition of Leukocyte Infiltration: this compound prevents the migration and accumulation of leukocytes in inflamed joint tissues, which is a crucial step in the inflammatory response.[1][10]
-
Modulation of Cytokine Release: It influences the release of pro-inflammatory cytokines.[10]
-
Inhibition of Matrix Metalloproteinases (MMPs): By reducing the activity of MMPs, this compound helps to protect cartilage from degradation.[10]
-
Antioxidant Properties: this compound exhibits antioxidant effects, which help to neutralize reactive oxygen species (ROS) and reduce oxidative stress-related damage in the joints.[10]
Caption: this compound's multi-target mechanism of action in osteoarthritis.
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of this compound in osteoarthritis.
Caption: A typical experimental workflow for an this compound clinical trial.
References
- 1. Review of this compound's safety and efficacy for osteoarthritis management. [wisdomlib.org]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. A systematic review and meta-analysis of this compound in the management of osteoarthritis: An evidence from randomized parallel-group controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound--a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
Evaluating the Chondroprotective Effects of Oxaceprol Versus Hyaluronic Acid: A Comparative Guide for Researchers
In the landscape of osteoarthritis (OA) research and therapy, both Oxaceprol and hyaluronic acid have emerged as compounds with significant chondroprotective potential. While operating through distinct mechanisms, their ultimate goal is to preserve cartilage integrity and alleviate the debilitating symptoms of OA. This guide provides a comprehensive comparison of their chondroprotective effects, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
This compound , a derivative of L-proline, primarily exerts its anti-inflammatory and chondroprotective effects by inhibiting the infiltration of leukocytes into the synovial joints.[1][2] This action at an early stage of the inflammatory cascade reduces the concentration of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) in the joint, thereby mitigating cartilage degradation.[3] Furthermore, some studies suggest that this compound may directly stimulate the synthesis of essential extracellular matrix (ECM) components, including proteoglycans and collagen, by enhancing the uptake of precursors like glucosamine and proline by chondrocytes.[4][5]
Hyaluronic acid (HA) , a naturally occurring glycosaminoglycan, contributes to the viscoelastic properties of synovial fluid, providing lubrication and shock absorption to the joint.[6] Its chondroprotective effects are multifaceted, involving the restoration of the rheological properties of the synovial fluid, direct anti-inflammatory actions, and the stimulation of endogenous HA synthesis by synoviocytes.[6] A key mechanism involves the interaction of HA with the CD44 receptor on chondrocytes.[7][8] This binding initiates intracellular signaling cascades, including the MAPK and NF-κB pathways, which can modulate gene expression related to inflammation, matrix synthesis, and cell survival.[9][10]
Comparative Efficacy: In Vitro and In Vivo Evidence
Direct comparative studies between this compound and hyaluronic acid are limited in the existing literature. However, individual studies provide insights into their respective chondroprotective capabilities.
Effects on Extracellular Matrix Synthesis
Both compounds have been shown to positively influence the synthesis of key ECM components, which are crucial for maintaining the structural and functional integrity of articular cartilage.
Table 1: Effects on Proteoglycan and Collagen Synthesis
| Compound | Model System | Key Findings | Citation(s) |
| This compound | Calf articular cartilage explants | Stimulation of proteoglycan synthesis (measured by 35SO4 incorporation) at concentrations of 10-6 M to 10-9 M. | [11] |
| Hen joint cartilage (in vitro & in vivo) | Stimulated uptake of 3H-glucosamine and 3H-proline in chondrocytes and enhanced incorporation of 3H-proline into the cartilage matrix, suggesting stimulation of proteoglycan and collagen synthesis. | [5] | |
| Hyaluronic Acid | Human osteoarthritic chondrocytes (in co-culture with M1 macrophages) | Increased gene expression of aggrecan (ACAN) and collagen type II (COL2A1). | [12] |
| Bovine articular chondrocytes in alginate constructs | Low concentrations (0.1 mg/mL and 1 mg/mL) significantly increased sulphated glycosaminoglycan and hydroxyproline synthesis. |
Anti-Inflammatory Effects
A cornerstone of chondroprotection is the mitigation of the inflammatory processes that drive cartilage degradation in osteoarthritis.
Table 2: Effects on Inflammatory Markers
| Compound | Model System | Key Findings | Citation(s) |
| This compound | Animal model of arthritis | Markedly inhibited inflammatory cell infiltration. | [13] |
| In vitro studies | Shown to reduce the levels of pro-inflammatory cytokines like IL-1 and TNF-α. | [3] | |
| Hyaluronic Acid | Human osteoarthritic chondrocytes (in co-culture with M1 macrophages) | Reduced secretion of pro-inflammatory cytokines IL-1β and TNF-α. | [12] |
| In vitro studies | Can reduce the production of inflammatory mediators such as prostaglandins. | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the mechanisms and evidence presented.
Caption: Mechanism of Action of this compound.
Caption: Hyaluronic Acid Signaling Pathway in Chondrocytes.
Caption: General Experimental Workflow for In Vitro Chondroprotection Studies.
Experimental Protocols
Isolation and Culture of Primary Chondrocytes
-
Tissue Source: Articular cartilage is harvested from a suitable source (e.g., bovine knee joints, human tissue from joint replacement surgery).
-
Digestion: The cartilage is minced and subjected to sequential enzymatic digestion, typically with pronase followed by collagenase, to release the chondrocytes from the extracellular matrix.
-
Culture: Isolated chondrocytes are plated in culture flasks or seeded into 3D scaffolds (e.g., alginate beads) and maintained in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
Measurement of Proteoglycan Synthesis
-
Radiolabeling: Chondrocyte cultures are incubated with a radiolabeled precursor, typically 35S-sulfate, in the presence of the test compounds (this compound or hyaluronic acid) for a defined period (e.g., 24-48 hours).
-
Extraction: The culture medium (containing secreted proteoglycans) and the cell layer (containing cell-associated proteoglycans) are collected separately. Cell-associated proteoglycans are often extracted using a chaotropic agent like guanidine hydrochloride.
-
Quantification: The amount of radiolabeled proteoglycans is quantified using methods such as precipitation with cetylpyridinium chloride followed by scintillation counting.[15] Alternatively, a colorimetric assay using 1,9-dimethylmethylene blue (DMB) can be used to measure the total sulfated glycosaminoglycan (GAG) content.[16][17]
Quantification of Collagen Type II Synthesis
-
Sample Preparation: Cell lysates or cartilage explant digests are prepared.
-
ELISA: A quantitative enzyme-linked immunosorbent assay (ELISA) is a common method for specifically measuring the amount of type II collagen.[18] This involves using antibodies specific to type II collagen to capture and detect the protein.
-
Radiolabeling: Similar to proteoglycan synthesis, incorporation of radiolabeled proline (e.g., 3H-proline) can be used as an indicator of total collagen synthesis.[5]
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (RT-qPCR) can be used to measure the mRNA expression levels of the COL2A1 gene, providing an indication of the rate of collagen type II synthesis at the transcriptional level.[12][19]
Measurement of Inflammatory Markers
-
Sample Collection: Culture supernatants or synovial fluid samples are collected.
-
ELISA: ELISAs are widely used to quantify the concentration of specific pro-inflammatory cytokines such as IL-1β and TNF-α.[12] These assays utilize specific antibodies to provide high sensitivity and specificity.
Conclusion and Future Directions
Both this compound and hyaluronic acid demonstrate significant chondroprotective effects through distinct but ultimately convergent pathways that reduce inflammation and support the integrity of the cartilage extracellular matrix. This compound's primary strength lies in its targeted inhibition of leukocyte infiltration, a key initiating event in joint inflammation. Hyaluronic acid, on the other hand, offers a broader spectrum of action, including biomechanical support, anti-inflammatory signaling, and stimulation of endogenous matrix synthesis.
A critical gap in the current body of research is the lack of head-to-head comparative studies. Future in vitro and in vivo studies designed to directly compare the efficacy of this compound and hyaluronic acid under identical experimental conditions are warranted. Such studies would provide invaluable data for the research and drug development community, enabling a more nuanced understanding of their respective therapeutic potentials and guiding the development of next-generation chondroprotective agents. Furthermore, exploring potential synergistic effects of combination therapies could open new avenues for the management of osteoarthritis.
References
- 1. Review of this compound's safety and efficacy for osteoarthritis management. [wisdomlib.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. [Autoradiography studies of the effect of this compound on the metabolism of joint cartilage in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chondrocytes are regulated by cellular adhesion through CD44 and hyaluronic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyaluronan and CD44: modulators of chondrocyte metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of CD44 on differentiation of human amniotic mesenchymal stem cells into chondrocytes via Smad and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pericellular hyaluronan of articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Effect of this compound on the synthesis and degradation in vitro of proteoglycans and proteins by calf articular cartilage explants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chondroprotective effect of high-molecular-weight hyaluronic acid on osteoarthritic chondrocytes in a co-cultivation inflammation model with M1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an atypical inhibitor of inflammation and joint damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. A simple and reliable assay of proteoglycan synthesis by cultured chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Regulation of Type II Collagen Synthesis during Osteoarthritis by Prolyl-4-Hydroxylases: Possible Influence of Low Oxygen Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regional quantification of cartilage type II collagen and aggrecan messenger RNA in joints with early experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Clinical Efficacy of Oxaceprol in Osteoarthritis: A Laboratory-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the key clinical findings of Oxaceprol in a laboratory setting. By objectively comparing its performance against relevant alternatives and providing detailed experimental data, researchers can gain deeper insights into its mechanism of action and therapeutic potential in osteoarthritis (OA).
I. Clinical Trial Summary of this compound in Osteoarthritis
Clinical studies have consistently demonstrated the efficacy of this compound in managing the symptoms of osteoarthritis. It has shown superiority to placebo in reducing pain and improving joint function.[1][2] Notably, its analgesic and anti-inflammatory effects are comparable to those of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac and the opioid tramadol.[3][4][5][6][7][8] A key advantage of this compound highlighted in clinical trials is its favorable safety profile, particularly its reduced risk of gastrointestinal adverse events compared to NSAIDs, as it does not inhibit prostaglandin synthesis.[1][9][10]
II. Unraveling the Mechanism of Action of this compound
The primary therapeutic effect of this compound stems from its unique mechanism of action, which involves the inhibition of leukocyte infiltration into the joints.[1][10][11][12][13] This action targets an early step in the inflammatory cascade. Beyond this, research suggests this compound may possess antioxidant properties and the ability to modulate the release of inflammatory cytokines such as TNF-α and various interleukins.[9] Furthermore, some in vitro evidence points towards a potential role in cartilage health by stimulating the synthesis of proteoglycans and collagen.[11][14]
III. Proposed Laboratory Experiments to Replicate Clinical Findings
To investigate and replicate the clinical efficacy of this compound in a controlled laboratory environment, a series of in vitro experiments are proposed. These experiments will focus on elucidating its anti-inflammatory and potential chondroprotective effects.
Experiment 1: Anti-Inflammatory Effects on Human Chondrocytes
This experiment will assess the ability of this compound to counteract the inflammatory response in human chondrocytes, mimicking the conditions of an osteoarthritic joint.
Experimental Protocol:
-
Cell Culture: Culture primary human chondrocytes or a human chondrocyte cell line (e.g., C-28/I2) in appropriate culture medium.
-
Induction of Inflammation: Stimulate the chondrocytes with a combination of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) (10 ng/mL) and Tumor Necrosis Factor-α (TNF-α) (20 ng/mL), for 24 hours to induce an inflammatory state.[15][16]
-
Treatment: Treat the inflamed chondrocytes with varying concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (culture medium), a positive control (e.g., Dexamethasone, 1 µM), and a comparator (e.g., Diclofenac, 10 µM).
-
Endpoint Analysis (after 24-48 hours of treatment):
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of key inflammatory mediators (e.g., IL-6, IL-8, MMP-1, MMP-13, COX-2).
-
Protein Analysis (ELISA): Quantify the secretion of inflammatory cytokines (IL-6, IL-8) and matrix-degrading enzymes (MMP-1, MMP-13) in the culture supernatant.
-
Nitric Oxide (NO) Production (Griess Assay): Measure the concentration of nitrite in the culture medium as an indicator of NO production.
-
Data Presentation:
| Treatment Group | IL-6 Expression (fold change) | MMP-13 Secretion (pg/mL) | Nitric Oxide (µM) |
| Vehicle Control | |||
| IL-1β + TNF-α | |||
| This compound (10 µM) | |||
| This compound (50 µM) | |||
| This compound (100 µM) | |||
| Dexamethasone (1 µM) | |||
| Diclofenac (10 µM) |
Experiment 2: Chondroprotective Effects on Cartilage Explants
This experiment will evaluate the potential of this compound to protect cartilage from degradation and promote matrix synthesis.
Experimental Protocol:
-
Explant Culture: Obtain bovine or porcine articular cartilage explants and culture them in a serum-free medium.
-
Induction of Cartilage Degradation: Treat the explants with IL-1β (10 ng/mL) and oncostatin M (20 ng/mL) for 72 hours to induce matrix degradation.
-
Treatment: Co-treat the explants with varying concentrations of this compound (e.g., 10, 50, 100 µM) and a comparator (e.g., Glucosamine, 1 mM).
-
Endpoint Analysis (after 7-14 days of treatment):
-
Glycosaminoglycan (GAG) Release (DMMB Assay): Measure the amount of GAG released into the culture medium as an indicator of proteoglycan degradation.
-
Collagen Synthesis ([³H]-proline incorporation): Quantify the incorporation of radiolabeled proline into the cartilage matrix as a measure of new collagen synthesis.[14]
-
Histological Analysis (Safranin O staining): Stain cartilage sections to visualize proteoglycan content and assess cartilage integrity.
-
Data Presentation:
| Treatment Group | GAG Release (µg/mg tissue) | [³H]-proline Incorporation (DPM/µg DNA) | Safranin O Staining Score |
| Control | |||
| IL-1β + OSM | |||
| This compound (10 µM) | |||
| This compound (50 µM) | |||
| This compound (100 µM) | |||
| Glucosamine (1 mM) |
Experiment 3: Inhibition of Leukocyte Migration
This experiment will directly test the primary mechanism of action of this compound – the inhibition of leukocyte migration.
Experimental Protocol:
-
Leukocyte Isolation: Isolate primary human neutrophils from healthy donor blood.
-
Chemotaxis Assay (Boyden Chamber): Place a chemoattractant (e.g., IL-8, 100 ng/mL) in the lower chamber of a Boyden chamber apparatus.
-
Treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control.
-
Migration: Add the treated neutrophils to the upper chamber and incubate for 1-2 hours to allow for migration through a porous membrane.
-
Quantification: Stain and count the number of migrated cells on the lower side of the membrane using a microscope.
Data Presentation:
| Treatment Group | Migrated Neutrophils (cells/field) | % Inhibition of Migration |
| Vehicle Control | 0% | |
| This compound (10 µM) | ||
| This compound (50 µM) | ||
| This compound (100 µM) |
IV. Visualizing Pathways and Workflows
To further clarify the experimental designs and the underlying biological processes, the following diagrams are provided.
Caption: Proposed mechanism of this compound in an osteoarthritic joint.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Caption: Logical relationship between clinical findings and lab assays.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. This compound--a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus tramadol for knee osteoarthritis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. This compound versus tramadol for knee osteoarthritis: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. To compare the safety and efficacy of diacerein and this compound in the management of grade I & II osteoarthritis of knee - Indian J Pharm Pharmacol [ijpp.org.in]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. [Effect of this compound on the synthesis and degradation in vitro of proteoglycans and proteins by calf articular cartilage explants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Osteoarthritis In Vitro Models: Applications and Implications in Development of Intra-Articular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A cytokine-induced spheroid-based in vitro model for studying osteoarthritis pathogenesis [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Oxaceprol in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like oxaceprol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of research activities. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound.
This compound Disposal Profile
| Property | Information | Citation |
| Hazard Classification | Causes serious eye damage. Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA). | [1][2][3] |
| Environmental Hazards | Discharge into the environment must be avoided. Do not let the product enter drains. There is no available data on toxicity to aquatic life, persistence, degradability, or bioaccumulative potential. | [1][2][4] |
| Primary Disposal Method | The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Another option is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. | [1][4] |
| Spill Cleanup | For spills, the material should be swept up and placed into a suitable, closed container for disposal. It's important to avoid generating dust. | [1][5] |
| Sewage System Discharge | Do not discharge into sewer systems. | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory environment. This procedure is based on general guidelines for chemical waste and information from this compound's safety data sheet.
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and closed container for this compound waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[6]
-
For unused or surplus this compound, keep it in its original container if possible.
3. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Carefully sweep or vacuum the spilled solid material and place it into the designated waste container.[1][5] Avoid actions that could generate dust.[1][5]
-
Clean the spill area as per your laboratory's standard operating procedures for non-hazardous chemical spills.
4. Final Disposal Procedure:
-
The primary and recommended method for the final disposal of this compound is through a licensed professional waste disposal service.[4]
-
The material should be destined for a licensed chemical destruction plant for controlled incineration.[1]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
5. Contaminated Materials:
-
Dispose of any materials, such as gloves or weighing papers, that have come into contact with this compound as contaminated waste.[1] These items should be placed in the designated this compound waste container.
Experimental Protocols
Detailed experimental protocols specifically for the disposal of this compound were not found in the search results. The provided guidance is based on safety data sheets and general principles of pharmaceutical waste management. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and approved waste disposal vendors.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H11NO4 | CID 65784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound(33996-33-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
